Fluoroestradiol F-18
Beschreibung
Structure
3D Structure
Eigenschaften
Key on ui mechanism of action |
Estrogen receptor (ER)-positive breast cancers are a subset of breast cancers in which the cancerous tissue expresses estrogen receptors - these receptors provide a useful target for imaging and treatment agents. Fluoroestradiol F-18 is a fluorinated analog of estradiol that binds to estrogen receptors, allowing for PET imaging of lesions. Following exposure in an ER-positive breast cancer cell line (MCF-7), it was found that fluoroestradiol F-18 bound with a Kd of 0.13 ± 0.02 nM, a Bmax of 1901 ± 89 fmol/mg, and a IC50 = 0.085 nM. |
|---|---|
CAS-Nummer |
94153-53-4 |
Molekularformel |
C18H23FO2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1 |
InChI-Schlüssel |
KDLLNMRYZGUVMA-ZYMZXAKXSA-N |
SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
Andere CAS-Nummern |
94153-53-4 |
Synonyme |
(18F)FES 16 alpha-(18)-fluoro-17 beta-estradiol 16 alpha-fluoroestradiol 16 beta-fluoroestradiol 16-alpha-(18F)fluoro-17beta-estradiol 16-fluoroestradiol 16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled 16-fluoroestradiol, (16alpha,17beta)-isomer 16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled 16alpha-(18F)fluoro-17beta-estradiol F-18 16alpha-fluoroestradiol |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to 16α-[¹⁸F]Fluoro-17β-Estradiol (FES): Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES), a key radiopharmaceutical for positron emission tomography (PET) imaging of estrogen receptor (ER) expression. This document details its discovery, mechanism of action, synthesis protocols, and quality control procedures, presenting quantitative data in a structured format for ease of comparison and implementation in a research or clinical setting.
Introduction: Discovery and Clinical Significance
16α-[¹⁸F]Fluoro-17β-estradiol ([¹⁸F]FES) is a fluorine-18 labeled analog of estradiol, the primary female sex hormone. Its development as a PET tracer was a significant advancement in nuclear medicine, providing a non-invasive method to assess the in vivo expression and function of estrogen receptors.[1] The first synthesis of [¹⁸F]FES was reported by Kiesewetter et al., paving the way for its use in oncology.[2]
The primary clinical application of [¹⁸F]FES PET is in the management of breast cancer.[2][3][4] Approximately 75% of breast cancers express estrogen receptors, and the ER status of a tumor is a critical prognostic indicator and a predictor of response to endocrine therapies.[5][6] [¹⁸F]FES PET imaging allows for the whole-body assessment of ER expression in both primary and metastatic lesions, helping to guide treatment decisions, monitor therapeutic response, and understand mechanisms of endocrine resistance.[3][7][8]
Mechanism of Action and Signaling Pathway
Estrogens, being lipophilic, passively diffuse across the cell membrane and bind to estrogen receptors located primarily in the nucleus.[9][10] This binding induces a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This process modulates gene transcription, affecting cell growth, proliferation, and other physiological functions.[10][11]
[¹⁸F]FES mimics the action of endogenous estradiol, binding with high affinity to estrogen receptors, particularly the ERα subtype.[11][12] This specific binding allows for the visualization and quantification of ER expression in tissues using PET imaging. The activation of ERα also upregulates the expression of the progesterone receptor (PR), which can be used as a downstream marker of a functional ER signaling pathway.[6][11]
Radiosynthesis of [¹⁸F]FES
The synthesis of [¹⁸F]FES is most commonly achieved through a two-step, one-pot nucleophilic substitution reaction.[2][3] This method generally offers higher radiochemical yields and specific activity compared to earlier electrophilic methods.[13][14]
Nucleophilic Synthesis
The standard precursor for nucleophilic synthesis is 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE).[2][5] The process involves the nucleophilic attack of [¹⁸F]fluoride on the MMSE precursor, followed by acid hydrolysis to remove the protecting groups.[15]
Comparison of Synthesis Parameters
Various automated synthesis modules and reaction conditions have been developed to optimize the production of [¹⁸F]FES. The choice of conventional heating versus microwave irradiation can significantly impact reaction times and yields.[2]
| Parameter | Conventional Heating | Microwave-Assisted | Automated Module (Typical) | Reference |
| Precursor | MMSE | MMSE | MMSE | [2][3] |
| Fluorination Time | 15 min | 4 min | 10-15 min | [2][16][17] |
| Hydrolysis Time | 20 min | 3 min | 10-20 min | [2][16] |
| Total Synthesis Time | ~70 min | ~38 min | 75-80 min | [2][3] |
| Radiochemical Yield (decay corrected) | 10-20% | ~40% | 30-40% | [2][3][17] |
| Radiochemical Purity | >95% | >97% | >99% | [2][3] |
| Molar Activity (EOB) | Variable | Variable | 182-470 GBq/µmol | [3][18] |
Detailed Experimental Protocols
The following protocols are generalized from published methods and should be adapted and validated for specific laboratory conditions and equipment.[2][3][5][17]
Materials and Reagents
-
Precursor: 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE)
-
[¹⁸F]Fluoride: Produced from a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Eluent: Solution of Kryptofix 2.2.2 and potassium carbonate (K₂CO₃) or tetrabutylammonium bicarbonate (TBAHCO₃) in acetonitrile/water.
-
Solvent: Anhydrous acetonitrile (MeCN).
-
Hydrolysis Agent: 2N Hydrochloric acid (HCl) or 1N Sulfuric Acid (H₂SO₄).
-
Neutralizing Agent: 4.2% Sodium bicarbonate (NaHCO₃).
-
Purification: Semi-preparative HPLC system with a C18 column or solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak).
-
Final Formulation: USP-grade 0.9% NaCl and ethanol.
Step-by-Step Synthesis Procedure (Automated Module)
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [¹⁸F]fluoride into the reaction vessel using the eluent solution.[5][15]
-
Azeotropic Drying: Remove water from the [¹⁸F]fluoride solution by azeotropic distillation with acetonitrile under a stream of nitrogen and vacuum at elevated temperature (e.g., 110°C). This step is crucial for activating the fluoride for nucleophilic substitution.[5][13]
-
Radiolabeling ([¹⁸F]Fluorination): Add a solution of the MMSE precursor (typically ~1.0 mg) in anhydrous acetonitrile to the dried K[¹⁸F]F-Kryptofix complex. Heat the reaction mixture (e.g., 110°C for 15 minutes) to form the fluorinated intermediate.[2][17]
-
Hydrolysis: After cooling, add the acidic solution (e.g., 2N HCl) to the reaction vessel. Heat the mixture (e.g., 120°C for 10 minutes) to remove the methoxymethyl and cyclic sulfate protecting groups. This step may be repeated to ensure complete hydrolysis.[2][17]
-
Neutralization: Cool the reaction mixture and neutralize the acid with a sodium bicarbonate solution.[2][16]
-
Purification:
-
Formulation: If HPLC purification is used, the collected fraction is typically passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and then diluted with sterile saline for injection. The final formulation usually contains a small percentage of ethanol to ensure solubility.[3][18]
Quality Control
To ensure the safety and efficacy of [¹⁸F]FES for human use, a series of quality control (QC) tests must be performed according to pharmacopeia standards (e.g., USP).[2][3][19]
| QC Test | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | [20] |
| pH | pH meter or strips | 4.5 - 7.5 | [20] |
| Radionuclidic Identity | Half-life determination | 105 - 115 minutes | [5][20] |
| Radiochemical Purity | Analytical HPLC, TLC | ≥ 95% | [3][17] |
| Chemical Purity | Analytical HPLC (UV detector) | FES mass < 3.6 µg per dose | [3][21] |
| Residual Solvents | Gas Chromatography (GC) | e.g., Acetonitrile < 410 ppm, Ethanol < 5000 ppm | [19] |
| Kryptofix 2.2.2 | Spot test or LC-MS | < 50 µg/mL | [20] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V | [19] |
| Sterility | Incubation in culture media | No microbial growth | [20] |
Conclusion
16α-[¹⁸F]Fluoro-17β-estradiol is a well-established and clinically valuable PET tracer for imaging estrogen receptor expression. The development of robust and automated nucleophilic synthesis methods has enabled its widespread use in clinical research and is increasingly being integrated into patient care for breast cancer. Adherence to detailed synthesis protocols and rigorous quality control is paramount to ensure the production of high-quality, clinical-grade [¹⁸F]FES. This guide provides a foundational resource for professionals in the field to understand and implement the synthesis and application of this important radiopharmaceutical.
References
- 1. The quest for improving the management of breast cancer by functional imaging: The discovery and development of 16α-[18F]fluoroestradiol (FES), a PET radiotracer for the estrogen receptor, a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of [18F]-fluoroestradiol: remarkable advantage of microwaving over conventional heating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully automated radiosynthesis and quality control of [18F]FES for human breast cancer imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. bjrs.org.br [bjrs.org.br]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PET Imaging of Estrogen Receptors Using 18F-Based Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 16α-[18F]Fluoro-17β-estradiol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 16α-[18F]Fluoro-17β-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TPC - Estrogen receptors [turkupetcentre.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 17. Synthesis of Clinical-Grade [18F]-Fluoroestradiol as a Surrogate PET Biomarker for the Evaluation of Estrogen Receptor-Targeting Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. redalyc.org [redalyc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Binding Affinity and Specificity of Fluoroestradiol F-18 for Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-[18F]-fluoro-17β-estradiol ([18F]FES), a radiolabeled analog of estradiol, is a crucial tool in nuclear medicine and oncology research. Its ability to bind to estrogen receptors (ERs) allows for the in vivo visualization and quantification of ER expression using positron emission tomography (PET). This technology is particularly valuable in the management of ER-positive breast cancer, where it can aid in diagnosis, staging, and predicting response to endocrine therapy.[1] This in-depth technical guide provides a comprehensive overview of the binding affinity and specificity of [18F]FES for estrogen receptors, detailed experimental protocols for assessing these properties, and a review of the associated signaling pathways.
Binding Affinity and Specificity of [18F]FES
[18F]FES exhibits a high binding affinity for estrogen receptors, with a notable preference for the alpha isoform (ERα) over the beta isoform (ERβ).[1] This high affinity and specificity are fundamental to its utility as a PET imaging agent for ER-positive tumors.
Quantitative Binding Data
The binding affinity of a ligand for its receptor is quantitatively described by several parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the reported binding affinities of [18F]FES for estrogen receptors from various studies.
| Parameter | Receptor | Cell Line/System | Value (nM) | Reference |
| Kd | ERα | MCF-7 | 0.13 ± 0.02 | [2][3][4][5] |
| Kd | ERα | HEK293T (transfected) | 94 | [6][7] |
| Kd | ER | SKOV3 | 3 | [8][9] |
| IC50 | ERα | MCF-7 | 0.085 | [2][3][4] |
Note: Data for ERβ is limited due to the negligible binding of [18F]FES to this isoform.[6][7]
Studies have consistently demonstrated that [18F]FES has a significantly higher affinity for ERα. In vitro studies using HEK293T cells transfected with either ERα or ERβ showed high-affinity binding to ERα, while binding to ERβ was negligible.[6][7] This selectivity is a key characteristic that underpins the clinical utility of [18F]FES PET imaging in breast cancer, as ERα is the predominant isoform expressed in the majority of these tumors.
Experimental Protocols
The determination of binding affinity and specificity of radioligands like [18F]FES relies on well-established in vitro assays. The following sections provide detailed methodologies for two key experiments: the competitive binding assay and the cell uptake assay.
Competitive Radioligand Binding Assay
This assay is used to determine the IC50 value of a non-labeled ligand by measuring its ability to compete with a radioligand for binding to a receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a competitor (e.g., unlabeled estradiol) against the binding of [18F]FES to estrogen receptors.
Materials:
-
ER-positive cells (e.g., MCF-7) or purified ER protein
-
[18F]FES
-
Unlabeled estradiol (competitor)
-
Binding buffer (e.g., Tris-HCl with additives)
-
Multi-well plates (e.g., 96-well)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Culture ER-positive cells to an appropriate confluency. Harvest and homogenize the cells to prepare a cell lysate containing the estrogen receptors.
-
Assay Setup: In a multi-well plate, add a constant concentration of [18F]FES to each well.
-
Competitor Addition: Add increasing concentrations of unlabeled estradiol to the wells. Include a control with no unlabeled estradiol (total binding) and a control with a high concentration of unlabeled estradiol to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve as the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Cell Uptake Assay
This assay measures the accumulation of a radiolabeled ligand within intact cells, providing insights into receptor binding and internalization.
Objective: To measure the specific uptake of [18F]FES in ER-positive cells.
Materials:
-
ER-positive cells (e.g., MCF-7) and ER-negative cells (as a control, e.g., MDA-MB-231)
-
[18F]FES
-
Unlabeled estradiol
-
Cell culture medium
-
Multi-well plates (e.g., 24-well)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1N NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed ER-positive and ER-negative cells into multi-well plates and allow them to adhere overnight.[10][11]
-
Incubation with Radiotracer: Remove the culture medium and add fresh medium containing a known concentration of [18F]FES. For determining non-specific uptake, a parallel set of wells is pre-incubated with a high concentration of unlabeled estradiol before adding [18F]FES.[10][11]
-
Incubation: Incubate the plates at 37°C for a specific time period (e.g., 60 minutes).[10][11]
-
Washing: Remove the medium and wash the cells multiple times with ice-cold PBS to remove unbound radiotracer.
-
Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular radioactivity.[12]
-
Quantification: Collect the lysate from each well and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled estradiol) from the total uptake. The results can be expressed as a percentage of the added dose per milligram of protein.
Synthesis and Quality Control of [18F]FES
The reliable production of clinical-grade [18F]FES is essential for its use in PET imaging. The synthesis is typically a multi-step automated process.
Synthesis Overview: The most common method for synthesizing [18F]FES involves the nucleophilic substitution of a precursor molecule, 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE), with [18F]fluoride.[13] This is followed by hydrolysis to remove protecting groups. The entire process is usually performed in an automated synthesis module to ensure reproducibility and radiation safety.[13][14][15]
Quality Control: Before administration to patients, each batch of [18F]FES must undergo rigorous quality control tests to ensure its purity, identity, and safety. These tests typically include:[13][16][17]
-
Radiochemical Purity and Identity: Assessed by High-Performance Liquid Chromatography (HPLC).
-
Radionuclidic Identity: Confirmed by measuring the half-life of the product.
-
pH: Must be within a physiologically acceptable range.
-
Bacterial Endotoxins: To ensure the absence of pyrogens.
-
Sterility: To confirm the absence of microbial contamination.
-
Residual Solvents: To ensure that levels of any solvents used in the synthesis are below acceptable limits.
Estrogen Receptor Signaling Pathways
Upon binding of an agonist like [18F]FES, the estrogen receptor undergoes a conformational change, leading to the activation of downstream signaling pathways. These pathways can be broadly categorized as genomic (nuclear) and non-genomic (membrane-initiated).
Genomic Signaling Pathway
The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.
Caption: Genomic estrogen receptor signaling pathway initiated by FES binding.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, estrogens can also elicit rapid cellular responses through non-genomic signaling. This involves a subpopulation of ERα located at the cell membrane. Upon ligand binding, membrane-associated ERα can rapidly activate various intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, without the need for gene transcription. These pathways can, in turn, influence a variety of cellular processes, including cell proliferation and survival.
Caption: Non-genomic estrogen receptor signaling initiated at the cell membrane.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a high-affinity and highly specific radioligand for the estrogen receptor alpha. Its favorable binding characteristics have established it as an indispensable tool in both preclinical research and clinical practice for the non-invasive assessment of ER expression. A thorough understanding of its binding properties, the methodologies used to evaluate them, and the signaling pathways it modulates is crucial for its effective application in drug development and personalized medicine for ER-positive malignancies.
References
- 1. TPC - Estrogen receptors [turkupetcentre.net]
- 2. fluoroestradiol F 18 [drugcentral.org]
- 3. This compound | C18H23FO2 | CID 10869981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an Estrogen Receptor α-Selective 18 F-Estradiol PET Tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of the Estrogen Receptor β-Selective Radioligand 2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol: Comparison with 16α-18F-Fluoro-17β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. 18F-Fluoroestradiol Binding Specificity in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Clinical-Grade [18F]-Fluoroestradiol as a Surrogate PET Biomarker for the Evaluation of Estrogen Receptor-Targeting Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. 18F-fluoroestradiol PET/CT Measurement of Estrogen Receptor Suppression During a Phase I Trial of the Novel Estrogen Receptor-targeted Therapeutic GDC-0810: Using an Imaging Biomarker to Guide Drug Dosage in Subsequent Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Navigating Estrogen Receptor Landscape: A Technical Guide to Fluoroestradiol F-18 In Vivo
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of Fluoroestradiol F-18 (¹⁸F-FES), a key radiotracer for imaging estrogen receptor (ER) expression. This document details the quantitative uptake of ¹⁸F-FES in various tissues, outlines established experimental protocols for its use, and visualizes the underlying biological and procedural frameworks.
Quantitative Biodistribution of ¹⁸F-FES
The in vivo distribution of ¹⁸F-FES is characterized by high uptake in ER-rich tissues, most notably the liver, which is the critical organ for radiation dosimetry, as well as the gallbladder and urinary bladder due to routes of excretion.[1][2][3] In the context of oncology, significant uptake is observed in ER-positive tumors.[4][5] The following tables summarize the quantitative biodistribution of ¹⁸F-FES in both human subjects and animal models, presented as Standardized Uptake Values (SUV) and percentage of injected dose per gram (%ID/g).
Human Biodistribution Data
Table 1: Radiation Absorbed Dose Estimates for ¹⁸F-FES in Adult Females
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Liver | 0.13[2][3] |
| Gallbladder | 0.10[2][3] |
| Urinary Bladder Wall | 0.05[2][3] |
| Uterus | 0.034 |
| Ovaries | 0.023 |
| Red Marrow | 0.018 |
| Lungs | 0.012 |
| Effective Dose Equivalent (mSv/MBq) | 0.022 [1][2] |
Data sourced from studies involving intravenous injection of ¹⁸F-FES in patients with known or suspected breast cancer.[1][2]
Table 2: Standardized Uptake Values (SUV) of ¹⁸F-FES in Human Tissues
| Tissue | Mean SUV | Notes |
| ER-Positive Tumors | > 1.5 - 4.75[4][5] | SUVmax ≥ 1.5 is a common threshold for identifying ER-positive disease.[6] |
| ER-Negative Tumors | < 1.0 - 1.41[4][5] | |
| Liver | High physiological uptake[7][8] | Serves as a background reference. |
| Uterus | High physiological uptake[9] | ER-expressing organ. |
| Pituitary Gland | High physiological uptake[9] | ER-expressing organ. |
| Bone | Variable | Can be a site of metastasis. |
| Lung | Low | |
| Muscle | Low | |
| Blood Pool | Moderate | Decreases over time. |
SUV values can be influenced by factors such as plasma sex hormone-binding globulin (SHBG) levels, which are inversely associated with ¹⁸F-FES SUV.[10][11]
Preclinical Biodistribution Data (Animal Models)
Table 3: Biodistribution of ¹⁸F-FES in a Mouse Xenograft Model of ER-Positive Breast Cancer (ZR-75-1)
| Tissue | Mean Uptake (%ID/g) at 1 hour post-injection |
| ER-Positive Tumor (WT-ER) | 1.68 ± 0.12[12] |
| ER-Positive Tumor (Y537S-ER Mutant) | 1.45 ± 0.06[12] |
| ER-Positive Tumor (Y537C-ER Mutant) | 2.09 ± 0.20[12] |
| Muscle | ~0.5[12] |
Data from female athymic nude mice with tumor xenografts.[12] Studies have shown that ¹⁸F-FES uptake correlates well with ERα expression levels.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo ¹⁸F-FES studies. The following sections outline standardized protocols for both human and animal experiments.
Human ¹⁸F-FES PET/CT Imaging Protocol
A typical clinical protocol for ¹⁸F-FES PET/CT involves the following steps:
-
Patient Preparation:
-
Fasting for a minimum of 6 hours is often required.[7]
-
Patients should discontinue ER-blocking therapies for a sufficient washout period (e.g., at least 5 weeks for fulvestrant or tamoxifen) prior to imaging, as these can interfere with ¹⁸F-FES uptake.[14] Aromatase inhibitors may not require discontinuation.[14]
-
-
Radiotracer Administration:
-
Imaging Acquisition:
-
PET/CT imaging is typically performed 60 minutes after the injection of the radiotracer.[14]
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
PET emission data is acquired for a duration of 2-3 minutes per bed position, covering the body from the vertex to the mid-thigh.
-
-
Data Analysis:
-
Images are reconstructed using iterative algorithms with corrections for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are drawn on the images to quantify tracer uptake in tumors and normal tissues.
-
Uptake is commonly expressed as the Standardized Uptake Value (SUV), calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Patient weight [kg])
-
Animal (Mouse Xenograft) ¹⁸F-FES PET/CT Imaging Protocol
Preclinical studies in animal models are essential for drug development and mechanistic studies. A representative protocol is as follows:
-
Animal Model:
-
Radiotracer Administration:
-
Mice are injected with approximately 5.55 MBq (150 µCi) of ¹⁸F-FES via the tail vein.[12]
-
-
Imaging Acquisition:
-
Animals are anesthetized (e.g., with 1.5-2.0% isoflurane) during the imaging procedure.
-
Imaging is performed at 1 hour post-injection using a small-animal PET/CT scanner.
-
-
Biodistribution Studies (Ex Vivo):
-
Following imaging, animals are euthanized.
-
Tissues of interest (tumor, muscle, blood, liver, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
Uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in ¹⁸F-FES imaging, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
¹⁸F-FES and the Estrogen Receptor Signaling Pathway
¹⁸F-FES, as an analog of estradiol, binds to estrogen receptors, primarily ERα, initiating a signaling cascade that is fundamental to the growth of ER-positive cancers.[1][10]
Experimental Workflow for In Vivo ¹⁸F-FES PET/CT Imaging
The process of conducting an in vivo ¹⁸F-FES PET/CT study, from patient or animal preparation to data analysis, follows a structured workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Quest for Improving the Management of Breast Cancer by Functional Imaging: The Discovery and Development of 16α-[18F]Fluoroestradiol (FES), a PET Radiotracer for the Estrogen Receptor, an Historical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [18 F]-Fluoroestradiol PET (FES-PET) and [18 F] Flurodeoxyglucose PET (FDG-PET) Imaging May Aid in Managing Therapy in Patients with Metastatic Lobular Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What is the mechanism of Fluoroestradiol F 18? [synapse.patsnap.com]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. 18F-Fluoroestradiol Binding Specificity in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. FES-PET/CT Imaging for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Evaluation of estrogen expression of breast cancer using 18F-FES PET CT-A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into ¹⁸F-FES: The Foundation of Estrogen Receptor Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
16α-[¹⁸F]-fluoro-17β-estradiol, commonly known as ¹⁸F-FES, is a radiolabeled analog of estradiol that has emerged as a pivotal tool in nuclear medicine for the in vivo characterization of estrogen receptor (ER) expression. As a positron emission tomography (PET) tracer, ¹⁸F-FES provides a non-invasive, whole-body assessment of ER functionality, offering critical insights for the management of ER-positive breast cancer. This technical guide delves into the foundational research of ¹⁸F-FES, providing a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols that underpin its use in research and clinical settings. The ability of ¹⁸F-FES PET to quantify ER expression across primary and metastatic lesions has shown significant value in predicting response to endocrine therapies, thereby guiding personalized treatment strategies.[1][2]
Mechanism of Action and Signaling Pathway
¹⁸F-FES is a synthetic estrogen that binds with high affinity and specificity to the estrogen receptor.[3] This interaction allows for the visualization and quantification of functional ER in tissues. Upon administration, ¹⁸F-FES is transported in the blood, where a significant portion binds to sex hormone-binding globulin (SHBG). It then diffuses into cells and binds to intracellular estrogen receptors. The uptake of ¹⁸F-FES in tumors is directly proportional to the level of ER expression.
The estrogen receptor mediates its effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of the estrogen-ER complex to estrogen response elements (EREs) in the DNA, leading to the transcription of target genes that regulate cellular processes like proliferation and differentiation.[4][5][6][7] Non-genomic pathways involve more rapid cellular responses initiated by membrane-associated ERs, which can activate various kinase cascades.[4][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational ¹⁸F-FES research, providing a comparative overview of its synthesis, quality control, dosimetry, and imaging characteristics.
Table 1: Radiosynthesis and Quality Control Parameters
| Parameter | Reported Value | Reference |
| Radiosynthesis | ||
| Radiochemical Yield (decay-corrected) | 30-40% | [3][9][10] |
| Synthesis Time | 75-80 minutes | [10][11] |
| Quality Control | ||
| Radiochemical Purity | >97-99% | [9][10] |
| Molar Activity | 182-232 GBq/µmol | [10] |
| pH of Final Product | 4.5 - 7.5 | [3] |
| Residual Solvents (Ethanol, Acetonitrile) | <5000 ppm, <410 ppm | [3] |
Table 2: Radiation Dosimetry
| Organ | Absorbed Dose (mGy/MBq) | Reference |
| Liver | 0.13 | [1] |
| Gallbladder | 0.10 | [1] |
| Urinary Bladder | 0.05 | [1] |
| Uterus | 0.04 | [1] |
| Ovaries | 0.03 | [1] |
| Red Marrow | 0.02 | [1] |
| Effective Dose Equivalent | 0.022 mSv/MBq | [1] |
Table 3: In Vivo Imaging and Diagnostic Performance
| Parameter | Finding | Reference |
| Standardized Uptake Value (SUV) | ||
| ER-positive tumors (SUVmax) | > 1.5 - 2.0 | [5] |
| ER-negative tumors (SUVmax) | < 1.5 | [5] |
| Diagnostic Accuracy | ||
| Sensitivity for ER-positive lesions | 78% | [3] |
| Specificity for ER-positive lesions | 98% | [3] |
| Positive Predictive Value | 90% | [3] |
| Negative Predictive Value | 71% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide an overview of key experimental protocols for the synthesis, quality control, and application of ¹⁸F-FES.
Automated Radiosynthesis of ¹⁸F-FES
The automated synthesis of ¹⁸F-FES is typically performed using a commercial synthesis module, such as the GE TRACERlab series.[4][12][13] The process is a two-step, one-pot reaction followed by purification.
Materials and Reagents:
-
[¹⁸F]Fluoride produced from a cyclotron
-
Precursor: 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE)
-
Eluent: Acetonitrile/water mixture with Kryptofix 2.2.2 (K2.2.2) and potassium carbonate (K₂CO₃)
-
Hydrolysis agent: 2N Hydrochloric acid (HCl)
-
Neutralizing agent: 4.2% Sodium bicarbonate (NaHCO₃)
-
Purification cartridges (e.g., Sep-Pak C18) and HPLC system
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C). This step is repeated to ensure an anhydrous environment for the fluorination reaction.
-
¹⁸F-Fluorination: The MMSE precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride-K2.2.2 complex. The reaction mixture is heated (e.g., 110°C for 15 minutes) to facilitate the nucleophilic substitution reaction, forming the fluorinated intermediate.[2]
-
Hydrolysis: After cooling, 2N HCl is added to the reaction vessel, and the mixture is heated (e.g., 120°C for 10 minutes) to hydrolyze the methoxymethyl protecting group. This step is often repeated to ensure complete deprotection.[9]
-
Neutralization and Purification: The reaction mixture is neutralized with NaHCO₃. The crude product is then purified using semi-preparative high-performance liquid chromatography (HPLC). The fraction containing ¹⁸F-FES is collected, and the solvent is removed. The final product is formulated in a sterile saline solution containing a small amount of ethanol for injection.
References
- 1. FES-PET/CT Imaging for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. appliedradiationoncology.com [appliedradiationoncology.com]
- 3. Synthesis of Clinical-Grade [18F]-Fluoroestradiol as a Surrogate PET Biomarker for the Evaluation of Estrogen Receptor-Targeting Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Non-classical genomic estrogen receptor (ER)/specificity protein and ER/activating protein-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Expanding Role of Fluoroestradiol F-18 in Non-Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Fluoroestradiol (FES), a radiolabeled analog of estradiol, has emerged as a powerful in vivo imaging biomarker for estrogen receptor (ER) expression. While its utility in breast cancer is well-established, the application of FES-PET is expanding to various non-breast malignancies where ER signaling plays a crucial role in tumor biology. This technical guide provides an in-depth exploration of the use of FES-PET in non-breast cancer research, focusing on its application in gynecological cancers, meningiomas, and other tumors. We will delve into the quantitative data, experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers and drug development professionals.
Data Presentation: Quantitative Analysis of FES Uptake
The standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake, is a key metric in FES-PET imaging. It reflects the level of ER expression in tumors and has shown prognostic and predictive value in several non-breast cancers. The following tables summarize the quantitative data from various studies.
| Cancer Type | Number of Patients/Lesions | FES SUVmax (Mean ± SD or Range) | FES SUVmean (Mean ± SD or Range) | Key Findings | Reference |
| Endometrial Cancer | 67 | - | 2.63 (cutoff) | An FES SUVmean cutoff of 2.63 was an independent prognostic factor for progression-free survival.[1][2] | [1][2] |
| 72 | - | <2.63 (low) vs. ≥2.63 (high) | Low FES SUVmean was significantly associated with poor progression-free and overall survival.[3] | [3] | |
| 11 | >3 | - | Endometrial cancer showed significantly high accumulation of FES.[4] | [4] | |
| Ovarian Cancer | 15 patients, 28 lesions | 2.8 ± 1.3 (ERα-positive) vs. 1.4 ± 0.3 (ERα-negative) | - | An SUVmax threshold of 1.8 provided 79% sensitivity and 100% specificity for detecting ERα-positive lesions.[5][6] | [5][6] |
| Meningioma | 5 | 1.96 (average) | 1.91 (average) | Positive FES uptake was demonstrated in all five patients. | [1] |
| Lung Cancer (Non-Specific FES Uptake) | 70 scans (irradiated patients) | 2.5 ± 1.3 | 1.5 ± 0.8 | Enhanced non-tumor FES uptake was observed in the lungs of irradiated patients, potentially related to fibrosis.[7] | [7] |
Experimental Protocols
Standardized protocols are crucial for the reliable and reproducible application of FES-PET imaging in clinical research. Below is a detailed methodology synthesized from various clinical trial protocols.
Patient Preparation
-
Hydration: Patients should be well-hydrated before the administration of the FES tracer.
-
Medication Review: A thorough review of the patient's current medications is essential. Drugs that block ER, such as tamoxifen and fulvestrant, can interfere with FES uptake and should be discontinued for an adequate period before the scan (e.g., up to 8 weeks for tamoxifen and 28 weeks for fulvestrant).
-
Fasting: No specific fasting requirements are generally needed for FES-PET imaging, unlike FDG-PET.
Tracer Administration
-
Dosage: The recommended intravenous dose of 18F-FES is typically in the range of 111-222 MBq (3-6 mCi).
-
Administration: The tracer is administered as a slow intravenous bolus injection.
Image Acquisition
-
Uptake Period: Imaging is typically performed 60 minutes after the tracer injection to allow for optimal biodistribution and tumor uptake.
-
Scanning: A whole-body PET/CT scan is acquired, usually from the mid-thigh to the top of the head.
-
Acquisition Time: The duration of the scan can vary depending on the scanner and protocol but is generally around 20-30 minutes.
Data Analysis
-
Image Reconstruction: PET images are reconstructed using standard algorithms with attenuation correction based on the CT data.
-
Quantitative Analysis: Regions of interest (ROIs) are drawn around tumors and reference tissues to calculate SUVmax and SUVmean.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Estrogen signaling is mediated through both genomic and non-genomic pathways. In the context of cancer, the activation of ER can lead to cell proliferation, survival, and differentiation. The following diagram illustrates the key components of the ER signaling cascade.
Caption: Simplified diagram of the estrogen receptor signaling pathway.
Generalized FES-PET Experimental Workflow
The following diagram outlines the typical workflow for a clinical research study involving FES-PET imaging.
Caption: A generalized workflow for FES-PET imaging in a research setting.
Discussion and Future Directions
The use of FES-PET in non-breast cancer research is a rapidly evolving field. In gynecological malignancies, particularly endometrial and ovarian cancers, FES-PET has demonstrated its potential to non-invasively assess ER status, predict prognosis, and potentially guide endocrine therapies.[1][2][3][8] The correlation between FES uptake and ERα expression provides a valuable tool for patient stratification in clinical trials of novel endocrine agents.[5][6]
In meningiomas, the presence of estrogen receptors has been reported, and preliminary studies with FES-PET have shown tracer uptake in these tumors, opening avenues for further investigation into the role of hormonal therapies.[1]
Research into the application of FES-PET in other non-breast cancers, such as lung cancer, is still in its early stages. While some studies have reported non-specific FES uptake in the lungs, particularly after radiation therapy, the clinical significance of ER expression in lung cancer and the utility of FES-PET in this context require further exploration.[7]
Future research should focus on:
-
Expanding Clinical Trials: Conducting larger, prospective clinical trials in various non-breast cancers to validate the prognostic and predictive value of FES-PET.
-
Standardization of Quantification: Establishing standardized methods for quantitative analysis of FES-PET images to ensure comparability across different studies and institutions.
-
Combination with Other Imaging Modalities: Exploring the synergistic value of combining FES-PET with other imaging techniques, such as FDG-PET, to provide a more comprehensive understanding of tumor biology.
-
Drug Development: Utilizing FES-PET as a pharmacodynamic biomarker in the development of new ER-targeted therapies for non-breast cancers.
Conclusion
Fluoroestradiol F-18 PET imaging is a promising tool in the landscape of non-breast cancer research. Its ability to non-invasively quantify ER expression provides valuable insights into tumor biology and has the potential to significantly impact patient management and the development of targeted therapies. As research continues to expand, FES-PET is poised to become an integral part of the precision medicine approach for a variety of ER-positive non-breast malignancies.
References
- 1. auntminnie.com [auntminnie.com]
- 2. Prognostic Value of 16α-18F-Fluoro-17β-Estradiol PET as a Predictor of Disease Outcome in Endometrial Cancer: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Assessment of estrogen receptor expression in epithelial ovarian cancer patients using 16α-18F-fluoro-17β-estradiol PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced pulmonary uptake on 18F-FES-PET/CT scans after irradiation of the thoracic area: related to fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging of Estrogen Receptors Using 18F-Based Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Retention Mechanisms of Fluoroestradiol F-18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and retention mechanisms of 16α-[¹⁸F]-fluoro-17β-estradiol (¹⁸F-FES), a key radiotracer for imaging estrogen receptor (ER) expression in vivo. Understanding these core mechanisms is critical for the effective application of ¹⁸F-FES in research and clinical settings, particularly in the context of estrogen receptor-positive (ER+) breast cancer.
Core Mechanism of Cellular Uptake and Retention
The primary mechanism governing the cellular uptake and retention of ¹⁸F-FES is its high-affinity binding to the estrogen receptor alpha (ERα). As a fluorinated analog of estradiol, ¹⁸F-FES is a lipophilic molecule that can passively diffuse across the cell membrane. Once inside the cell, it specifically binds to the ligand-binding pocket of ERα located in the cytoplasm and/or nucleus. This binding event is the cornerstone of its utility as an imaging agent for ER+ tissues.
The retention of ¹⁸F-FES within the cell is directly dependent on the presence and functionality of an intact ERα ligand-binding pocket. Upon binding, the ¹⁸F-FES/ERα complex undergoes a conformational change and dimerization. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction initiates the transcription of estrogen-responsive genes, a hallmark of ERα signaling. The sequestration of the radiotracer within the nucleus as part of this larger complex contributes significantly to its retention. Studies have demonstrated that mutations in the ERα ligand-binding domain can abolish ¹⁸F-FES binding and uptake, confirming the specificity of this mechanism.[1]
The pharmacodynamics of ¹⁸F-FES uptake are directly proportional to the expression of ER in tumors as measured by in vitro assays; higher ER expression leads to greater uptake of the radiotracer.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding affinity, in vitro uptake, and in vivo tumor uptake of ¹⁸F-FES.
Table 1: In Vitro Binding Affinity of ¹⁸F-FES
| Parameter | Cell Line | Value | Reference |
| Kd | MCF-7 | 0.13 ± 0.02 nM | [3][4] |
| Kd | WT-ER expressing MDA-MB-231 | 0.07 ± 0.03 nM | [5][6] |
| Kd | Y537S-ER expressing MDA-MB-231 | 0.98 ± 0.54 nM | [5][6] |
| Kd | Y537C-ER expressing MDA-MB-231 | 0.24 ± 0.03 nM | [5][6] |
| IC50 | MCF-7 | 0.085 nM | [3][4] |
| IC50 | 231 WT ER cells | 0.10 nM (95% CI: 0.09–0.11 nM) | [1] |
| IC50 | MCF-7 cells | 0.13 nM (95% CI: 0.12–0.15 nM) | [1] |
| Bmax | MCF-7 | 1901 ± 89 fmol/mg | [3][4] |
Table 2: In Vivo Tumor and Organ Uptake of ¹⁸F-FES
| Tissue/Tumor Type | Uptake Metric | Value | Reference |
| ER+ Breast Cancer Metastases | Sensitivity | 71.1% - 82% | [1][3] |
| ER-negative Breast Cancer | Specificity | 95% - 98% | [1][2] |
| MDA-MB-231 Xenografts (ER-) | %ID/g | 0.42 ± 0.051 | [1] |
| 231 WT ER Xenografts (ER+) | %ID/g | 0.49 ± 0.042 | [1] |
| Uterus (Baseline) | SUV | High | [7][8][9][10] |
| Uterus (During SERD Therapy) | SUV | -50.6% change from baseline | [7][8][9][10] |
| Pituitary Gland (Baseline) | SUV | High | [7][8][9][10] |
| Pituitary Gland (During SERD Therapy) | SUV | -39.0% change from baseline | [7][8][9][10] |
Experimental Protocols
In Vitro ¹⁸F-FES Cell Uptake and Competitive Binding Assay
This protocol is designed to determine the binding specificity and affinity of ¹⁸F-FES in cancer cell lines.
Materials:
-
ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines.
-
Cell culture medium and supplements.
-
¹⁸F-FES.
-
Unlabeled estradiol (for competition).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Gamma counter.
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluence.
-
Treatment:
-
For saturation binding assays, incubate cells with increasing concentrations of ¹⁸F-FES.
-
For competitive binding assays, incubate cells with a fixed concentration of ¹⁸F-FES and increasing concentrations of unlabeled estradiol.
-
-
Incubation: Incubate at 37°C for a specified period (e.g., 60 minutes).
-
Washing: Wash the cells multiple times with ice-cold PBS to remove unbound radiotracer.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis:
-
For saturation binding, perform Scatchard analysis to determine Kd and Bmax.
-
For competitive binding, plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.
-
In Vivo ¹⁸F-FES MicroPET/CT Imaging in Xenograft Models
This protocol outlines the procedure for in vivo imaging of ¹⁸F-FES uptake in tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
ER-positive and ER-negative tumor cells for xenograft establishment.
-
¹⁸F-FES.
-
Anesthesia (e.g., isoflurane).
-
MicroPET/CT scanner.
Procedure:
-
Xenograft Model Establishment: Inoculate mice with tumor cells subcutaneously. Allow tumors to grow to a suitable size.
-
Radiotracer Administration: Administer a defined dose of ¹⁸F-FES (e.g., 5.55 MBq or 150 µCi) intravenously.[11]
-
Anesthesia: Anesthetize the mice before and during imaging.
-
PET/CT Imaging:
-
Perform a dynamic or static PET scan at a specified time point post-injection (e.g., 60 minutes).
-
Acquire a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest.
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
-
-
Biodistribution (Optional): After the final imaging session, euthanize the animals and harvest tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data.
Visualizations
Signaling Pathway of ¹⁸F-FES Cellular Uptake and Retention
Caption: Cellular uptake and retention pathway of ¹⁸F-FES.
Experimental Workflow for In Vivo ¹⁸F-FES PET Imaging
Caption: Standardized workflow for clinical ¹⁸F-FES PET imaging.
Logical Relationship of ¹⁸F-FES Uptake and ER Functionality
Caption: Relationship between ER status, ¹⁸F-FES uptake, and therapy prediction.
References
- 1. 18F-Fluoroestradiol Binding Specificity in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-FES Whole-Body Imaging Protocol for Evaluating Tumor Estrogen Receptor Status in Patients with Recurrent or Metastatic Breast Cancer | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 3. 18F-FES PET/CT Improves the Detection of Intraorbital Metastases in Estrogen-Receptor-Positive Breast Cancer: Two Representative Cases and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DailyMed - CERIANNA- fluoroestradiol f 18 injection [dailymed.nlm.nih.gov]
- 5. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Biodistribution of 18F-FES in Patients with Metastatic ER+ Breast Cancer Undergoing Treatment with Rintodestrant (G1T48), a Novel Selective ER Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Radiopharmaceutical Properties of Fluorine-18 Labeled Estradiol ([18F]FES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-[18F]fluoroestradiol ([18F]FES), a fluorine-18 labeled analog of estradiol, is a well-established radiopharmaceutical for positron emission tomography (PET) imaging of the estrogen receptor (ER). Its ability to non-invasively quantify ER expression throughout the body has made it an invaluable tool in oncology, particularly for the management of breast cancer.[1] This technical guide provides an in-depth overview of the radiopharmaceutical properties of [18F]FES, including its synthesis, quality control, and in vitro and in vivo characteristics, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
[18F]FES is a lipophilic molecule that readily crosses cell membranes to bind to intracellular estrogen receptors.[2] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃¹⁸FO₂ | [3] |
| Molecular Weight | 289.38 g/mol (for ¹⁸F) | [3] |
| LogP (calculated) | 3.5 | [4] |
| Half-life of ¹⁸F | 109.7 minutes | - |
| Positron Energy (Emax of ¹⁸F) | 0.635 MeV | - |
Radiosynthesis of [18F]FES
The most common method for the radiosynthesis of [18F]FES is a two-step, one-pot automated process involving the nucleophilic substitution of a precursor molecule with [18F]fluoride, followed by hydrolysis to yield the final product.
Experimental Protocol: Automated Radiosynthesis
This protocol is a generalized representation based on common automated synthesis platforms.
1. Reagents and Materials:
-
[18F]Fluoride (produced from a cyclotron)
-
Precursor: 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE)
-
Phase Transfer Catalyst: Kryptofix 2.2.2 (K2.2.2) and Potassium Carbonate (K₂CO₃) or Tetrabutylammonium bicarbonate
-
Anhydrous Acetonitrile (MeCN)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Sterile Water for Injection
-
Ethanol for Injection
-
Sep-Pak C18 Plus cartridge
-
Sterile membrane filter (0.22 µm)
2. Automated Synthesis Workflow:
3. Detailed Steps:
-
[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride from the cyclotron target is trapped on an anion exchange cartridge. The [18F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.
-
Nucleophilic Fluorination: The precursor, 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE), dissolved in anhydrous acetonitrile, is added to the dried [18F]fluoride/K2.2.2 complex. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
-
Hydrolysis: After cooling, hydrochloric acid is added to the reaction vessel, and the mixture is heated to hydrolyze the methoxymethyl and sulfate protecting groups.
-
Neutralization: The reaction mixture is cooled and neutralized with a solution of sodium bicarbonate.
-
Purification: The crude product is purified by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column. The fraction containing [18F]FES is collected.
-
Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The [18F]FES is then eluted from the cartridge with ethanol and diluted with sterile saline for injection. The final product is passed through a 0.22 µm sterile filter into a sterile vial.
Radiopharmaceutical Specifications
The following table summarizes the typical specifications for clinical-grade [18F]FES.
| Parameter | Specification | Reference |
| Radiochemical Yield | 30-45% (decay-corrected) | [5] |
| Radiochemical Purity | > 95% | [6] |
| Molar Activity | > 37 GBq/µmol (1 Ci/µmol) | [5] |
| pH | 4.5 - 7.5 | [7] |
| Residual Solvents (Ethanol, Acetonitrile) | Within pharmacopeial limits | [7] |
| Bacterial Endotoxins | < 175 EU/V | - |
| Sterility | Sterile | - |
Quality Control
A rigorous quality control process is essential to ensure the safety and efficacy of [18F]FES for clinical use.
Experimental Protocol: Quality Control Testing
1. Appearance:
-
Visually inspect the final product for clarity, color, and particulate matter. The solution should be clear and colorless.
2. pH:
-
Using a calibrated pH meter or pH-indicator strips, measure the pH of the final product.
3. Radiochemical Purity and Identity (HPLC):
-
System: Analytical HPLC with a C18 column, UV detector (280 nm), and a radioactivity detector.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).[8]
-
Procedure:
-
Inject a sample of the final [18F]FES solution and a sample of the non-radioactive FES reference standard.
-
The retention time of the radioactive peak in the sample chromatogram should correspond to the retention time of the FES reference standard.
-
Calculate the radiochemical purity by integrating the area of the [18F]FES peak and dividing it by the total area of all radioactive peaks in the chromatogram.
-
4. Radionuclidic Identity and Purity (Gamma Spectroscopy):
-
System: High-purity germanium (HPGe) detector.
-
Procedure:
-
Acquire a gamma spectrum of the final product.
-
The spectrum should show a prominent photopeak at 511 keV and may show a sum peak at 1022 keV, characteristic of positron emitters.
-
Confirm the half-life of the radionuclide by measuring the activity at two different time points and calculating the decay. The half-life should be approximately 110 minutes.
-
5. Residual Solvents (Gas Chromatography):
-
System: Gas chromatograph with a flame ionization detector (FID).
-
Procedure: Analyze the final product for the presence of residual solvents such as ethanol and acetonitrile according to standard pharmacopeial methods.
6. Bacterial Endotoxins:
-
Perform the Limulus Amebocyte Lysate (LAL) test on the final product to quantify endotoxin levels.
7. Sterility:
-
Perform a sterility test on the final product according to standard pharmacopeial methods (e.g., direct inoculation or membrane filtration).
In Vitro Evaluation
In vitro studies are crucial for determining the binding affinity and specificity of [18F]FES for the estrogen receptor.
Experimental Protocol: In Vitro Binding Assays in MCF-7 Cells
1. Cell Culture:
-
Culture MCF-7 human breast cancer cells (ER-positive) in appropriate media supplemented with fetal bovine serum. For binding assays, switch to phenol red-free medium with charcoal-stripped serum to reduce endogenous estrogens.
2. Saturation Binding Assay:
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Procedure:
-
Plate MCF-7 cells in multi-well plates and allow them to adhere.
-
Incubate triplicate wells with increasing concentrations of [18F]FES.
-
For non-specific binding determination, incubate a parallel set of wells with the same concentrations of [18F]FES plus a high concentration of non-radioactive estradiol to block specific binding.
-
After incubation, wash the cells with ice-cold buffer to remove unbound radiotracer.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Determine the protein concentration in each well.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of [18F]FES and fit the data using non-linear regression to determine Kd and Bmax.
-
3. Competitive Binding Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) of competing ligands.
-
Procedure:
-
Plate MCF-7 cells as in the saturation assay.
-
Incubate triplicate wells with a fixed concentration of [18F]FES and increasing concentrations of a non-radioactive competitor (e.g., estradiol).
-
After incubation, wash the cells, lyse them, and measure the radioactivity.
-
Plot the percentage of specific binding versus the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [18F]FES and Kd is its equilibrium dissociation constant.
-
In Vitro Binding Properties
| Parameter | Cell Line | Value | Reference |
| Kd | MCF-7 | 0.13 ± 0.02 nM | [9] |
| Bmax | MCF-7 | 1901 ± 89 fmol/mg protein | [9] |
| IC50 (vs. Estradiol) | MCF-7 | 0.085 nM | [9] |
| IC50 (vs. Estradiol) | SKOV3 | 8.3 pM | [10] |
In Vivo Evaluation
In vivo studies in animal models and humans are essential to characterize the biodistribution, pharmacokinetics, and radiation dosimetry of [18F]FES.
Experimental Protocol: Ex Vivo Biodistribution in Rodents
This protocol provides a general framework for conducting biodistribution studies in rodents.[11][12][13][14][15][16]
1. Animal Model:
-
Use healthy, female rodents (e.g., mice or rats) of a specific strain and age. For tumor models, use animals bearing ER-positive tumor xenografts (e.g., MCF-7).
2. Radiotracer Administration:
-
Inject a known amount of [18F]FES (typically 1-10 MBq for mice) intravenously via the tail vein.
3. Tissue Harvesting:
-
At various time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize groups of animals.
-
Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, uterus, and tumor).
-
Weigh each tissue sample.
4. Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.
5. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
The %ID/g is calculated as: (%ID/g) = (Tissue Activity / Injected Activity) / Tissue Weight * 100.
Human Biodistribution and Dosimetry
Human biodistribution studies have shown that [18F]FES is primarily cleared through the hepatobiliary system.[5] The liver and gallbladder receive the highest radiation-absorbed doses.
| Organ | Mean Absorbed Dose (mGy/MBq) | Reference |
| Liver | 0.13 | [5] |
| Gallbladder Wall | 0.10 | [5] |
| Urinary Bladder Wall | 0.05 | [5] |
| Uterus | 0.04 | [5] |
| Red Marrow | 0.02 | [5] |
| Total Body | 0.02 | [5] |
| Effective Dose (mSv/MBq) | 0.022 | [5] |
Estrogen Receptor Signaling Pathway
[18F]FES acts as an analog of estradiol and initiates signaling through the estrogen receptor. The primary signaling pathways are the genomic and non-genomic pathways.
Conclusion
[18F]FES is a robust and well-characterized radiopharmaceutical that plays a critical role in the non-invasive assessment of estrogen receptor status in cancer. Its reliable synthesis, well-defined quality control parameters, and specific in vitro and in vivo binding characteristics make it an essential tool for both clinical diagnostics and drug development research. This guide provides a comprehensive technical overview to support its application in these fields.
References
- 1. 18F-Fluoroestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Fluoroestradiol F-18 | C18H23FO2 | CID 10869981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 16α-[18F]Fluoro-17β-estradiol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 12. DSpace [helda.helsinki.fi]
- 13. researchgate.net [researchgate.net]
- 14. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 16. giffordbioscience.com [giffordbioscience.com]
Preliminary Studies of Fluoroestradiol F-18 in Gynecological Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERs), particularly ERα, play a pivotal role in the pathogenesis and progression of several gynecological malignancies, including endometrial, ovarian, and cervical cancers. The non-invasive in vivo assessment of ER expression and function is crucial for patient stratification, prognostication, and monitoring response to endocrine therapies. [18F]Fluoroestradiol ([18F]FES), a radiolabeled analog of estradiol, has emerged as a valuable positron emission tomography (PET) tracer for imaging ERα expression.[1] While its application in breast cancer is well-established, its utility in gynecological cancers is an area of active investigation.[1] This technical guide provides a comprehensive overview of the preliminary studies of [18F]FES PET in endometrial, ovarian, and cervical cancers, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Data Presentation
The following tables summarize the quantitative data from preliminary studies of [18F]FES PET in various gynecological cancers.
Table 1: Quantitative [18F]FES PET/CT Findings in Endometrial Cancer
| Study Population | Tracer | Mean/Median SUVmax (Range) | Key Findings | Reference |
| N/A | [18F]FES | SUVmean: 3.4-5.3 | FES SUVmean was higher in endometrial cancer compared to breast cancer and uterine sarcoma. | [2] |
| Refractory ER+ Gynecological Malignancies (n=8, including 2 endometrial) | [18F]FES | N/A | Four of the eight patients with gynecologic malignancies had [18F]FES-negative tumors. | [3] |
Table 2: Quantitative [18F]FES PET/CT Findings in Ovarian Cancer
| Study Population | Tracer | Mean/Median SUVmax (Range) | Sensitivity | Specificity | Key Findings | Reference |
| N/A | [18F]FES | N/A | N/A | N/A | The pooled detection rate of [18F]FES PET imaging for ovarian cancer was 0.84. | [2] |
| Refractory ER+ Gynecological Malignancies (n=8, including 4 ovarian) | [18F]FES | N/A | N/A | N/A | Three of the four ovarian cancer patients had [18F]FES-negative tumors. | [3] |
Table 3: Quantitative [18F]FES PET/CT Findings in Cervical Cancer
| Study Population | Tracer | Median SUVmax (Range) | Key Findings | Reference |
| Patient with Cervical Cancer (Case Report) | [18F]FES | Baseline: 5.1 (Lesion 1), No significant uptake (Lesion 2); After Z-endoxifen: 2.1 (Lesion 1) | Heterogeneous ER expression was observed, with one lesion showing significant [18F]FES uptake that decreased after treatment, while another known metastatic lesion was [18F]FES-negative. | [4] |
Note: Data on the diagnostic accuracy (sensitivity and specificity) of [18F]FES PET specifically in cervical cancer are limited in the currently available literature.
Experimental Protocols
The following section outlines a generalized experimental protocol for [18F]FES PET/CT imaging in gynecological cancers, synthesized from protocols used in breast cancer and other oncological studies.
Patient Selection and Preparation
-
Inclusion Criteria: Patients with histologically confirmed endometrial, ovarian, or cervical cancer. For studies evaluating endocrine therapy response, tumors should be ER-positive as determined by immunohistochemistry (IHC).
-
Exclusion Criteria: Pregnancy, breastfeeding, and severe renal impairment.
-
Medication Washout: Patients should discontinue ER-blocking agents prior to the scan to avoid interference with [18F]FES uptake. Recommended washout periods are 8 weeks for tamoxifen and 28 weeks for fulvestrant.[5]
-
Patient Preparation: No specific dietary restrictions are typically required. Patients are advised to be well-hydrated.
Radiotracer Synthesis and Administration
-
Synthesis: [18F]FES is synthesized via nucleophilic substitution of a suitable precursor. Quality control should be performed to ensure radiochemical purity and identity.
-
Administration: A dose of approximately 111-222 MBq (3-6 mCi) of [18F]FES is administered intravenously.
PET/CT Imaging Acquisition
-
Uptake Period: Imaging is typically performed 60-120 minutes after tracer injection to allow for optimal tracer distribution and clearance from non-target tissues.
-
Scanner: A clinical PET/CT scanner is used.
-
Acquisition Protocol:
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
A whole-body PET scan is acquired from the head to the mid-thigh.
-
Acquisition time per bed position is typically 2-4 minutes.
-
Image Analysis
-
Image Reconstruction: PET images are reconstructed using standard iterative algorithms with corrections for attenuation, scatter, and random coincidences.
-
Qualitative Analysis: Images are visually inspected for areas of focal [18F]FES uptake that are greater than the surrounding background and not attributable to physiological uptake (e.g., liver, gallbladder, intestines, and urinary tract).
-
Quantitative Analysis:
-
Regions of interest (ROIs) are drawn around areas of abnormal uptake on the PET images, guided by the co-registered CT images.
-
The maximum standardized uptake value (SUVmax) is calculated for each lesion. Other quantitative metrics such as mean SUV (SUVmean) and metabolic tumor volume (MTV) may also be determined.
-
An SUVmax threshold of >1.5 is often used to define ER-positivity, although this may vary between studies and cancer types.
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor Alpha (ERα) Signaling Pathway in Gynecological Cancers
[18F]FES PET imaging visualizes the distribution of functional ERα. Upon binding of estradiol or [18F]FES, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation, survival, and differentiation. In gynecological cancers, this pathway can be dysregulated, contributing to tumorigenesis.
Figure 1. Simplified ERα signaling pathway initiated by [18F]FES binding.
Experimental Workflow for [18F]FES PET/CT Studies
The following diagram illustrates a typical workflow for a clinical research study investigating the role of [18F]FES PET/CT in gynecological cancers.
Figure 2. Experimental workflow for [18F]FES PET/CT clinical studies.
Conclusion
Preliminary studies suggest that [18F]FES PET/CT is a promising imaging modality for the in vivo characterization of ERα expression in endometrial and ovarian cancers. The quantitative data, although limited, indicate its potential to differentiate ER-positive tumors and monitor treatment response. However, there is a notable lack of data on the utility of [18F]FES PET in cervical cancer, highlighting a critical area for future research. The standardized experimental protocols and an understanding of the underlying ERα signaling pathway are essential for the design and interpretation of future clinical trials. As research in this field progresses, [18F]FES PET/CT may become an invaluable tool in the personalized management of patients with gynecological malignancies.
References
- 1. Comparison of diagnostic sensitivity of [18F]fluoroestradiol and [18F]fluorodeoxyglucose positron emission tomography/computed tomography for breast cancer recurrence in patients with a history of estrogen receptor-positive primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of 18 F-FES PET in Clinical Cancer Care : A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. snmmi.org [snmmi.org]
Methodological & Application
Application Notes and Protocols for Preclinical [¹⁸F]Fluoroestradiol (FES) PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Fluoroestradiol ([¹⁸F]FES), a radiolabeled analog of estradiol, is a positron emission tomography (PET) tracer used to visualize and quantify estrogen receptor (ER) expression in vivo. [ 12, 13 ] In preclinical research, [¹⁸F]FES-PET imaging is a powerful tool for studying ER-positive cancers, evaluating the efficacy of endocrine therapies, and understanding the pharmacodynamics of novel ER-targeted drugs. [ 7 ] This document provides detailed protocols for performing [¹⁸F]FES-PET imaging in preclinical models, guidelines for data analysis, and representative quantitative data.
The binding of [¹⁸F]FES to the estrogen receptor allows for the non-invasive assessment of ER expression and function throughout the body. [ 8 ] This is particularly valuable in oncology research for characterizing tumor heterogeneity, monitoring response to treatment, and investigating mechanisms of resistance to endocrine therapies. The quantitative nature of PET imaging allows for the objective measurement of changes in ER expression over time or in response to therapeutic intervention.
Estrogen Receptor Signaling Pathway
The biological effects of estrogen are primarily mediated through two classical nuclear estrogen receptors, ERα and ERβ, and a membrane-associated G-protein coupled estrogen receptor (GPER). [ 13, 18 ] Upon ligand binding, these receptors initiate a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways, ultimately influencing gene transcription and cellular processes.
Caption: Overview of the estrogen receptor signaling pathways.
Preclinical [¹⁸F]FES-PET Imaging Workflow
A typical preclinical [¹⁸F]FES-PET imaging study involves several key steps, from animal model preparation to image analysis. The following diagram outlines a standard workflow for a study involving tumor xenografts.
Caption: Standard workflow for preclinical [¹⁸F]FES-PET imaging.
Experimental Protocols
Animal Models and Preparation
The choice of animal model is critical for the successful application of [¹⁸F]FES-PET imaging. ER-positive breast cancer cell lines, such as MCF-7 and T-47D, are commonly used to generate tumor xenografts in immunocompromised mice (e.g., nude or SCID mice). [ 6 ]
MCF-7 Xenograft Model Protocol:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., MEM with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human insulin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Acclimatization: Allow female ovariectomized nude mice (4-6 weeks old) to acclimatize for at least one week before tumor cell implantation.
-
Estrogen Supplementation: To support the growth of ER-positive tumors, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region one day before tumor cell inoculation.
-
Tumor Cell Inoculation: Resuspend MCF-7 cells in a sterile matrix solution (e.g., Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL. Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Imaging studies are typically performed when tumors reach a volume of 100-200 mm³.
Radiotracer Administration and Imaging
[¹⁸F]FES Injection and PET/CT Imaging Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen. Place the animal on a heated bed to maintain body temperature.
-
Radiotracer Injection: Administer approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]FES intravenously via the tail vein. The injection volume should be kept low (e.g., < 150 µL) to minimize physiological disturbances.
-
Uptake Period: Allow for a 60-minute uptake period, during which the animal remains under anesthesia. [ 17 ]
-
PET/CT Imaging:
-
Position the animal in the center of the PET scanner's field of view.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static PET scan for 10-20 minutes.
-
-
Image Reconstruction: Reconstruct the PET images using an appropriate algorithm, such as 3D ordered subset expectation maximization (OSEM3D), and correct for attenuation, scatter, and radioactive decay.
Data Analysis
Quantitative analysis of [¹⁸F]FES uptake is performed by drawing regions of interest (ROIs) on the reconstructed PET images, guided by the co-registered CT images.
ROI Analysis and Quantification Protocol:
-
Image Analysis Software: Use medical image analysis software (e.g., PMOD, Amide) to visualize and analyze the PET/CT data.
-
ROI Definition: Draw ROIs around the tumor and reference tissues (e.g., muscle, blood pool).
-
Quantification: Calculate the mean radioactivity concentration within each ROI. Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
%ID/g = (Radioactivity in ROI / Injected Dose) x (1 / Tissue Volume or Weight)
-
SUV = (Radioactivity concentration in ROI / (Injected Dose / Body Weight))
-
Quantitative Data Summary
The following tables summarize representative quantitative [¹⁸F]FES uptake data from preclinical studies in various tissues and tumor models.
Table 1: Biodistribution of [¹⁸F]FES in Female Rats (60 minutes post-injection)
| Tissue | Mean %ID/g ± SD |
| Uterus | 3.34 ± 0.79 |
| Ovaries | 1.25 ± 0.35 |
| Bone | 0.35 ± 0.08 |
| Muscle | 0.12 ± 0.05 |
| Blood | 0.21 ± 0.04 |
| Liver | 5.67 ± 1.23 |
| Kidney | 0.98 ± 0.21 |
Data adapted from a study in immature female Sprague-Dawley rats. [ 9 ]
Table 2: [¹⁸F]FES Uptake in Preclinical Breast Cancer Models
| Animal Model | Cell Line | Tumor Uptake (%ID/g or SUV) | Reference |
| Nude Mouse Xenograft | MCF-7 (ER+) | 1.6 ± 0.6 %IA/g | [ 2 ] |
| Nude Mouse Xenograft | JIMT-1 (ER-) | 0.6 ± 0.2 %IA/g | [ 2 ] |
| Nude Mouse Xenograft | MC7-L1 (ER+) | Good uptake (qualitative) | [ 6 ] |
| Nude Mouse Xenograft | MC4-L2 (ER+) | Good uptake (qualitative) | [ 6 ] |
| Rat (DMBA-induced) | N/A | 0.14 ± 0.06 %ID/g | [ 9 ] |
| Nude Mouse Xenograft | MCF-7 (Vehicle) | SUVmean: 0.33 ± 0.02 | [ 7 ] |
| Nude Mouse Xenograft | MCF-7 (Fulvestrant 5mg) | SUVmean: 0.14 ± 0.02 | [ 7 ] |
Conclusion
[¹⁸F]FES-PET imaging is a robust and quantitative method for assessing ER expression and function in preclinical cancer models. The protocols and data presented here provide a foundation for researchers to design and execute their own [¹⁸F]FES-PET studies. Adherence to standardized procedures is crucial for obtaining reliable and reproducible results, which are essential for advancing our understanding of ER biology and for the development of new and improved endocrine therapies.
Application Notes and Protocols for Quantitative Analysis of 16α-[¹⁸F]-Fluoroestradiol (F-18 FES) Uptake Using SUV
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-[¹⁸F]-fluoro-17β-estradiol ([¹⁸F]FES), a radiolabeled analog of estradiol, is a positron emission tomography (PET) tracer used to non-invasively quantify the expression of functional estrogen receptors (ER) in vivo.[1][2] The standardized uptake value (SUV) is the most common semi-quantitative metric used to assess [¹⁸F]FES uptake, providing a valuable tool for characterizing ER-positive tumors, assessing tumor heterogeneity, and predicting response to endocrine therapies in breast cancer.[2][3][4] These application notes provide detailed protocols for the quantitative analysis of [¹⁸F]FES uptake using SUV, aimed at ensuring standardized and reproducible data for research and drug development.
Signaling Pathway of [¹⁸F]FES Uptake
[¹⁸F]FES, as an estrogen analog, binds to the estrogen receptor. This interaction is the basis for its use in imaging ER-positive tumors. The simplified signaling pathway involves the diffusion of [¹⁸F]FES into the cell, followed by binding to the estrogen receptor in the cytoplasm or nucleus. This complex then translocates to the nucleus, where it binds to estrogen response elements on the DNA, leading to the transcription of target genes.
Experimental Protocols
Patient Preparation Protocol
-
Informed Consent: Ensure all participants provide written informed consent before any study-related procedures.
-
Medication Review: Discontinue medications that may interfere with [¹⁸F]FES uptake. Specifically, ER modulators like tamoxifen and ER down-regulators like fulvestrant should be stopped for an adequate period before the scan (e.g., up to 8 and 28 weeks, respectively).[5]
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to [¹⁸F]FES injection to ensure stable metabolic conditions.
-
Hydration: Encourage patients to be well-hydrated before and after the scan to facilitate tracer distribution and clearance.[5]
-
Pregnancy and Breastfeeding: Verify that the patient is not pregnant. Breastfeeding should be discontinued for 4 hours post-injection.[3]
[¹⁸F]FES PET/CT Imaging Protocol
-
Radiotracer Administration: Administer a dose of 125.8–233.1 MBq (3.4–6.3 mCi) of [¹⁸F]FES intravenously. The injection should be given over approximately 2 minutes.[6]
-
Uptake Period: An uptake period of 30-60 minutes is recommended between tracer injection and the start of the PET scan.[2][6]
-
Patient Positioning: Position the patient supine on the imaging table, with arms raised above the head if possible, to minimize artifacts in the chest and abdomen.[5]
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Scan Acquisition: Acquire PET data from the vertex of the skull to the mid-thigh.[7] Emission scan duration is typically 2-4 minutes per bed position.
Quantitative Image Analysis Protocol
-
Image Reconstruction: Reconstruct PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.
-
Region of Interest (ROI) Definition: Draw ROIs on the PET images, guided by the co-registered CT images, over areas of suspected tumor uptake. For quantitative analysis, 3D ROIs (Volumes of Interest, VOIs) are preferred.
-
SUV Calculation: Calculate the SUV using the following formula:
SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Patient Weight [kg])
Commonly reported SUV metrics include:
-
SUVmax: The maximum pixel value within the ROI.
-
SUVmean: The average pixel value within the ROI.[8]
-
SUVpeak: The average SUV within a small, fixed-size ROI centered on the hottest part of the tumor.
-
-
Background Correction: To account for non-specific uptake, a tumor-to-background ratio (TBR) can be calculated by dividing the tumor SUV by the SUV of a reference tissue (e.g., mediastinal blood pool).[8]
Experimental Workflow
The following diagram illustrates the workflow for a typical [¹⁸F]FES PET/CT study for quantitative analysis.
Data Presentation
Quantitative data from [¹⁸F]FES PET studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Correlation of [¹⁸F]FES SUV with ER Status by Immunohistochemistry (IHC)
| ER Status (IHC) | Number of Patients/Lesions | Mean SUVmax (Range) | Mean SUVmean (Range) |
| ER-Positive | 12 | 5.4 (1.1 - 9.6) | 4.75 |
| ER-Negative | 5 | < 1.0 | 1.41 |
Data compiled from representative studies.[6][8]
Table 2: Thresholds for ER Positivity using [¹⁸F]FES PET
| SUV Metric | Threshold | Sensitivity | Specificity | Reference |
| SUVmax | ≥ 1.5 | 85% | 79% | [2][3][9] |
| SUVmax | ≥ 1.8 | 90% | 79% | [2][10][11] |
| SUVmean | ≥ 1.1 - 1.5 | 85-94% | 75-94% | [2] |
Table 3: Factors Influencing [¹⁸F]FES SUV
| Factor | Effect on [¹⁸F]FES SUV | Correction/Consideration | Reference |
| Sex Hormone-Binding Globulin (SHBG) | Inverse association (higher SHBG, lower SUV) | Measure plasma SHBG levels | [12][13] |
| Body Mass Index (BMI) | Positive association (higher BMI, higher SUV) | Correct SUV for lean body mass (SUL) | [12][13][14] |
| Endocrine Therapy | Decreased uptake | Discontinue ER-blocking agents prior to scan | [5] |
| Plasma Estradiol Levels | No significant effect in pre-menopausal women | Not typically required | [12][13] |
Conclusion
The quantitative analysis of [¹⁸F]FES uptake using SUV provides a robust and non-invasive method for assessing ER expression in vivo. Adherence to standardized protocols for patient preparation, image acquisition, and data analysis is crucial for obtaining reliable and reproducible results.[15] The data presented in these application notes, derived from published literature, offer a framework for interpreting [¹⁸F]FES PET/CT findings in research and drug development settings. The correlation of [¹⁸F]FES uptake with IHC, along with established SUV thresholds, supports its utility in characterizing ER status and guiding therapeutic strategies.[2][6]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The Role of [18F]FES PET/CT in Breast Cancer Management: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snmmi.org [snmmi.org]
- 4. researchgate.net [researchgate.net]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. snmmi.org [snmmi.org]
- 8. Evaluation of estrogen expression of breast cancer using 18F-FES PET CT-A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acnmonline.org [acnmonline.org]
- 10. Evaluation of tumour heterogeneity by 18F-fluoroestradiol PET as a predictive measure in breast cancer patients receiving palbociclib combined with endocrine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Predictive Value of Early Changes in 18F‐Fluoroestradiol Positron Emission Tomography/Computed Tomography During Fulvestrant 500 mg Therapy in Patients with Estrogen Receptor‐Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors influencing the uptake of 18F-Fluoroestradiol (FES) in patients with estrogen receptor positive (ER+) breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors influencing the uptake of 18F-fluoroestradiol in patients with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Visual and quantitative evaluation of [18F]FES and [18F]FDHT PET in patients with metastatic breast cancer: an interobserver variability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardized Uptake Value (SUV) Calculation for ¹⁸F-FES PET Scans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the calculation and application of the Standardized Uptake Value (SUV) in ¹⁸F-Fluoroestradiol (¹⁸F-FES) Positron Emission Tomography (PET) scans. The protocols are intended to guide researchers, scientists, and drug development professionals in the quantitative analysis of ¹⁸F-FES PET imaging to assess estrogen receptor (ER) expression in vivo.
Introduction to ¹⁸F-FES PET and SUV
¹⁸F-FES is a radiolabeled analog of estradiol that binds specifically to the estrogen receptor. PET imaging with ¹⁸F-FES allows for the non-invasive, whole-body assessment of ER expression and function in tissues.[1] This technique is particularly valuable in oncology, especially in breast cancer, for determining the ER status of primary and metastatic lesions, which is crucial for predicting response to endocrine therapies.[2][3]
The Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to represent the relative uptake of a radiotracer in a specific region of interest. It is a widely used parameter for the assessment of tumor metabolism and receptor expression.[4] The SUV is calculated as the ratio of the radioactivity concentration in a region of interest (ROI) to the injected dose of radioactivity normalized by the patient's body weight.[4]
Signaling Pathway of ¹⁸F-FES Uptake
¹⁸F-FES, as an analog of estradiol, follows the estrogen signaling pathway. Upon entering the cell, it binds to the estrogen receptor (ERα or ERβ) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the ¹⁸F-FES-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[5][6][7] This mechanism of uptake and retention is what allows for the visualization and quantification of functional ER in tissues.
Caption: ¹⁸F-FES binds to the estrogen receptor, leading to gene transcription modulation.
Experimental Protocols
Patient Preparation
Proper patient preparation is critical for accurate and reproducible ¹⁸F-FES PET imaging and subsequent SUV calculations.
| Parameter | Protocol | Rationale |
| Endocrine Therapy Washout | Discontinue ER modulators (e.g., tamoxifen) for at least 8 weeks and ER down-regulators (e.g., fulvestrant) for at least 28 weeks prior to the scan.[6][8] | These drugs competitively block the estrogen receptor and will reduce ¹⁸F-FES uptake, potentially leading to false-negative results.[8] |
| Fasting | No specific fasting requirements are necessary for ¹⁸F-FES PET scans.[9] | Unlike ¹⁸F-FDG, ¹⁸F-FES uptake is not dependent on glucose metabolism. |
| Hydration | Patients should be well-hydrated before and after the radiotracer injection.[8] | Adequate hydration helps in the clearance of the radiotracer and reduces radiation exposure to the bladder. |
| Physical Activity | No specific restrictions on physical activity are required before the scan.[6] | ¹⁸F-FES uptake is not significantly affected by recent physical activity. |
| Pregnancy and Breastfeeding | A pregnancy test should be performed in women of childbearing potential. Breastfeeding should be discontinued for 4 hours post-injection. | To avoid fetal radiation exposure and to minimize radiation exposure to the infant. |
¹⁸F-FES Administration and PET/CT Imaging
| Step | Protocol | Details |
| Radiotracer Dose | Administer 111-222 MBq (3-6 mCi) of ¹⁸F-FES intravenously.[9] | The exact dose may vary based on institutional protocols and patient weight. |
| Injection Site | Inject into a peripheral vein, preferably in the arm contralateral to the primary tumor site.[6] | To avoid potential artifacts from tracer extravasation near the region of interest. |
| Uptake Time | An uptake period of 60-80 minutes is recommended between injection and the start of the PET scan.[6][8] | This allows for sufficient tracer distribution and uptake in target tissues. |
| Imaging Protocol | Perform a whole-body PET/CT scan from the head to the mid-thigh. | The standard whole-body ¹⁸F-FDG acquisition protocol can be adapted for ¹⁸F-FES.[6] |
| Acquisition Time | 2-4 minutes per bed position. | Longer acquisition times may be necessary for older scanners to ensure adequate image quality.[6] |
| CT Scan | A low-dose CT scan is acquired for attenuation correction and anatomical localization. |
SUV Calculation and Image Analysis
The following workflow outlines the steps for calculating SUV from ¹⁸F-FES PET images.
Caption: Standard workflow for ¹⁸F-FES PET imaging and SUV calculation.
SUV Calculation Formulas
The most commonly used SUV metrics are SUVmax, SUVmean, and SUVpeak.
-
SUV (Standard Uptake Value): SUV = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)][4]
-
SUVmax: The maximum pixel value within the drawn Region of Interest (ROI). It is a simple and reproducible measurement but can be sensitive to image noise.[10]
-
SUVmean: The average of all pixel values within the ROI. It is less sensitive to noise than SUVmax but is dependent on the precise delineation of the ROI.[10]
-
SUVpeak: The average SUV within a small, fixed-size ROI (typically 1 cm³ or 1.2 cm in diameter) centered on the hottest part of the tumor. It is designed to be less sensitive to noise than SUVmax and less dependent on ROI delineation than SUVmean.[10]
Image Analysis Protocol
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.
-
Region of Interest (ROI) Definition:
-
Manually or semi-automatically draw ROIs around visually identified lesions on the co-registered PET/CT images.
-
For background reference, draw ROIs in normal tissues such as the liver, lung, and mediastinal blood pool.
-
-
SUV Measurement: Using the appropriate software, calculate SUVmax, SUVmean, and SUVpeak for each ROI.
-
Data Interpretation:
Quantitative Data Summary
The following tables summarize typical SUV values reported in the literature for ¹⁸F-FES PET scans in various tissues and conditions.
Table 1: ¹⁸F-FES SUVmax in Normal Tissues
| Tissue | Geometric Mean SUVmax (95% CI) |
| Bone | 0.99 (0.95–1.04)[12] |
| Lung | 0.77 (0.72–0.84)[12] |
| Fat | 0.64 (0.59–0.96)[12] |
| Muscle | 0.84 (0.77–0.91)[12] |
| Liver | 15.43 (14.25–16.70)[12] |
Table 2: ¹⁸F-FES SUVmax in Breast Cancer Metastases by Site
| Metastatic Site | Geometric Mean SUVmax (95% CI) |
| Bone | 2.61 (2.31–2.94)[12] |
| Lymph Node | 2.29 (2.00–2.61)[12] |
| Lung | 2.23 (1.88–2.61)[12] |
Table 3: ¹⁸F-FES SUV in ER-Positive vs. ER-Negative Tumors
| ER Status | Mean SUV |
| ER-Positive | 4.75[13] |
| ER-Negative | 1.41[13] |
Table 4: Impact of Endocrine Therapy on ¹⁸F-FES SUV in ER-Positive Tissues
| Tissue | Change in SUV (Baseline to Interim) | Change in TBR (Baseline to Interim) |
| Uterus | -50.6%[14] | -58.5%[14] |
| Pituitary Gland | -39.0%[14] | -48.3%[14] |
Applications in Drug Development
¹⁸F-FES PET imaging with SUV quantification has significant applications in the development of new endocrine therapies.
-
Pharmacodynamic Biomarker: Changes in tumor ¹⁸F-FES uptake can serve as a pharmacodynamic biomarker to assess the degree of ER blockade by a new drug.[14] A significant decrease in SUV after treatment indicates effective target engagement.[15]
-
Dose-Finding Studies: ¹⁸F-FES PET can be used in early-phase clinical trials to determine the optimal dose of a new endocrine agent required to achieve maximal ER occupancy.[14]
-
Patient Selection: By non-invasively assessing the ER status of all lesions, ¹⁸F-FES PET can help in selecting patients who are most likely to respond to a new ER-targeted therapy.
-
Monitoring Treatment Response: Serial ¹⁸F-FES PET scans can be used to monitor the response to endocrine therapy and to detect the emergence of endocrine resistance.[15]
Conclusion
The standardized uptake value derived from ¹⁸F-FES PET scans is a powerful tool for the quantitative assessment of estrogen receptor expression in vivo. Adherence to standardized protocols for patient preparation, image acquisition, and data analysis is crucial for obtaining accurate and reproducible results. These application notes provide a framework for researchers, scientists, and drug development professionals to effectively utilize ¹⁸F-FES PET and SUV quantification in their studies to advance the understanding and treatment of ER-positive cancers.
References
- 1. Dynamic whole-body [18F]FES PET/CT increases lesion visibility in patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. lobularbreastcancer.org [lobularbreastcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. The Role of [18F]FES PET/CT in Breast Cancer Management: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. The Predictive Value of Early Changes in 18F‐Fluoroestradiol Positron Emission Tomography/Computed Tomography During Fulvestrant 500 mg Therapy in Patients with Estrogen Receptor‐Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluoroestradiol F-18 (FES) in Research Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroestradiol F-18 (¹⁸F-FES), a radiolabeled analog of estrogen, is a positron emission tomography (PET) tracer used for the in vivo assessment of estrogen receptor (ER) expression.[1][2][3] Its ability to non-invasively quantify the whole-body distribution and function of ER makes it a powerful tool in oncology research, particularly in breast cancer.[4][5] FES-PET imaging can help characterize ER status across all tumor lesions, assess heterogeneity between a primary tumor and metastatic sites, and serve as a pharmacodynamic biomarker to measure ER engagement by targeted therapies.[1][4][6] These application notes provide detailed protocols for patient preparation, dosing, and imaging in research studies utilizing ¹⁸F-FES.
Estrogen Receptor Signaling Pathway
¹⁸F-FES is an estrogen analog that binds to estrogen receptors, enabling the visualization of ER-expressing tissues.[7] Estrogen signaling is primarily mediated by two pathways:
-
Genomic Pathway: Estrogen (or ¹⁸F-FES) diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. This binding causes the receptor to dimerize and translocate into the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs).[8][9][10] This interaction modulates the transcription of target genes, influencing cellular processes like proliferation.
-
Non-Genomic Pathway: A fraction of ERs located at the cell membrane can initiate rapid signaling cascades.[11] Upon ligand binding, these membrane ERs can activate protein kinases such as the PI3K/AKT and MAPK/ERK pathways, leading to more immediate cellular effects.[9][10]
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. 18F-Fluoroestradiol: Current Applications and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. snmmi.org [snmmi.org]
- 6. 18F-fluoroestradiol PET/CT Measurement of Estrogen Receptor Suppression During a Phase I Trial of the Novel Estrogen Receptor-targeted Therapeutic GDC-0810: Using an Imaging Biomarker to Guide Drug Dosage in Subsequent Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ¹⁸F-FES PET Image Acquisition and Reconstruction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and parameters for the acquisition and reconstruction of positron emission tomography (PET) images using 16α-[¹⁸F]-fluoro-17β-estradiol (¹⁸F-FES). ¹⁸F-FES is a radiolabeled estrogen analog that binds to the estrogen receptor (ER), enabling the in-vivo visualization and quantification of ER expression in tissues. This technique is a valuable tool in oncology research and drug development, particularly for assessing ER status in breast cancer.[1]
I. Experimental Protocols
A. Radiotracer Quality Control
Prior to administration, the ¹⁸F-FES radiotracer must undergo rigorous quality control to ensure its suitability for clinical use.
Protocol: ¹⁸F-FES Quality Control
-
Visual Inspection: Visually inspect the drug product for particulates.[2]
-
Radioactivity Assay: Measure the total radioactivity of the drug product.[2]
-
pH Measurement: Determine the pH of the solution.[2]
-
Radiochemical Purity and Identity:
-
Radionuclidic Identity: Confirm the identity of the radionuclide.[2]
-
Endotoxin Levels: Measure endotoxin levels to ensure they are within acceptable limits.[2]
-
Sterility: Perform sterility testing on the final product.[2]
-
Specific Activity: The specific activity should be greater than 726 Curies per millimole (Ci/mmol).[2]
B. Patient Preparation
Proper patient preparation is crucial for optimal ¹⁸F-FES PET imaging and to avoid potential confounding factors.
Protocol: Patient Preparation for ¹⁸F-FES PET Imaging
-
Review of Medications:
-
Fasting: Unlike ¹⁸F-FDG PET, fasting is not required for ¹⁸F-FES PET imaging.[5]
-
Hydration: Instruct the patient to hydrate well before and after the scan to facilitate radiotracer distribution and clearance.[4]
-
Voiding: Encourage frequent voiding to reduce radiation exposure to the bladder.[3]
-
Sedation: If required, sedation can be administered before imaging. Patients who receive sedation should not drive themselves home.[3]
C. ¹⁸F-FES Administration and Uptake
Protocol: Radiotracer Administration and Uptake
-
Dosage: The recommended intravenous dose of ¹⁸F-FES is 222 MBq (6 mCi), with an acceptable range of 111–222 MBq (3–6 mCi).[3] In some clinical trials, a fixed dose of 111 MBq has been used.[5]
-
Administration:
-
Uptake Period: An uptake period of approximately 60 to 80 minutes is recommended between tracer administration and the start of the PET scan.[2][3][6]
D. PET/CT Image Acquisition
Protocol: ¹⁸F-FES PET/CT Image Acquisition
-
Scanner: Use an integrated PET/CT scanner.
-
CT Scan (for Attenuation Correction and Localization):
-
PET Scan:
-
Acquire the PET scan over the same anatomical region as the CT scan immediately following the CT acquisition.[2]
-
The scan is typically performed in 3D acquisition mode.[7]
-
Acquisition time is approximately 2-3 minutes per bed position.[7] For dedicated brain imaging, an acquisition time of 8-10 minutes is recommended.[4]
-
II. Image Reconstruction Parameters
The choice of reconstruction algorithm and its parameters significantly impacts the quality and quantitative accuracy of the resulting PET images. Iterative reconstruction algorithms are standard for PET.
A. Commonly Used Reconstruction Algorithms
-
Ordered Subset Expectation Maximization (OSEM): This is a widely used iterative reconstruction algorithm in PET. The number of iterations and subsets are key parameters that need to be optimized.[8][9]
-
Time of Flight (TOF): TOF reconstruction incorporates the difference in arrival time of the two annihilation photons to better localize the event, which can improve image signal-to-noise ratio.[5][7]
-
Point Spread Function (PSF) Modeling: PSF modeling accounts for the scanner's resolution limitations, leading to improved image resolution and contrast.[8]
-
Bayesian Penalized-Likelihood (BPL) Algorithms (e.g., Q.Clear): These algorithms incorporate a penalty term to control noise, which can lead to improved image quality compared to OSEM.[8]
B. Reconstruction Parameter Summary
| Parameter | Typical Value/Range | Reference |
| Reconstruction Algorithm | OSEM, OSEM+TOF, OSEM+TOF+PSF, BPL | [5][7][8][9] |
| Iterations | 2 - 4 | [6][7] |
| Subsets | 18 - 33 | [6][7] |
| Voxel Size | 4 x 4 x 4 mm | [7] |
| Matrix Size | 440 x 440 | [5] |
| Post-reconstruction Filter | Gaussian filter (if applied) | [7] |
Note: The optimal reconstruction parameters can be scanner-dependent. It is recommended to follow manufacturer guidelines and established protocols for the specific PET/CT system being used.
III. Data Presentation and Analysis
A. Quantitative Analysis
The standardized uptake value (SUV) is the most common semi-quantitative measure used in ¹⁸F-FES PET imaging to assess tracer uptake in tissues.
Table 1: Key Quantitative Parameters in ¹⁸F-FES PET
| Parameter | Description | Calculation | Common Use |
| SUVmax | The maximum pixel value within a region of interest (ROI). | - | Commonly used for its simplicity and reproducibility. |
| SUVmean | The average pixel value within an ROI. | - | Can be more representative of the overall tracer uptake in a lesion. |
| SUVpeak | The average SUV within a small, fixed-size ROI centered on the hottest part of the lesion. | - | Less sensitive to noise than SUVmax. |
| Tumor-to-Background Ratio (TBR) | The ratio of SUV in the tumor to the SUV in a background reference region (e.g., mediastinal blood pool). | SUVtumor / SUVbackground | Can provide a measure of specific tracer uptake relative to non-specific background. |
B. Image Interpretation
-
Visual Assessment: Lesions with focal ¹⁸F-FES uptake greater than the surrounding background are considered positive.
-
SUV Thresholding: An SUVmax threshold of ≥ 1.5 is often used to define ER-positive lesions, though this can vary between studies.
IV. Visualizations
A. Experimental Workflow
Caption: Figure 1. ¹⁸F-FES PET Imaging Workflow
B. Logical Relationship of Reconstruction Parameters
Caption: Figure 2. Key PET Image Reconstruction Parameters
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Head-to-head comparison of 18F-FDG and 18F-FES PET/CT for initial staging of ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of diagnostic sensitivity of [18F]fluoroestradiol and [18F]fluorodeoxyglucose positron emission tomography/computed tomography for breast cancer recurrence in patients with a history of estrogen receptor-positive primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of image reconstruction settings on 18F-FDG PET radiomic features: multi-scanner phantom and patient studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of reconstruction algorithms on semi-quantitative measurements in 18F-FDG PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of 18F-FDG PET image quality and quantitative parameters between DPR and OSEM reconstruction algorithm in patients with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of reconstruction iterations on 18F-FDG PET/CT standardized uptake values - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES) in Animal Models of Breast Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES) is a radiolabeled analog of estradiol used in positron emission tomography (PET) to non-invasively assess the expression and function of estrogen receptors (ERs) in vivo.[1][2][3] In preclinical research, [¹⁸F]FES PET imaging in animal models of breast cancer is a critical tool for characterizing tumor ER status, evaluating the efficacy of endocrine therapies, and developing novel ER-targeted drugs.[1][4] This document provides detailed application notes and protocols for the use of [¹⁸F]FES in such models.
Clinical studies have demonstrated a strong correlation between [¹⁸F]FES uptake and ERα expression as determined by immunohistochemistry (IHC).[1][5] This correlation extends to preclinical models, making [¹⁸F]FES a valuable biomarker for tumor phenotype.[6] The ability to quantitatively measure changes in [¹⁸F]FES uptake allows for the early prediction of tumor response to endocrine therapies, often before changes in tumor volume are observable.[1]
Principle of the Method
[¹⁸F]FES is a positron-emitting radiotracer that binds specifically to estrogen receptors. Following intravenous injection, [¹⁸F]FES distributes throughout the body and accumulates in tissues with high ER expression, such as ER-positive (ER+) breast tumors. The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by a PET scanner. The resulting signal is reconstructed into a three-dimensional image representing the distribution and concentration of [¹⁸F]FES, which is proportional to the density of estrogen receptors.[7]
Figure 1: Mechanism of [¹⁸F]FES uptake in an ER-positive breast cancer cell.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies using [¹⁸F]FES PET in various breast cancer animal models.
Table 1: [¹⁸F]FES Uptake in Different Breast Cancer Xenograft Models
| Cell Line | ER Status | Animal Model | [¹⁸F]FES Uptake (%ID/gmax) | Tumor-to-Muscle Ratio (T/M) | Reference |
| ZR-75-1 | Positive | Nude Mouse | 6.6 ± 1.0 | 4.2 ± 0.3 | [6] |
| MCF-7 | Positive | Nude Mouse | 3.3 ± 0.5 | 2.6 ± 0.2 | [6] |
| MDA-MB-231 | Negative | Nude Mouse | 1.1 ± 0.1 | 1.1 ± 0.1 | [6] |
| WT-ER | Positive | Athymic Nude Mouse | 1.68 ± 0.12 (%ID/g) | - | [8] |
| Y537S-ER | Positive | Athymic Nude Mouse | 1.45 ± 0.06 (%ID/g) | - | [8] |
| Y537C-ER | Positive | Athymic Nude Mouse | 2.09 ± 0.20 (%ID/g) | - | [8] |
Table 2: Monitoring Therapeutic Response with [¹⁸F]FES PET in ZR-75-1 Xenografts
| Treatment Group | Time Point | [¹⁸F]FES Uptake (%ID/gmax) | Change from Baseline (%) | Reference |
| Vehicle | Baseline | ~4.5 | - | [1] |
| Vehicle | Day 3 | No significant change | - | [1] |
| Vehicle | Day 14 | No significant change | - | [1] |
| Vehicle | Day 21 | No significant change | - | [1] |
| Fulvestrant | Baseline | ~4.5 | - | [1] |
| Fulvestrant | Day 3 | ~0.6 | -86 ± 8 | [1] |
| Fulvestrant | Day 14 | ~0.6 | -86 ± 8 | [1] |
| Fulvestrant | Day 21 | ~0.6 | -87 ± 5 | [1] |
Note: Baseline %ID/gmax values are estimated from graphical data in the cited reference.
Experimental Protocols
I. Animal Model Preparation
A crucial step for successful [¹⁸F]FES imaging is the appropriate preparation of the animal model to ensure high tumor uptake and low background signal.
Materials:
-
ER-positive (e.g., ZR-75-1, MCF-7) and ER-negative (e.g., MDA-MB-231) human breast cancer cell lines.[1][6]
-
Female immunodeficient mice (e.g., BALB/c nude or SCID), typically 4-6 weeks old.
-
Estrogen pellets (e.g., 17β-estradiol, 0.72 mg, 60-day release).
-
Matrigel or other appropriate extracellular matrix.
Protocol:
-
Three days prior to tumor cell inoculation, implant an estrogen pellet subcutaneously in the dorsal neck region of each mouse.[6] This is essential for the growth of ER-dependent tumors.
-
On the day of inoculation, harvest breast cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Inject the cell suspension (typically 1 x 10⁶ to 5 x 10⁶ cells) into the thoracic mammary fat pad.[6]
-
Monitor tumor growth regularly using calipers.
-
Three days before [¹⁸F]FES PET imaging, surgically remove the estrogen pellet.[6] This withdrawal period is critical to reduce circulating estradiol levels, which would otherwise compete with [¹⁸F]FES for ER binding, thereby increasing the specific signal from the tumor.
II. [¹⁸F]FES PET/CT Imaging
This protocol outlines the procedure for acquiring [¹⁸F]FES PET/CT images in tumor-bearing mice.
Materials:
-
Synthesized and purified 16α-[¹⁸F]Fluoroestradiol.
-
Anesthetized, tumor-bearing mice.
-
Small animal PET/CT scanner.
-
Anesthesia system (e.g., isoflurane).
Protocol:
-
Anesthetize the mouse using 1.5%–2.0% isoflurane in oxygen.[8]
-
Administer [¹⁸F]FES via tail vein injection. The typical injected dose for mice is between 3.7 and 7.4 MBq (100-200 µCi).[8]
-
Allow for an uptake period of 60 minutes.[8][9] During this time, maintain the animal under anesthesia and keep it warm to ensure stable physiology.
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static PET scan, typically for 10-15 minutes.
-
Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization, OSEM).
Figure 2: Experimental workflow for [¹⁸F]FES PET/CT imaging in breast cancer animal models.
III. Image Analysis and Quantification
Quantitative analysis of [¹⁸F]FES uptake is essential for objective assessment of ER expression.
Protocol:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images over the tumor and a reference tissue, such as muscle.
-
Project the ROIs onto the PET images to obtain the radioactivity concentration (in Bq/mL).
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for the tumor. This requires knowledge of the injected dose and the animal's weight. The maximum pixel value within the tumor ROI (%ID/gmax) is often reported.[1][6]
-
Calculate the tumor-to-muscle (T/M) ratio by dividing the mean or maximum radioactivity concentration in the tumor ROI by that in the muscle ROI.[1][6]
-
Correlate the quantitative [¹⁸F]FES uptake values with ex vivo measures of ER expression, such as immunohistochemistry or western blotting, to validate the imaging results. A significant positive correlation is expected between [¹⁸F]FES uptake and ER expression.[6]
Logical Relationships
The utility of [¹⁸F]FES PET imaging is based on the direct relationship between the radiotracer uptake and the presence of functional estrogen receptors. This allows for the non-invasive assessment of a key therapeutic target in breast cancer.
Figure 3: Logical relationship between [¹⁸F]FES uptake, ER expression, and therapeutic response.
Conclusion
[¹⁸F]FES PET imaging is a powerful and quantitative tool for the in vivo assessment of estrogen receptor status in animal models of breast cancer. Adherence to standardized protocols for animal model preparation, imaging, and data analysis is crucial for obtaining reproducible and meaningful results. This technology provides invaluable insights for basic research, drug development, and the translation of new endocrine therapies to the clinic.
References
- 1. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Radiosynthesis and Preclinical Evaluation of 18F-Labeled Estradiol Derivatives with Different Lipophilicity for PET Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Estrogen Receptor Assessment by PET Using the Novel Radiotracer 18F-4FMFES in Estrogen Receptor–Positive Breast Cancer Patients: An Ongoing Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. zhongliuyingxiangxue.com [zhongliuyingxiangxue.com]
- 7. benchchem.com [benchchem.com]
- 8. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and breast tumor uptake of 16alpha-[18F]-fluoro-17beta-estradiol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Binding Assays Using Fluoroestradiol F-18 in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]-Fluoroestradiol (F-18 FES) is a radiolabeled analog of estradiol that binds with high affinity and specificity to estrogen receptors (ERs).[1][2] This property makes it an invaluable tool for in vitro binding assays to characterize the ER status of various cell lines, assess the binding affinity of novel drug candidates, and elucidate the mechanisms of estrogen signaling.[3][4] These assays are crucial in preclinical drug development for hormone-dependent cancers, such as breast cancer. This document provides detailed protocols for conducting saturation and competitive binding assays using F-18 FES in cell cultures, along with data presentation guidelines and visualizations of key pathways and workflows.
The uptake of F-18 FES is directly proportional to the expression of ER in tumors as measured by in vitro assays.[5][6] In ER-positive human breast cancer cell lines like MCF-7, F-18 FES has demonstrated a high binding affinity.[7]
Key Principles of F-18 FES Binding Assays
Two primary types of in vitro binding assays are commonly performed with F-18 FES:
-
Saturation Binding Assays: These experiments involve incubating a constant amount of receptor (from cell lysates or whole cells) with increasing concentrations of F-18 FES to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[8][9] The Kd value is a measure of the radioligand's affinity for the receptor, while Bmax reflects the total receptor density in the sample.[8]
-
Competitive Binding Assays: In this setup, a fixed concentration of F-18 FES is incubated with the receptor source in the presence of varying concentrations of a non-radiolabeled competing ligand.[10] This allows for the determination of the half-maximal inhibitory concentration (IC50) of the competing compound, which is the concentration required to displace 50% of the specifically bound F-18 FES.[1] The IC50 value is a measure of the competitor's binding affinity.
Estrogen Receptor Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogens like estradiol (or F-18 FES), translocate to the nucleus and bind to estrogen response elements (EREs) on DNA to regulate gene expression.[2][11] This is known as the genomic signaling pathway. Non-genomic pathways also exist where membrane-associated ERs can rapidly activate intracellular signaling cascades.[12][13]
Diagram of the genomic estrogen receptor signaling pathway initiated by F-18 FES.
Experimental Protocols
Saturation Binding Assay Protocol
This protocol is designed to determine the Kd and Bmax of F-18 FES for a specific cell line.
Materials:
-
ER-positive cells (e.g., MCF-7) and ER-negative cells (e.g., MDA-MB-231) for controls.[14]
-
Cell culture medium appropriate for the cell lines.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
[18F]-Fluoroestradiol (F-18 FES).
-
Non-radiolabeled 17β-estradiol (for non-specific binding).
-
Scintillation fluid and vials, or a gamma counter.
-
24-well plates.
Procedure:
-
Cell Culture: Plate cells in 24-well plates at a density of approximately 1.5 x 10^5 cells per well and allow them to adhere overnight.[1] For experiments with steroid hormones, it is recommended to grow cells in estrogen-depleted media for at least 24 hours prior to the assay.[1]
-
Preparation of Radioligand Dilutions: Prepare a series of dilutions of F-18 FES in assay buffer. The concentration range should typically span from 0.01 nM to 10 nM to encompass the expected Kd.
-
Incubation for Total Binding: To determine total binding, add increasing concentrations of F-18 FES to the wells containing the ER-positive cells.
-
Incubation for Non-specific Binding: To a parallel set of wells, add the same increasing concentrations of F-18 FES along with a high concentration of non-radiolabeled estradiol (e.g., 10 µM) to saturate the ERs and measure only the non-specific binding.[8]
-
Incubation: Incubate the plates at 37°C for 1 hour to reach binding equilibrium.[3]
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells in each well with lysis buffer. Transfer the lysate to scintillation vials or tubes for a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each F-18 FES concentration.[9]
-
Plot the specific binding as a function of the F-18 FES concentration.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to fit the data and determine the Kd and Bmax values.[8]
-
Workflow for a saturation binding assay using F-18 FES.
Competitive Binding Assay Protocol
This protocol is used to determine the IC50 of a test compound against F-18 FES binding to ER.
Materials:
-
Same as for the saturation binding assay.
-
Test compound (non-radiolabeled).
Procedure:
-
Cell Culture: Follow the same cell plating procedure as in the saturation binding assay.
-
Preparation of Competitor Dilutions: Prepare a series of dilutions of the test compound in the assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., from 10^-12 M to 10^-5 M).
-
Incubation:
-
To each well, add a fixed concentration of F-18 FES (typically at a concentration close to its Kd).
-
Add the varying concentrations of the test compound to the wells. Include a control with no competitor (for maximum binding) and a control with a very high concentration of a known potent competitor like unlabeled estradiol (for non-specific binding).
-
-
Incubation: Incubate the plates at 37°C for 1 hour.[3]
-
Washing: Wash the cells as described in the saturation binding protocol.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity as described previously.
-
Data Analysis:
-
Plot the percentage of specific binding of F-18 FES as a function of the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value of the test compound.[1]
-
Workflow for a competitive binding assay using F-18 FES.
Data Presentation
Quantitative data from in vitro binding assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Saturation Binding Parameters of F-18 FES in ER-Positive Cell Lines
| Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| MCF-7 | 0.13 ± 0.02 | 1901 ± 89 | [3][7] |
| T47D | 0.52 (95% CI, 0.39–0.66) | 2934 ± 97 | [15] |
Table 2: Competitive Binding Parameters (IC50) for F-18 FES with Estradiol as Competitor
| Cell Line | IC50 (nM) | Reference |
| MCF-7 | 0.085 (95% CI: 0.069-0.104) | [3] |
| 231 WT ER | 0.10 (95% CI: 0.09–0.11) | [1] |
| T47D | 7.5 (95% CI, 5.7–9.9) | [15] |
Note: The IC50 for T47D cells was determined using the progestin R5020 as the competitor for a different radioligand, [18F]FFNP, and is included for comparative purposes of a steroid hormone receptor binding assay.[15]
Conclusion
In vitro binding assays using F-18 FES are powerful tools for characterizing estrogen receptor interactions in cell cultures. The detailed protocols and data presentation guidelines provided in these application notes offer a framework for researchers to conduct these experiments reliably and interpret the results effectively. The visualization of the underlying signaling pathway and experimental workflows further aids in understanding the principles and execution of these essential assays in drug discovery and development. The specificity of F-18 FES binding to the estrogen receptor has been demonstrated, supporting its use in these applications.[1][14]
References
- 1. 18F-Fluoroestradiol Binding Specificity in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. DailyMed - CERIANNA- fluoroestradiol f 18 injection [dailymed.nlm.nih.gov]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. graphpad.com [graphpad.com]
- 10. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 18F-16α-17β-Fluoroestradiol Binding Specificity in Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensitivity and Isoform Specificity of 18F-Fluorofuranylnorprogesterone for Measuring Progesterone Receptor Protein Response to Estradiol Challenge in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
biodistribution studies of Fluoroestradiol F-18 in healthy versus tumor-bearing animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biodistribution of Fluoroestradiol F-18 (F-18-FES), a radiolabeled estrogen analog used in Positron Emission Tomography (PET) imaging. The document details the comparative biodistribution in healthy versus tumor-bearing animals, provides detailed experimental protocols for conducting such studies, and visualizes key processes through diagrams.
Introduction
16α-[¹⁸F]-fluoro-17β-estradiol (F-18-FES) is a radiopharmaceutical that binds specifically to estrogen receptors (ER). This property makes it a valuable tool for the in-vivo visualization and quantification of ER expression, which is crucial in the diagnosis and management of ER-positive cancers, particularly breast cancer.[1][2] Understanding the biodistribution of F-18-FES in both healthy and diseased states is fundamental for interpreting PET imaging data accurately and for the preclinical development of new estrogen receptor-targeted therapies.
Mechanism of Action
F-18-FES, being an analog of estradiol, passively diffuses across the cell membrane. In ER-positive cells, it binds with high affinity to the estrogen receptor in the cytoplasm. This F-18-FES/ER complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene expression. The positron-emitting fluorine-18 isotope allows for the non-invasive imaging of these ER-rich tissues.
Figure 1: F-18-FES uptake and binding in an ER-positive cell.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution of F-18-FES in healthy and tumor-bearing animals, expressed as the percentage of the injected dose per gram of tissue (%ID/g). This unit is a standard measure in biodistribution studies, representing the concentration of the radiotracer in a specific organ or tissue.[3]
Table 1: Biodistribution of F-18-FES in Healthy Female Sprague-Dawley Rats
| Organ | %ID/g at 60 min post-injection (Mean ± SD) | %ID/g at 120 min post-injection (Mean ± SD) |
| Uterus | 3.34 ± 0.79 | 1.57 ± 0.57 |
| ER-negative tissues | ≤ 0.12 ± 0.05 | ≤ 0.05 ± 0.03 |
| Data from a study in immature female Sprague-Dawley rats.[2] |
Table 2: Biodistribution of F-18-FES in Tumor-Bearing Rodents (Breast Cancer Models)
| Animal Model | Tumor Type | Organ/Tissue | %ID/g at 60 min post-injection (Mean ± SD) |
| Sprague-Dawley Rat | DMBA-induced breast tumor | Tumor | 0.14 ± 0.06 |
| Athymic Nude Mouse | ZR-75-1 Xenograft (ER+) | Tumor | Data reported as %ID/gmax, not directly comparable to mean %ID/g |
| Athymic Nude Mouse | MDA-MB-231 Xenograft (WT-ER) | Tumor | 0.85 ± 0.045 |
| Athymic Nude Mouse | MDA-MB-231 Xenograft (ER-) | Tumor | 0.42 ± 0.051 |
| Athymic Nude Mouse | MDA-MB-231 Xenograft (WT-ER) | Muscle | 0.41 ± 0.0095 |
| DMBA: 7,12-dimethylbenz(a)anthracene.[2] Data for mouse models from separate studies.[4][5] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions, such as animal strain, age, tumor model, and specific activity of the radiotracer.
Experimental Protocols
This section provides detailed methodologies for conducting biodistribution studies of F-18-FES in rodents.
Ex Vivo Biodistribution Study Protocol
This protocol outlines the steps for determining the tissue distribution of F-18-FES after administration to rodents.
Figure 2: General workflow for an ex vivo biodistribution study.
1. Animal Models:
-
Healthy Animals: Immature female Sprague-Dawley rats (21-25 days old) are often used due to their high uterine ER expression, providing a good positive control.[2]
-
Tumor-Bearing Animals:
2. Radiotracer Administration:
-
F-18-FES is typically administered via intravenous (tail vein) injection.
-
The injected volume should not exceed 0.3 mL for mice and 0.5 mL for rats.[6]
-
The injected dose can vary, but is typically in the range of 0.555 MBq (15 µCi) to 5.55 MBq (150 µCi) for mice.[7]
3. Biodistribution Procedure:
-
At predetermined time points post-injection (e.g., 60 and 120 minutes), animals are euthanized.[2]
-
Blood is collected via cardiac puncture.
-
Organs and tissues of interest (e.g., tumor, uterus, muscle, liver, kidneys, lungs, heart, spleen, bone, brain) are dissected, rinsed, blotted dry, and weighed.
-
The radioactivity in each sample is measured using a gamma counter.
-
Standards of the injected dose are also counted to allow for decay correction and calculation of %ID/g.
4. Data Analysis:
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) x 100
Small Animal PET Imaging Protocol
This protocol describes the in-vivo imaging of F-18-FES distribution using a small animal PET scanner.
Figure 3: General workflow for a small animal PET imaging study.
1. Animal Preparation:
-
Animals are typically anesthetized with isoflurane during the procedure to prevent movement.
-
Body temperature should be maintained using a heating pad.
2. Radiotracer Administration:
-
F-18-FES is administered intravenously, similar to the ex vivo biodistribution protocol.
3. PET/CT Imaging:
-
After a specific uptake period (commonly 60 minutes), the animal is placed in the PET/CT scanner.[7]
-
A CT scan is first acquired for anatomical co-registration and attenuation correction.
-
This is followed by a static or dynamic PET scan.
4. Image Analysis:
-
Regions of interest (ROIs) are drawn on the co-registered PET/CT images over the tumor and various organs.
-
The radioactivity concentration within these ROIs is determined.
-
The Standardized Uptake Value (SUV) is often calculated to semi-quantitatively assess radiotracer uptake. The SUV is a ratio of the tissue radioactivity concentration at a specific time point to the injected dose of radioactivity per kilogram of the animal's body weight.
Conclusion
Biodistribution studies are indispensable for the preclinical evaluation of F-18-FES and other radiopharmaceuticals. The data generated from these studies provide critical information on the tracer's uptake, clearance, and in-vivo specificity. The protocols outlined in these application notes offer a standardized approach to conducting these experiments, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals in the field of nuclear medicine and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodistribution and breast tumor uptake of 16alpha-[18F]-fluoro-17beta-estradiol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer | PLOS One [journals.plos.org]
- 5. 18F-Fluoroestradiol Binding Specificity in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application Notes and Protocols: Utilizing Fluoroestradiol F-18 for Monitoring Endocrine Therapy Response in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fluoroestradiol F-18 ([18F]FES) positron emission tomography (PET) for the quantitative assessment of estrogen receptor (ER) expression and monitoring the response to endocrine therapy in breast cancer. This document outlines the underlying principles, detailed experimental protocols, and data interpretation guidelines to support preclinical and clinical research in oncology and drug development.
Introduction
Endocrine therapies are a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 70% of all cases.[1] However, de novo or acquired resistance to these therapies remains a significant clinical challenge.[2] this compound ([18F]FES) is a radiolabeled analog of estradiol that binds specifically to the estrogen receptor.[3] As a PET tracer, [18F]FES allows for the non-invasive, whole-body assessment of ER expression and function, providing valuable insights into tumor heterogeneity and predicting response to ER-targeted therapies.[1][4] The National Comprehensive Cancer Network (NCCN) Guidelines now recommend the use of [18F]FES PET imaging for determining ER status in patients with recurrent or metastatic breast cancer.[5]
Mechanism of Action and Signaling Pathways
[18F]FES is a fluorine-18 labeled estradiol molecule. Following intravenous administration, it circulates and binds to estrogen receptors in a manner analogous to endogenous estradiol.[3] The positron-emitting fluorine-18 isotope allows for the detection and quantification of ER expression using PET imaging.[3] The uptake of [18F]FES is directly proportional to the level of ER expression in tumors.[6]
Estrogen signaling, and by extension [18F]FES binding, is primarily mediated through two pathways: the classical genomic pathway and the non-classical pathway.
-
Classical (Genomic) Pathway: In this pathway, estrogen (or [18F]FES) binds to ER in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The ER dimer then binds to specific DNA sequences known as estrogen response elements (EREs), which modulates the transcription of target genes involved in cell proliferation and survival.[1][7][8]
-
Non-Classical Pathway: This pathway involves estrogen binding to membrane-associated ERs, which can rapidly activate various intracellular signaling cascades, such as the PI3K/AKT and MAPK pathways, without direct DNA binding.[1][7] These pathways can also influence gene transcription and contribute to the overall cellular response to estrogen.
Quantitative Data on [18F]FES PET in Predicting Endocrine Therapy Response
The standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake, is commonly used in [18F]FES PET imaging to assess ER expression. A higher SUVmax (maximum SUV in a region of interest) generally correlates with higher ER expression and a greater likelihood of response to endocrine therapy.
| Study Population | Endocrine Therapy | Responder SUVmax (Mean/Median) | Non-Responder SUVmax (Mean/Median) | SUVmax Cut-off for Predicting Response | Reference |
| ER+ Metastatic Breast Cancer | Various | Higher baseline SUVmean | Lower baseline SUVmean | Not specified | [9] |
| ER+ Metastatic Breast Cancer | Tamoxifen | - | - | < 1.5 highly predictive of failure | [10] |
| ER-rich Postmenopausal Breast Cancer | Neoadjuvant Chemotherapy vs. Endocrine Therapy | No significant difference | No significant difference | < 7.3 showed varied response | [11] |
| ER+ Metastatic Breast Cancer | Rintodestrant (SERD) | - | No [18F]FES uptake | Not applicable | [12] |
| ER+ Metastatic Breast Cancer | Various | - | - | > 1.8 for FES-positive lesion | [4] |
| Biopsy-proven Breast Cancer | N/A | 4.75 (mean) | 1.41 (mean) | ≥ 1.8 for ER+ | [13] |
Note: SUV values can be influenced by various factors including the scanner used, reconstruction parameters, and patient-specific physiological variables. It is crucial to establish standardized imaging protocols for consistent and comparable results.
Experimental Protocols
Patient Selection and Preparation
Inclusion Criteria:
-
Histologically confirmed ER-positive breast cancer.
-
Recurrent or metastatic disease being considered for endocrine therapy.[3]
-
Lesions that are difficult or dangerous to biopsy.[3]
-
Equivocal ER status from prior testing.[3]
Exclusion Criteria:
-
Recent administration of endocrine therapies that block ER, such as tamoxifen (within 8 weeks) and fulvestrant (within 28 weeks), as these can interfere with [18F]FES uptake.[6]
-
Pregnancy or breastfeeding.
Patient Preparation:
-
Ensure the patient is well-hydrated before tracer injection.[6]
-
Fasting is not required for [18F]FES PET imaging.[14]
-
Confirm the patient has not recently received interfering endocrine therapies.[6]
-
Obtain informed consent.
[18F]FES Administration and PET/CT Imaging
Protocol Steps:
-
Tracer Administration: Administer a dose of 111-222 MBq (3-6 mCi) of [18F]FES intravenously, followed by a saline flush.[6][14]
-
Uptake Period: A 60 to 80-minute uptake period is recommended before imaging.[3][6] During this time, the patient should be encouraged to hydrate and void frequently to reduce radiation exposure to the bladder.[6]
-
Patient Positioning: Position the patient in the scanner, typically supine with arms raised above the head if possible.[3]
-
Image Acquisition:
-
Image Reconstruction: Reconstruct PET images using an iterative algorithm, applying corrections for attenuation, scatter, and radioactive decay.[13]
Image Analysis and Interpretation
-
Visual Assessment: Identify areas of focal [18F]FES uptake that are greater than the surrounding background tissue. Normal physiological uptake is expected in the liver, gallbladder, and urinary tract.[6]
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) around visually identified tumor lesions on the co-registered PET/CT images.
-
Calculate the SUVmax for each lesion.
-
A lesion with an SUVmax greater than a predefined threshold (e.g., >1.5 or >1.8) is generally considered ER-positive.[4][10]
-
Assess for heterogeneity of [18F]FES uptake within a patient, as the presence of both FES-positive and FES-negative lesions may predict a poorer response to endocrine therapy.[4][9]
-
Application in Drug Development
[18F]FES PET can be a powerful tool in the development of new endocrine therapies and agents targeting ER.
-
Pharmacodynamic Assessment: [18F]FES PET can be used to demonstrate target engagement by new ER-targeting drugs. A decrease in [18F]FES uptake after administration of a novel therapy would indicate successful binding of the drug to the estrogen receptor.
-
Patient Stratification: In clinical trials, baseline [18F]FES PET can be used to select patients who are most likely to respond to a new endocrine therapy based on their tumor ER expression profile.
-
Early Response Assessment: Changes in [18F]FES uptake early in the course of treatment can potentially serve as a predictive biomarker for long-term clinical benefit, allowing for earlier identification of non-responders.
Conclusion
[18F]FES PET is a valuable imaging biomarker for the in vivo assessment of estrogen receptor status in breast cancer. Its ability to provide whole-body, quantitative information on ER expression makes it a powerful tool for predicting and monitoring response to endocrine therapy. The standardized protocols and quantitative analysis methods outlined in these application notes are intended to facilitate the integration of [18F]FES PET into both preclinical and clinical research, ultimately aiding in the development of more effective and personalized treatments for ER-positive breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Estrogen Receptor–Targeted PET with 16α-18F-Fluoro-17β-Estradiol in Predicting Response to Endocrine Therapies in Metastatic Breast Cancer: A Metaanalysis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. snmmi.org [snmmi.org]
- 11. researchgate.net [researchgate.net]
- 12. FES-PET/CT Imaging for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Evaluation of estrogen expression of breast cancer using 18F-FES PET CT-A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [18 F]-Fluoroestradiol PET (FES-PET) and [18 F] Flurodeoxyglucose PET (FDG-PET) Imaging May Aid in Managing Therapy in Patients with Metastatic Lobular Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fluoroestradiol F-18 (FES) PET Scan Interpretation
Welcome to the technical support center for Fluoroestradiol F-18 (FES) PET scan interpretation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of FES PET in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common physiological factors that can influence F-18 FES uptake and potentially confound scan interpretation?
A1: Several physiological factors can alter F-18 FES uptake, leading to potential misinterpretation. Key factors include:
-
Sex Hormone-Binding Globulin (SHBG): SHBG levels are inversely associated with FES standardized uptake value (SUV).[1][2][3] Higher SHBG levels can lead to lower tumor uptake of FES. It is recommended to measure SHBG levels as they can influence the interpretation of FES uptake.[1][2]
-
Body Mass Index (BMI): Higher BMI has been associated with greater FES tumor uptake.[1][2] However, this effect may not be significant when the SUV is corrected for lean body mass (LBM).[1][2]
-
Menopausal Status and Plasma Estradiol: Pre-menopausal estradiol levels do not appear to significantly interfere with FES uptake.[1][2]
-
Normal Biodistribution: High physiological uptake of FES occurs in the liver, biliary system, small bowel, urinary system, and uterus.[4] This can make the assessment of metastases in or near these organs challenging.[4][5]
Q2: My F-18 FES PET scan shows negative results in a patient with a known history of ER-positive breast cancer. What could be the cause?
A2: A negative F-18 FES PET scan in a patient with a history of ER-positive disease can be perplexing. Here are several potential reasons:
-
Loss of Estrogen Receptor (ER) Expression: ER expression can be heterogeneous between the primary tumor and metastatic sites, and it can change over time.[6] An autopsy study revealed that 62% of patients with ER-positive breast cancer had a loss of ER expression in one or more metastases.[6]
-
Non-functional Estrogen Receptors: The presence of ER as detected by immunohistochemistry (IHC) does not guarantee that the receptor is functional for binding estrogen.[7] A negative FES PET scan may indicate a lack of functional ER.
-
Concurrent Medications: Treatment with ER antagonists can block FES uptake. It is crucial to adhere to appropriate washout periods before an FES PET scan (e.g., 8 weeks for tamoxifen and 28 weeks for fulvestrant).[4]
-
Small Lesion Size: Partial-volume effects can lead to an underestimation of FES uptake in small lesions (typically less than 1 cm), potentially resulting in a false-negative finding if a strict SUVmax threshold is applied.[8]
-
False-Negative Interpretation: A negative FES scan does not definitively rule out ER-positive breast cancer.[9] Clinical and pathological data should take precedence over a discordant negative scan.[9]
Q3: I am observing F-18 FES uptake in tissues that are not related to breast cancer. What could be the cause of these false-positive findings?
A3: F-18 FES uptake is not entirely specific to breast cancer and can be observed in various other ER-positive tissues and pathologies, leading to false-positive interpretations. These can include:
-
Uterine and Ovarian Tumors: A variety of ER-positive tumors arising from the uterus and ovaries can show FES uptake.[9]
-
Benign Conditions: False-positive results have been reported in non-cancerous conditions such as uterine leiomyoma, meningioma, atelectasis, pneumonitis, and interstitial lung disease.[4]
-
Inflammatory Processes: Unlike FDG, FES generally does not accumulate in sites of inflammation or degeneration, which can be an advantage in differentiating metastatic lesions from reactive changes.[4][6] However, some inflammatory conditions have been reported to show uptake.
Q4: How should I approach the quantitative analysis of F-18 FES PET scans, and what are the common pitfalls?
A4: Quantitative analysis of FES PET, typically using the Standardized Uptake Value (SUV), can provide objective data but is subject to several pitfalls.
-
SUV Thresholds: While a maximum SUV (SUVmax) of ≥ 1.5 is a commonly used threshold to distinguish ER-positive from ER-negative disease, it is not absolute.[8] Lymph nodes with an SUVmax between 1.5 and 2.5 have a relatively high rate of false positives.[8]
-
Background Uptake: In some regions, like the lumbar vertebrae, physiological background uptake can exceed an SUVmax of 1.5.[8] In such areas, tumor uptake should be visibly higher than the surrounding background to be considered positive.[8]
-
Interobserver Variability: While the interobserver agreement for quantitative analysis of FES PET is generally high, it is important to have standardized procedures for defining regions of interest (ROIs).[10]
-
Scanner Calibration: Accurate and consistent scanner calibration is crucial for reliable and reproducible quantitative results, especially in multicenter trials.[8]
Data Presentation
| Parameter | Finding | Implication for Interpretation | Reference(s) |
| Sex Hormone-Binding Globulin (SHBG) | Inversely associated with FES SUV. | Higher SHBG may lead to underestimation of ER expression. | [1][2][3] |
| Body Mass Index (BMI) | Positively associated with FES SUV. | May require correction for lean body mass (LBM) for accurate quantification. | [1][2] |
| SUVmax Threshold for ER-Positivity | Commonly ≥ 1.5. | Not a definitive cutoff; potential for false positives in the 1.5-2.5 range, especially in lymph nodes. | [8] |
| Metastatic Site | Bone metastases show higher FES uptake than lymph node and lung metastases. | Site-specific interpretation of SUV values may be necessary. | [11] |
| Concurrent ER Antagonist Use | Significantly lower FES uptake. | Adherence to washout periods is critical for accurate assessment. | [11] |
Experimental Protocols
Standard F-18 FES PET/CT Imaging Protocol
This protocol is a generalized summary based on established guidelines. Researchers should consult the latest SNMMI/EANM procedure standards for detailed and up-to-date information.[12][13][14]
-
Patient Preparation:
-
Tracer Administration:
-
Administer a standard dose of F-18 FES intravenously.
-
-
Uptake Period:
-
Image Acquisition:
-
Perform a whole-body PET/CT scan.
-
The CT scan is used for attenuation correction and anatomical localization.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images with attenuation correction.
-
Perform qualitative (visual) and quantitative (SUV) analysis of FES uptake in potential lesions.
-
Mandatory Visualization
Caption: Workflow for F-18 FES PET Scan Interpretation.
Caption: Factors Influencing F-18 FES Uptake.
References
- 1. Factors influencing the uptake of 18F-Fluoroestradiol (FES) in patients with estrogen receptor positive (ER+) breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing the uptake of 18F-fluoroestradiol in patients with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Dynamic whole-body [18F]FES PET/CT increases lesion visibility in patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajronline.org [ajronline.org]
- 7. snmmi.org [snmmi.org]
- 8. snmmi.org [snmmi.org]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. Visual and quantitative evaluation of [18F]FES and [18F]FDHT PET in patients with metastatic breast cancer: an interobserver variability study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Summary: SNMMI Procedure Standard/EANM Practice Guideline for Estrogen Receptor Imaging of Patients with Breast Cancer Using 16α-[18F]Fluoro-17β-Estradiol PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. appliedradiationoncology.com [appliedradiationoncology.com]
- 15. cme.lww.com [cme.lww.com]
optimizing ¹⁸F-FES PET scan parameters to improve image quality
Welcome to the technical support center for optimizing ¹⁸F-FES (16α-[¹⁸F]fluoro-17β-estradiol) PET scan parameters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving image quality and troubleshooting common issues encountered during ¹⁸F-FES PET experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended patient preparation protocol for an ¹⁸F-FES PET scan?
A1: Proper patient preparation is crucial for minimizing background signal and enhancing image quality. Key considerations include managing diet and medications that can interfere with ¹⁸F-FES uptake. While there is no universal consensus, recent studies and guidelines suggest specific dietary instructions can be beneficial. For instance, a study found that consuming a fatty meal, such as a chocolate bar, between tracer injection and imaging can decrease physiological ¹⁸F-FES uptake in the gallbladder and stomach lumen compared to fasting.
Q2: How can high physiological uptake in the abdomen be reduced?
A2: High background activity in the abdomen, particularly in the liver, gallbladder, and gastrointestinal tract, is a common challenge with ¹⁸F-FES PET as the tracer is metabolized in the liver and excreted through the biliary system. This can obscure the detection of metastases in this region. Strategies to mitigate this include:
-
Dietary Intervention: As mentioned, a fatty meal can stimulate gallbladder contraction, potentially accelerating the passage of the tracer.
-
Delayed Imaging: Increasing the time between tracer injection and the start of the scan may also help reduce background uptake in the upper abdomen. ¹⁸F-FES uptake in ER-positive tumors has been shown to be stable for at least 120 minutes post-injection.
Q3: What is the recommended injected dose and uptake time for ¹⁸F-FES?
A3: The recommended dose of ¹⁸F-FES is typically 222 MBq (6 mCi), with an acceptable range of 111–222 MBq (3–6 mCi)[1]. The tracer is administered intravenously over 1 to 2 minutes, followed by a saline flush[1]. PET imaging can commence anywhere from 20 to 80 minutes after injection, with 80 minutes being the preferred uptake time[1]. However, a common practice is to start the scan 60 minutes post-injection.
Q4: What are the established SUV cutoff values for determining ER positivity?
A4: A standardized uptake value (SUV) is used to quantify ¹⁸F-FES uptake. Several studies have proposed SUVmax (maximum SUV) cutoff values to differentiate between estrogen receptor (ER)-positive and ER-negative lesions. A commonly used threshold for SUVmax is ≥ 1.5, which has demonstrated robustness in prospective studies[2]. Another study suggests a cutoff of ≥ 1.8 can be used to identify ER-positive tumors[3]. It is important to note that these thresholds may not be accurate for lesions smaller than 1 cm due to partial-volume effects[2].
Q5: What are common artifacts in ¹⁸F-FES PET imaging and how can they be avoided?
A5: Like other PET imaging modalities, ¹⁸F-FES scans can be affected by artifacts that can lead to misinterpretation. These include:
-
Patient Motion: Movement during the scan can cause blurring and misregistration of images. Using shorter acquisition times with dynamic imaging protocols can help minimize motion artifacts by allowing for the summation of motion-free frames[4][5].
-
Metallic Implants: Metallic objects can cause an overestimation of attenuation, leading to artifactually high FDG activity in the corrected PET images. Reviewing non-attenuation-corrected images can help confirm if high uptake is an artifact[3].
-
CT-based Attenuation Correction Errors: The accuracy of PET quantification is dependent on the CT-based attenuation correction. Variations in CT acquisition parameters can impact the final SUV values[2].
Troubleshooting Guides
Issue 1: High Background Signal in the Abdomen
| Symptom | Possible Cause | Troubleshooting Steps |
| High uptake in the liver, gallbladder, and/or gastrointestinal tract obscuring lesions. | Physiological clearance of ¹⁸F-FES. | 1. Dietary Modification: Consider providing the patient with a fatty meal (e.g., a chocolate bar) after tracer injection to promote gallbladder emptying. 2. Delayed Imaging: Increase the uptake time to up to 120 minutes post-injection to allow for further clearance of the tracer from the hepatobiliary system. 3. Review Non-Attenuation-Corrected Images: This can help differentiate physiological uptake from true lesions. |
Issue 2: Poor Image Quality (Noisy or Blurry Images)
| Symptom | Possible Cause | Troubleshooting Steps |
| Images appear grainy (noisy) or lack sharp detail (blurry). | - Insufficient counts per bed position. - Patient motion during the scan. - Suboptimal reconstruction parameters. | 1. Increase Acquisition Time: For older PET scanners, consider increasing the time per bed position by at least 30% to acquire more counts[1]. 2. Minimize Patient Motion: Ensure the patient is comfortable and still during the scan. Dynamic imaging protocols can be used to retrospectively correct for motion[4][5]. 3. Optimize Reconstruction: Experiment with different reconstruction algorithms (e.g., OSEM with PSF and/or TOF), iteration numbers, and post-filtering to find the optimal balance between noise and resolution[6]. |
Issue 3: Inaccurate or Inconsistent SUV Measurements
| Symptom | Possible Cause | Troubleshooting Steps |
| SUV values are highly variable between scans of the same patient or across different patients. | - Inconsistent uptake times. - Variations in patient weight and body composition. - Different reconstruction parameters used. - Inter-observer variability in ROI placement. | 1. Standardize Uptake Time: Adhere to a strict, standardized uptake time for all scans. 2. Normalize SUV: Consider using SUV normalized to lean body mass (SUL) to reduce variability due to body composition. 3. Use Consistent Reconstruction Parameters: Ensure the same reconstruction algorithm, number of iterations, and filters are used for longitudinal studies. 4. Standardize ROI Placement: Develop a clear protocol for drawing regions of interest (ROIs) to ensure consistency between different users. SUVpeak has been shown to have lower inter-observer variability than SUVmax and SUVmean[7]. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Injected Dose | 111–222 MBq (3–6 mCi) | [1] |
| Uptake Time | 20–80 minutes (80 minutes preferred) | [1] |
| SUVmax Cutoff for ER Positivity | ≥ 1.5 or ≥ 1.8 | [2][3] |
Experimental Protocols
Detailed Patient Preparation and Injection Protocol
-
Patient Identification and Consent: Verify patient identity and obtain informed consent.
-
Pre-Scan Instructions:
-
Instruct the patient to be well-hydrated before the injection[1].
-
For patients of childbearing age, confirm pregnancy status[1].
-
Review the patient's current medications. Note that ER modulators (e.g., tamoxifen) and down-regulators (e.g., fulvestrant) can block ¹⁸F-FES uptake and should be discontinued for an appropriate period before the scan if clinically feasible (up to 8 and 28 weeks, respectively)[1].
-
-
Tracer Administration:
-
Post-Injection:
Visualizations
Caption: Standard experimental workflow for ¹⁸F-FES PET/CT imaging.
Caption: Troubleshooting high abdominal background in ¹⁸F-FES PET.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. The Impact of Attenuation Correction on Positron Emission Tomography/Computed Tomography and Positron Emission Tomography/Magnetic Resonance Image Quality: A Phantom Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-FDG PET/CT Imaging: Normal Variants, Pitfalls, and Artifacts Musculoskeletal, Infection, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Whole-Body 18F-FDG PET for Minimizing Patient Motion Artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rahmimlab.wordpress.com [rahmimlab.wordpress.com]
- 7. Visual and quantitative evaluation of [18F]FES and [18F]FDHT PET in patients with metastatic breast cancer: an interobserver variability study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluoroestradiol F-18 (FES) PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluoroestradiol F-18 (FES) PET imaging. The following information addresses specific issues related to the impact of concurrent medications on FES uptake.
Frequently Asked Questions (FAQs)
Q1: Which medications are known to significantly interfere with 18F-FES uptake?
A1: Systemic endocrine therapies that act as Estrogen Receptor (ER) modulators or down-regulators can significantly reduce the uptake of 18F-FES by blocking the ER.[1] Key medications in these classes include:
-
Selective Estrogen Receptor Modulators (SERMs): Tamoxifen is a primary example. It competes with estradiol for binding to the ER, thereby inhibiting FES uptake.[2][3]
-
Selective Estrogen Receptor Downregulators (SERDs): Fulvestrant falls into this category. It not only blocks the ER but also promotes its degradation, leading to reduced FES binding.[2][3]
Aromatase inhibitors (AIs) work by lowering the overall estrogen concentration in the body and generally do not have a significant direct impact on the tumor's ability to bind FES.[2][4] Therefore, patients can typically undergo FES PET imaging while receiving AIs.[3][5]
Q2: Are there recommended washout periods for medications that interfere with FES uptake?
A2: Yes, to ensure accurate FES PET imaging results, it is crucial to adhere to recommended washout periods for ER-blocking agents. The current recommendations are:
-
Tamoxifen: A washout period of at least 8 weeks is recommended.[3] Some studies have suggested that a withdrawal of at least two months is sufficient to prevent effects on FES SUV.[6]
-
Fulvestrant: A longer washout period of 28 weeks is recommended due to its prolonged ER blockade.[1][3][7]
It is important to note that not delaying indicated therapy to administer an FES PET scan is a key consideration.[1]
Q3: Can chemotherapy affect 18F-FES uptake?
A3: The direct impact of chemotherapy on FES uptake is less well-defined than that of endocrine therapies. However, in patients with heterogeneous ER expression (a mix of ER-positive and ER-negative lesions), chemotherapy has been shown to have better efficacy than endocrine therapy.[8] One study integrated 18F-FES PET-CT with neoadjuvant chemotherapy and fulvestrant, suggesting FES PET could be a tool to predict the effectiveness of such combination therapies.[9]
Q4: Do circulating estrogen levels or other biological factors influence FES uptake?
A4: While it has been hypothesized that high levels of circulating estrogens in pre-menopausal patients might compete with FES and decrease its uptake, studies have shown that pre-menopausal estradiol levels do not appear to significantly interfere with FES uptake.[10] However, Sex Hormone-Binding Globulin (SHBG) has been found to be inversely associated with FES Standardized Uptake Value (SUV), meaning higher SHBG levels can be associated with lower FES uptake.[10]
Troubleshooting Guide
Issue: Lower-than-expected FES uptake in a known ER-positive tumor.
| Potential Cause | Troubleshooting Steps |
| Concurrent or Recent Use of ER-Blocking Agents | - Verify the patient's medication history, specifically for the use of tamoxifen or fulvestrant.[2][3]- Ensure that the recommended washout periods of 8 weeks for tamoxifen and 28 weeks for fulvestrant have been observed.[1][3][7] |
| High Levels of Sex Hormone-Binding Globulin (SHBG) | - Review the patient's clinical data for SHBG levels, as elevated levels can be associated with decreased FES uptake.[10] |
| Heterogeneous ER Expression | - Consider the possibility of ER heterogeneity within the tumor or between different metastatic sites.[8] An FES PET scan can help visualize this heterogeneity.[8] |
Issue: Unexpectedly high FES uptake.
| Potential Cause | Troubleshooting Steps |
| Physiological Uptake | - Be aware of normal physiological FES distribution. The liver, gallbladder, and urinary bladder are organs with the highest physiological uptake.[1][11] |
| Inflammatory Processes | - While less common with FES compared to FDG, some inflammatory processes can potentially show uptake. Correlate with anatomical imaging (CT or MRI). |
Quantitative Data Summary
The following table summarizes the impact of different endocrine therapies on 18F-FES uptake as measured by the percentage change in Standardized Uptake Value (SUV).
| Therapy Class | Medication Examples | Average % Decline in Tumor FES SUV | Reference |
| ER Blockers (SERMs & SERDs) | Tamoxifen, Fulvestrant | 54% | [2][4] |
| Aromatase Inhibitors (AIs) | Letrozole, Anastrozole, Exemestane | < 15% | [2][4] |
A study comparing tamoxifen and fulvestrant found that tamoxifen led to a more complete blockade of tumor FES uptake (SUV ≤ 1.5) in 5 out of 5 patients, compared to 4 out of 11 patients treated with fulvestrant.[2]
Experimental Protocols
Representative Protocol for 18F-FES PET/CT Imaging
This protocol is a generalized summary based on common practices described in the literature.
-
Patient Selection and Preparation:
-
Confirm the patient has a history of ER-positive breast cancer.
-
Review the patient's current and prior medications, paying close attention to ER-blocking agents.[11]
-
Ensure adherence to the required washout periods for tamoxifen (8 weeks) and fulvestrant (28 weeks).[1][3][7]
-
No specific fasting or exercise restrictions are required for FES PET, unlike FDG PET.[5][12] The patient should be well-hydrated.[1]
-
-
Radiotracer Administration:
-
Imaging:
-
Imaging is typically performed 60-90 minutes after radiotracer injection.
-
Acquire whole-body PET/CT scans.
-
-
Image Analysis:
-
FES uptake is quantified using the Standardized Uptake Value (SUV).
-
An SUVmax > 1.5 is generally considered indicative of ER-positive disease and is associated with a better response to endocrine therapy.[2]
-
Visualizations
Caption: Mechanisms of endocrine therapies and their impact on FES uptake.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Fluoroestradiol (FES) Positron Emission Tomography (PET) Reveals Differences In Pharmacodynamics Of Aromatase Inhibitors, Tamoxifen, And Fulvestrant In Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajronline.org [ajronline.org]
- 4. Fluoroestradiol Positron Emission Tomography Reveals Differences in Pharmacodynamics of Aromatase Inhibitors, Tamoxifen… [ouci.dntb.gov.ua]
- 5. Invited Commentary: A Recently Approved PET Imaging Agent to Guide Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-fluoroestradiol PET/CT Measurement of Estrogen Receptor Suppression During a Phase I Trial of the Novel Estrogen Receptor-targeted Therapeutic GDC-0810: Using an Imaging Biomarker to Guide Drug Dosage in Subsequent Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-FES PET/CT Improves the Detection of Intraorbital Metastases in Estrogen-Receptor-Positive Breast Cancer: Two Representative Cases and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy Shows a Better Efficacy Than Endocrine Therapy in Metastatic Breast Cancer Patients with a Heterogeneous Estrogen Receptor Expression Assessed by 18F-FES PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single-Arm Phase II Clinical Trial of Fulvestrant Combined with Neoadjuvant Chemotherapy of ER+/HER2- Locally Advanced Breast Cancer: Integrated Analysis of 18F-FES PET-CT and Metabolites with Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors influencing the uptake of 18F-Fluoroestradiol (FES) in patients with estrogen receptor positive (ER+) breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snmmi.org [snmmi.org]
- 12. pubs.rsna.org [pubs.rsna.org]
strategies for reducing background signal in ¹⁸F-FES imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in ¹⁸F-Fluoroestradiol (¹⁸F-FES) PET imaging.
Troubleshooting Guides
High background signal in ¹⁸F-FES PET imaging can obscure target lesions and compromise quantitative analysis. This guide addresses common causes of high background and provides strategies for mitigation.
Issue 1: High Physiological Uptake in the Abdomen
Question: We are observing high background signal in the liver, gallbladder, and gastrointestinal (GI) tract, which is interfering with the assessment of lesions in the abdomen. What can we do to reduce this?
Answer: High abdominal background is a known limitation of ¹⁸F-FES due to its rapid metabolism in the liver and subsequent excretion through the biliary system.[1][2] Here are several strategies to mitigate this issue:
-
Patient Dietary Preparation: Modifying the patient's diet before the scan can significantly impact tracer distribution.
-
Fatty Meal Administration: Consuming a fatty meal, such as a chocolate bar, between the tracer injection and the scan can stimulate gallbladder contraction, leading to faster excretion of the tracer and reduced signal in the gallbladder and stomach.[1]
-
Fasting: Conversely, fasting before imaging has been shown to result in higher ¹⁸F-FES uptake in the gallbladder and stomach.[1] Therefore, avoiding a prolonged fasting state is recommended when abdominal imaging is critical.
-
-
Dynamic Whole-Body (D-WB) PET Imaging: This advanced imaging technique can help differentiate tumor uptake from physiological background.
-
Parametric Imaging: D-WB PET allows for the generation of parametric images (e.g., Kᵢ images) based on the kinetic modeling of tracer uptake. These images have been shown to have a higher target-to-background ratio (TBR) and contrast-to-noise ratio (CNR) compared to conventional static SUV images, effectively reducing background activity.[3]
-
Experimental Protocol: Dietary Intervention for Abdominal Background Reduction
-
Patient Groups:
-
Fatty Meal Group: Patients consume a standardized fatty meal (e.g., a chocolate bar) approximately 30-60 minutes after ¹⁸F-FES injection.
-
Fasting Group: Patients fast for a minimum of 6 hours before the scan.
-
Control Group: Patients have no dietary restrictions.
-
-
Tracer Injection: Administer a standard dose of ¹⁸F-FES (e.g., 111–222 MBq or 3–6 mCi) intravenously.[4]
-
Uptake Period: Allow for a 60-minute uptake period.
-
Imaging: Perform a standard whole-body PET/CT scan.
-
Data Analysis:
-
Draw regions of interest (ROIs) on the gallbladder, stomach lumen, and liver.
-
Calculate the mean standardized uptake value (SUVmean) for each ROI.
-
Compare the SUVmean values between the different dietary groups.
-
Quantitative Data: Effect of Diet on Abdominal ¹⁸F-FES Uptake
| Organ | Fasting Group (SUVmean) | Chocolate (Fatty Meal) Group (SUVmean) | p-value |
| Gallbladder | Highest | Lowest | 0.015 |
| Stomach Lumen | Highest | Lowest | 0.011 |
Data synthesized from a study comparing different dietary protocols.[1]
Issue 2: High Background Signal in Non-Abdominal Regions
Question: We are observing diffuse background signal in non-abdominal tissues, which is making it difficult to delineate small or low-avidity lesions. What could be the cause, and how can we address it?
Answer: Diffuse background in non-abdominal regions can be influenced by several factors, including tracer metabolism, plasma protein binding, and image acquisition/reconstruction parameters.
-
Tracer Metabolism: ¹⁸F-FES is rapidly metabolized, and by 20 minutes post-injection, only about 20% of the circulating radioactivity is the unmetabolized parent tracer.[5] These labeled metabolites can contribute to background signal.
-
Plasma Protein Binding: ¹⁸F-FES binds to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin.[6] This binding can affect the amount of free tracer available to target tissues and can contribute to the blood pool background.
-
Quantitative Correction: For quantitative studies, it is important to account for plasma protein binding when modeling tracer kinetics.
-
-
Image Reconstruction: The choice of reconstruction algorithm can impact image noise and background levels.
-
Advanced Reconstruction Algorithms: Newer reconstruction algorithms, such as those incorporating point spread function (PSF) modeling and time-of-flight (TOF), can improve image quality and reduce noise compared to standard ordered subset expectation maximization (OSEM) algorithms.[7][8][9] Deep learning-based reconstruction (DLR) methods have also shown promise in reducing noise and potentially allowing for lower injected doses.[4]
-
Experimental Protocol: Dynamic Whole-Body PET/CT for Improved Lesion Visibility
-
Patient Preparation: Follow standard patient preparation guidelines. A 6-hour fast is common, though its effect on non-abdominal background is less clear.[3]
-
Tracer Injection: Administer ~200 MBq of ¹⁸F-FES as a 1-2 minute infusion, followed by a saline flush.[3]
-
Dynamic Acquisition: Start a dynamic whole-body PET scan immediately after injection. The protocol may consist of multiple whole-body passes over a period of 60-90 minutes.[1][3]
-
Image Reconstruction:
-
Reconstruct the dynamic data into multiple time frames.
-
Use an appropriate reconstruction algorithm (e.g., OSEM with TOF and PSF).
-
-
Kinetic Modeling:
-
Generate an image-derived input function (IDIF) from a large blood pool (e.g., aorta).
-
Correct the IDIF for tracer metabolism.
-
Apply a suitable kinetic model (e.g., the irreversible two-tissue compartment model) to generate parametric images (Kᵢ).[3]
-
-
Data Analysis:
-
Compare the target-to-background ratio (TBR) and contrast-to-noise ratio (CNR) of lesions in the parametric (Kᵢ) images versus conventional static SUV images.
-
Quantitative Data: Improvement in Image Quality with Dynamic PET
| Parameter | Conventional SUV Images | Parametric Kᵢ Images | Improvement Factor |
| Target-to-Background Ratio (TBR) | Lower | Higher | 2.45 times higher |
| Contrast-to-Noise Ratio (CNR) | Lower | Higher | 1.17 times higher |
Data from a study comparing conventional SUV images with parametric Kᵢ images from dynamic whole-body PET.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal uptake time for ¹⁸F-FES PET imaging to minimize background?
A1: The optimal uptake time can be a trade-off. While imaging earlier (20-30 minutes post-injection) can take advantage of rapid clearance of the parent tracer from the blood, a 60-minute uptake time is common in clinical practice and allows for sufficient tumor uptake.[3][5] For studies utilizing dynamic imaging and kinetic modeling, the acquisition starts immediately after injection.
Q2: Can concomitant medications affect ¹⁸F-FES uptake and background?
A2: Yes. Endocrine therapies that block the estrogen receptor, such as tamoxifen and fulvestrant, will interfere with ¹⁸F-FES binding and should be discontinued for an adequate period before imaging (e.g., 5 weeks for tamoxifen).[10] Aromatase inhibitors, which do not directly bind to the estrogen receptor, do not need to be stopped.
Q3: Are there any situations where increased background is expected and not necessarily an experimental artifact?
A3: Yes. For example, radiation therapy to the thoracic area can lead to increased ¹⁸F-FES uptake in the lungs due to radiation-induced fibrosis, which should not be misinterpreted as pathological uptake.[11]
Q4: How does plasma protein binding of ¹⁸F-FES affect background signal?
A4: ¹⁸F-FES binds to SHBG and albumin, which keeps a portion of the tracer in the bloodstream, contributing to the blood pool background.[6] The concentration of these proteins can vary between individuals, potentially influencing the background signal.[12] While this is a physiological phenomenon, it is important to be aware of its contribution to the overall background.
Visualizations
Caption: Workflow for reducing background in ¹⁸F-FES imaging.
Caption: Key factors contributing to ¹⁸F-FES background.
References
- 1. Total-body PET Imaging for Cancer · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 2. [18 F]-Fluoroestradiol PET (FES-PET) and [18 F] Flurodeoxyglucose PET (FDG-PET) Imaging May Aid in Managing Therapy in Patients with Metastatic Lobular Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic whole-body [18F]FES PET/CT increases lesion visibility in patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Dynamic whole-body [18F]FES PET/CT increases lesion visibility in patients with metastatic breast cancer [ouci.dntb.gov.ua]
- 6. 18F-FES Whole-Body Imaging Protocol for Evaluating Tumor Estrogen Receptor Status in Patients with Recurrent or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. rahmimlab.wordpress.com [rahmimlab.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Image Quality and Interpretation of [18F]-FES-PET: Is There any Effect of Food Intake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
Technical Support Center: Optimizing Fluoroestradiol F-18 PET Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) in Fluoroestradiol F-18 (FES) PET studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that can compromise the quality and quantitative accuracy of FES-PET imaging.
Issue 1: High Background Signal in the Abdomen/Liver
High physiological uptake of [¹⁸F]FES in the liver and hepatobiliary system is a known limitation that can obscure the detection of metastases in the upper abdomen.[1][2]
-
Question: We are observing high background signal in the liver and gut, which is making it difficult to assess lesions in the abdomen. What can we do to reduce this?
-
Answer: High abdominal background is due to the rapid metabolism and excretion of [¹⁸F]FES through the liver and gallbladder into the gastrointestinal tract.[1] To mitigate this, consider the following strategies:
-
Patient Diet: A study has shown that consuming a fatty meal, such as a chocolate bar, between tracer injection and imaging can decrease the physiological [¹⁸F]FES uptake in the gallbladder and stomach compared to fasting.[1]
-
Imaging Timepoint: Increasing the time between tracer injection and the start of the scan can allow for further clearance of background activity. [¹⁸F]FES uptake in ER-positive tumors has been shown to be stable for up to 120 minutes post-injection.
-
Pharmacological Intervention: The use of laxative agents after tracer injection and before the scan could potentially reduce physiological uptake in the upper abdomen, though further research is needed to confirm this.
-
Issue 2: Low Overall Signal-to-Noise Ratio (SNR) and Poor Image Quality
Low SNR can be caused by a variety of factors related to patient characteristics, acquisition parameters, and image reconstruction methods.
-
Question: Our FES-PET images appear noisy, and the tumor uptake is not well-delineated from the background. How can we improve the overall SNR?
-
Answer: Improving SNR requires a multi-faceted approach addressing patient, acquisition, and reconstruction parameters:
-
Patient Factors:
-
Sex Hormone-Binding Globulin (SHBG): SHBG levels are inversely associated with FES SUV. Measuring SHBG can help in the interpretation of FES uptake.
-
Body Mass Index (BMI): While higher BMI can be associated with greater FES tumor uptake, this effect may be less pronounced when the Standardized Uptake Value (SUV) is corrected for lean body mass (LBM).
-
-
Acquisition Parameters:
-
Scan Duration: Longer scan durations can improve counting statistics and thereby enhance SNR. However, this needs to be balanced with patient comfort and the potential for motion artifacts.
-
Injected Dose: Ensure the administered activity is within the recommended range of 111–222 MBq (3–6 mCi).[3]
-
-
Image Reconstruction:
-
Algorithm Selection: Modern iterative reconstruction algorithms that incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling, such as OSEM+TOF+PSF or Bayesian Penalized Likelihood (e.g., Q.Clear), can significantly improve image quality and SNR compared to older methods like Filtered Back-Projection (FBP) or standard OSEM.[4][5][6][7][8]
-
Reconstruction Parameters: The number of iterations and subsets, as well as the application of post-reconstruction filtering, will impact the trade-off between noise and resolution. Increasing iterations can amplify noise, so finding an optimal balance is crucial.[9]
-
-
Issue 3: Image Artifacts
Various artifacts can degrade image quality and lead to misinterpretation of FES-PET scans.
-
Question: We are observing artifacts in our reconstructed images. What are the common causes and how can we correct for them?
-
Answer: Common artifacts in PET/CT imaging include:
-
Motion Artifacts: Patient movement during the scan can cause blurring and misregistration between the PET and CT data, leading to inaccurate attenuation correction and quantification.[10]
-
Correction: Utilize motion correction algorithms if available. Ensure the patient is comfortable to minimize movement. Respiratory gating can be employed for lesions affected by breathing motion.[10]
-
-
Metallic Implants: High-density materials like metallic implants can cause severe streak artifacts on the CT scan, leading to erroneous attenuation correction and subsequent artifacts on the PET image.[11][12]
-
Correction: If possible, use artifact reduction algorithms during CT reconstruction. Be aware of the potential for artificially high or low uptake in the vicinity of metallic implants.
-
-
Truncation Artifacts: This occurs when the patient's body extends beyond the field of view (FOV) of the CT scan. The lack of CT data for attenuation correction in these areas results in an overestimation of tracer uptake.[11][13]
-
Correction: Ensure the patient is centered in the scanner. For larger patients, it may be necessary to acquire a wider FOV CT or use methods to estimate the body contour.
-
-
Contrast Media: The presence of iodinated contrast media from a recent CT scan can lead to an overestimation of tracer uptake due to incorrect attenuation correction.[12]
-
Correction: If a contrast-enhanced CT is necessary, be aware of its potential impact on PET quantification. Some systems have protocols to correct for the presence of contrast agents.
-
-
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing image quality in PET studies. While some data is from [¹⁸F]FDG PET, the principles regarding reconstruction algorithms are generally applicable to [¹⁸F]FES PET.
Table 1: Impact of Reconstruction Algorithms on Image Quality Metrics
| Reconstruction Algorithm | Key Advantages | Key Disadvantages | Impact on SUV |
| OSEM (Ordered Subset Expectation Maximization) | Widely available, iterative method. | Can be noisy with a high number of iterations.[9] | SUVmax tends to increase with more iterations.[9] |
| OSEM + PSF (Point Spread Function) | Improves spatial resolution, reduces partial volume effects.[14] | Can introduce edge artifacts (Gibb's artifacts).[14] | Generally increases SUVmax compared to OSEM alone. |
| OSEM + TOF (Time-of-Flight) | Improves SNR and lesion detectability. | Performance is dependent on scanner hardware. | Can provide more accurate SUV measurements.[4] |
| OSEM + TOF + PSF | Combines the benefits of both TOF and PSF for optimal image quality. | Computationally more intensive. | Provides high contrast recovery and accurate quantification.[5] |
| Q.Clear (Bayesian Penalized Likelihood) | Better noise control at higher iterations, improving SNR.[6][7] | May have a "blotchy" appearance compared to OSEM.[6][8] | Significantly higher SUVmax and SULpeak compared to OSEM.[6][8] |
Table 2: Influence of Patient Preparation on Background [¹⁸F]FES Uptake (SUVmean)
| Patient Group | Gall Bladder (SUVmean) | Stomach Lumen (SUVmean) |
| Chocolate Bar (Fatty Meal) | Lowest | Lowest |
| Fasting | Highest | Highest |
| No Diet Restrictions | Intermediate | Intermediate |
| Data adapted from a study investigating the effect of food intake on abdominal background activity.[1] |
Experimental Protocols
Recommended [¹⁸F]FES PET/CT Imaging Protocol
This protocol is based on the SNMMI/EANM Practice Guideline and should be adapted to specific institutional and scanner requirements.[15][16][17][18]
-
Patient Selection and Preparation:
-
Confirm the clinical indication for [¹⁸F]FES PET, such as assessing ER status in recurrent or metastatic breast cancer.[15]
-
Review the patient's medication history, particularly for any ER-blocking medications, as these can interfere with [¹⁸F]FES uptake.[3][15] A suitable washout period may be necessary.
-
No fasting is required.[19] As noted in the troubleshooting section, a fatty meal may be considered to reduce abdominal background.
-
Encourage the patient to hydrate well before and after the scan to facilitate tracer clearance.[20]
-
-
Radiotracer Administration:
-
PET/CT Acquisition:
-
The uptake phase is typically 60-80 minutes.[20]
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
Perform a whole-body PET scan from the vertex of the skull to mid-thigh.[15]
-
The standard whole-body [¹⁸F]FDG acquisition protocol can often be adapted for [¹⁸F]FES PET.[20]
-
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm, preferably with TOF and PSF modeling, for optimal image quality.[15]
-
Record the reconstruction parameters used (e.g., algorithm, number of iterations and subsets, filter type and width) for consistency in longitudinal studies.
-
-
Image Analysis and Interpretation:
-
Visually assess for areas of focal [¹⁸F]FES uptake that are greater than the surrounding background.
-
Quantitative analysis using SUV is recommended. An SUVmax threshold of ≥ 1.5 is commonly used to differentiate ER-positive from ER-negative lesions.[15][19]
-
Be aware of the normal biodistribution of [¹⁸F]FES, which includes uptake in the liver, gallbladder, small bowel, and uterus.[19][21]
-
Visualizations
Caption: Estrogen Receptor (ER) signaling pathway activated by [¹⁸F]FES.
Caption: Troubleshooting workflow for low Signal-to-Noise Ratio (SNR).
References
- 1. Image Quality and Interpretation of [18F]-FES-PET: Is There any Effect of Food Intake? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F‐FES PET/CT Influences the Staging and Management of Patients with Newly Diagnosed Estrogen Receptor‐Positive Breast Cancer: A Retrospective Comparative Study with 18F‐FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Comparison among Reconstruction Algorithms for Quantitative Analysis of 11C-Acetate Cardiac PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Image Quality and Quantification Parameters between Q.Clear and OSEM Reconstruction Methods on FDG-PET/CT Images in Patients with Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of Q.Clear reconstruction on quantification and spatial resolution of 18F-FDG PET in simultaneous PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 11. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. cme.lww.com [cme.lww.com]
- 14. Making sure you're not a bot! [gupea.ub.gu.se]
- 15. snmmi.org [snmmi.org]
- 16. appliedradiationoncology.com [appliedradiationoncology.com]
- 17. Summary: SNMMI Procedure Standard/EANM Practice Guideline for Estrogen Receptor Imaging of Patients with Breast Cancer Using 16α-[18F]Fluoro-17β-Estradiol PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JNM Publishes Procedure Standard/Practice Guideline for FES PET Imaging of Breast Cancer | SNMMI [snmmi.org]
- 19. Invited Commentary: A Recently Approved PET Imaging Agent to Guide Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tech.snmjournals.org [tech.snmjournals.org]
- 21. pubs.rsna.org [pubs.rsna.org]
Technical Support Center: Quantitative Analysis of Low ¹⁸F-FES Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the quantitative analysis of low 16α-[¹⁸F]fluoro-17β-estradiol (¹⁸F-FES) uptake in Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for Standardized Uptake Values (SUV) in ¹⁸F-FES PET imaging?
A1: The mean SUV for estrogen receptor-positive (ER+) tumors is approximately 4.75, while for ER-negative tumors, it is around 1.41.[1] A common threshold to distinguish ER-positive from ER-negative disease is an SUVmax ≥ 1.5.[2] However, it's important to note that various factors can influence this value.
Q2: What are the main patient-related factors that can influence ¹⁸F-FES uptake and its quantification?
A2: Several patient-specific factors can affect ¹⁸F-FES uptake. Key factors include:
-
Sex Hormone-Binding Globulin (SHBG): Higher plasma SHBG levels are inversely associated with ¹⁸F-FES SUV.[3][4][5][6]
-
Body Mass Index (BMI): Higher BMI can be associated with greater ¹⁸F-FES tumor uptake, but this effect may be mitigated by correcting the SUV for lean body mass (SUVLBM).[3][4][5][6][7]
-
Endogenous Estradiol Levels: Physiologic levels of circulating estradiol, including those in pre-menopausal women, do not appear to significantly interfere with ¹⁸F-FES uptake.[3][4][6][7]
-
Concurrent Medications: ER-blocking therapies can significantly reduce or eliminate ¹⁸F-FES uptake. It is crucial to adhere to appropriate washout periods before imaging (e.g., 8 weeks for tamoxifen and 28 weeks for fulvestrant).[8]
Q3: Can technical aspects of the PET scan itself lead to low or variable ¹⁸F-FES uptake values?
A3: Yes, several technical factors can impact the quantitative analysis:
-
Partial Volume Effect (PVE): For small lesions (typically < 1.5-2 cm), the measured SUV can be underestimated due to the limited spatial resolution of the PET scanner. This is a critical consideration for low-uptake tumors.[4][9]
-
Image Reconstruction Parameters: The choice of reconstruction algorithm and its parameters can significantly influence the final SUV values.[9]
-
Time of Uptake Measurement: While ¹⁸F-FES uptake is relatively stable, the time between tracer injection and scan acquisition should be standardized for longitudinal studies to minimize variability.[10]
-
Attenuation Correction Artifacts: Incorrect attenuation correction, for instance due to metallic implants or contrast agents, can lead to erroneously high or low uptake values.[11][12][13]
Q4: Is there a standardized SUV threshold to define a lesion as ER-positive?
A4: While an SUVmax threshold of ≥ 1.5 is commonly used to differentiate ER-positive from ER-negative disease, this is not universally standardized and can be scanner-dependent.[2] Some studies have proposed thresholds for SUVmax between 1.5 and 1.82 and for SUVmean between 1.1 and 1.5.[14] It is recommended that each imaging center establishes and validates its own threshold based on their specific equipment and patient population.
Troubleshooting Guide
Problem 1: Observed ¹⁸F-FES uptake is lower than expected in a known ER-positive tumor.
| Potential Cause | Troubleshooting Steps |
| High Plasma SHBG Levels | Measure the patient's plasma SHBG levels. Higher SHBG concentrations can lead to lower bioavailability of ¹⁸F-FES for tumor uptake.[3][4] Consider this factor during interpretation. |
| Concurrent ER-Targeted Therapy | Verify the patient's medication history to ensure they are not on any estrogen receptor antagonists or downregulators. A sufficient washout period is necessary before imaging.[8] |
| Low Specific Activity of ¹⁸F-FES | While studies suggest specific activity may not have a strong influence except at higher injected masses per kilogram, it is a factor to consider.[3][4][6][7] Ensure the radiotracer meets quality control standards. |
| Small Lesion Size (Partial Volume Effect) | If the lesion is small (<1.5 cm), the low uptake may be an underestimation due to the partial volume effect.[4] Consider using partial volume correction algorithms if available. |
| Tumor Heterogeneity | The biopsied region of the tumor may have been ER-positive, while other areas have lower or no ER expression. ¹⁸F-FES PET provides a whole-tumor assessment.[15] |
Problem 2: High inter-observer variability in quantitative analysis of ¹⁸F-FES uptake.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Region of Interest (ROI) Placement | Establish a standardized protocol for ROI placement. For example, use a fixed-size ROI on the three adjacent imaging planes with the highest uptake.[4] Provide training to all personnel involved in image analysis. |
| Use of Different SUV Metrics | Decide on a consistent SUV metric for all analyses (e.g., SUVmax, SUVpeak, or SUVmean). SUVmax and SUVpeak have shown excellent interobserver agreement.[16] |
| Low Tumor-to-Background Ratio | In cases of low uptake, distinguishing the tumor from background activity can be challenging.[5][16] Utilize correlative anatomic imaging (CT or MRI) to guide ROI placement.[4] |
Quantitative Data Summary
Table 1: Factors Influencing Quantitative ¹⁸F-FES Uptake
| Factor | Effect on ¹⁸F-FES SUV | Reference |
| Plasma SHBG | Inversely associated | [3][4][5][6] |
| Body Mass Index (BMI) | Positively associated (can be corrected with SUVLBM) | [3][4][5][6][7] |
| Injected Mass/kg of ¹⁸F-FES | Higher injected mass/kg may be associated with lower SUVLBM | [7] |
| Plasma Estradiol Levels | No significant difference in uptake | [3][4][6][7] |
| Age | No significant difference in uptake | [3][4][6] |
| Rate of FES Metabolism | No significant difference in uptake | [3][4][6][7] |
Table 2: Proposed SUV Thresholds for ER-Positivity
| SUV Metric | Proposed Threshold | Sensitivity | Specificity | Reference |
| SUVmax | 1.5 - 1.82 | 85% - 90% | 79% | [14] |
| SUVmean | 1.1 - 1.5 | 85% - 94% | 75% - 94% | [14] |
| SUVmax | ≥ 1.5 | - | - | [2] |
| SUV | ≥ 1.8 | - | - | [1] |
Experimental Protocols
Standardized Protocol for ¹⁸F-FES PET/CT Imaging and Analysis
-
Patient Preparation:
-
Radiotracer Administration:
-
Administer a standard dose of ¹⁸F-FES (e.g., 185 MBq or 5.0 mCi) intravenously.[4]
-
Record the exact dose and time of injection.
-
-
Image Acquisition:
-
Acquire images approximately 60 minutes post-injection.[14]
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data for a duration sufficient to obtain good image quality.
-
-
Image Reconstruction:
-
Use a standardized and validated reconstruction algorithm (e.g., OSEM).
-
Apply corrections for attenuation, scatter, and decay.
-
-
Quantitative Analysis:
-
Identify lesions using correlative CT or MRI images.[4]
-
Place ROIs over the tumor sites on three adjacent imaging planes.[4]
-
Calculate SUV using the formula: SUV = [tissue activity (μCi/mL)] / [injected dose (mCi) / patient weight (kg)].[4]
-
For patients with high BMI, consider calculating SUV corrected for lean body mass (SUVLBM).[3][4]
-
Record the chosen SUV metric (SUVmax, SUVpeak, or SUVmean).
-
Visualizations
Caption: Experimental workflow for ¹⁸F-FES PET quantitative analysis.
Caption: Factors influencing quantitative ¹⁸F-FES uptake.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. snmmi.org [snmmi.org]
- 3. Factors influencing the uptake of 18F-fluoroestradiol in patients with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing the uptake of 18F-Fluoroestradiol (FES) in patients with estrogen receptor positive (ER+) breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors influencing the uptake of {sup 18}F-fluoroestradiol in patients with estrogen receptor positive breast cancer (Journal Article) | ETDEWEB [osti.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. thaiscience.info [thaiscience.info]
- 10. SUV varies with time after injection in (18)F-FDG PET of breast cancer: characterization and method to adjust for time differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Role of [18F]FES PET/CT in Breast Cancer Management: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Visual and quantitative evaluation of [18F]FES and [18F]FDHT PET in patients with metastatic breast cancer: an interobserver variability study - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for Fluoroestradiol F-18 (FES) Imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing patient-related confounding factors and to offer troubleshooting support for FES PET/CT experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding patient-related factors that can influence FES imaging outcomes.
Q1: How do endogenous estrogen levels, particularly in premenopausal women, affect F-18 FES uptake and quantification?
A1: Studies have shown that physiological circulating estradiol levels do not significantly interfere with F-18 FES uptake.[1][2][3] The affinity of FES for the estrogen receptor (ER) is high, and the mass of FES administered is very low, meaning it does not have to compete with endogenous estrogen for receptor binding. Therefore, FES PET imaging can be reliably performed in both premenopausal and postmenopausal women without significant concern that endogenous estrogen will confound the results.[2][3]
Q2: Is there a difference in F-18 FES uptake between premenopausal and postmenopausal patients?
A2: No significant difference in average FES uptake has been observed based on menopausal status.[1] While estrogen levels differ, this does not appear to impact the ability of FES to bind to estrogen receptors in tumors.
Q3: What is the impact of ongoing or recent anti-estrogen therapy on F-18 FES imaging?
A3: Anti-estrogen therapies that block the estrogen receptor, such as selective estrogen receptor modulators (SERMs) like tamoxifen and selective estrogen receptor downregulators (SERDs) like fulvestrant, will significantly reduce or eliminate the F-18 FES PET signal.[4][5] This is because these drugs directly compete with FES for binding to the estrogen receptor. A washout period is therefore crucial before FES imaging. Aromatase inhibitors, which lower estrogen levels but do not block the receptor, do not require a washout period.[4][5]
Q4: What are the recommended washout periods for common anti-estrogen therapies before an F-18 FES scan?
A4: To ensure accurate FES PET imaging results, the following washout periods are recommended for therapies that block the estrogen receptor:
-
Tamoxifen: A washout period of up to 8 weeks is advised.[4][5]
-
Fulvestrant: A longer washout period of up to 28 weeks is recommended due to its prolonged effect on the estrogen receptor.[4][5]
It is critical to not delay indicated therapy to administer FES.[4][5]
Q5: How does Sex Hormone-Binding Globulin (SHBG) affect F-18 FES uptake?
A5: Sex Hormone-Binding Globulin (SHBG) has been shown to be inversely associated with FES Standardized Uptake Value (SUV).[2][3] Higher levels of plasma SHBG can lead to lower FES uptake in tumors.[1][3] This is because FES binds to SHBG in the plasma, and only the unbound fraction is available to enter tumor cells and bind to estrogen receptors. Therefore, it is recommended to measure plasma SHBG levels as part of the experimental data.[2][3]
Q6: Does a patient's Body Mass Index (BMI) influence F-18 FES uptake?
A6: Some studies have noted that higher BMI can be associated with greater FES tumor uptake.[2][3] However, this effect often does not persist when the SUV is corrected for lean body mass (LBM) instead of total body weight.[2][3] Therefore, using LBM-corrected SUV (SUL) may provide a more accurate quantification of FES uptake, especially in patient populations with a wide range of BMIs.
Q7: Is fasting required for patients undergoing an F-18 FES PET scan?
A7: No, fasting is not required for F-18 FES PET imaging.[6] Unlike FDG PET, FES uptake is not dependent on glucose metabolism. However, patients should be well-hydrated.[4]
Troubleshooting Guide
This guide provides solutions to common issues encountered during F-18 FES imaging experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or absent tumor uptake in a known ER-positive patient. | Recent or ongoing anti-estrogen therapy (e.g., tamoxifen, fulvestrant). | Verify the patient's medication history and ensure adequate washout periods have been observed.[4][5] |
| High levels of circulating SHBG. | Measure plasma SHBG levels. Consider this as a confounding factor in the quantitative analysis.[2][3] | |
| Small lesion size leading to partial volume effects. | For smaller lesions, partial volume correction may be necessary for accurate quantification. | |
| Heterogeneity of ER expression within the tumor. | A negative FES scan does not entirely rule out ER-positive disease, as some lesions may have lost ER expression. Biopsy of a discordant lesion may be warranted. | |
| High background signal, particularly in the abdomen. | Physiological uptake in the liver and hepatobiliary excretion of FES. | This is a known limitation of FES PET for detecting liver metastases. For abdominal imaging, some studies suggest that a fatty meal (like a chocolate bar) between injection and scanning may help reduce gallbladder and stomach background, though this is not a standard protocol.[7] |
| Recent administration of another radiopharmaceutical. | Review the patient's recent nuclear medicine history to avoid interference from other tracers.[4] | |
| Image artifacts. | Patient motion during the scan. | Ensure the patient is comfortable and still during the acquisition. If significant motion is detected, the scan may need to be repeated.[4] |
| Incorrect attenuation correction. | Review the CT scan for any artifacts (e.g., from metal implants) that could affect attenuation correction of the PET data. |
Quantitative Data Summary
The following tables summarize the quantitative impact of various confounding factors on F-18 FES uptake.
Table 1: Impact of Anti-Estrogen Therapies on F-18 FES SUV
| Therapy | Effect on FES SUV | Recommended Washout Period |
| Tamoxifen (SERM) | Significant Decrease | Up to 8 weeks[4][5] |
| Fulvestrant (SERD) | Significant Decrease | Up to 28 weeks[4][5] |
| Aromatase Inhibitors | No significant direct effect | Not required[4][5] |
Table 2: Influence of Other Patient-Related Factors on F-18 FES SUV
| Factor | Effect on FES SUV | Recommendation |
| Endogenous Estrogen | No significant effect[1][2][3] | No special patient preparation is needed based on menopausal status. |
| Menopausal Status | No significant difference in uptake[1] | FES PET is suitable for both pre- and postmenopausal patients. |
| SHBG Levels | Inversely correlated (higher SHBG, lower SUV)[2][3] | Measure plasma SHBG and consider it in the analysis. |
| Body Mass Index (BMI) | Higher BMI may increase SUV; effect reduced with LBM correction[2][3] | Consider using SUV corrected for lean body mass (SUL) for more accurate quantification. |
Experimental Protocols
Protocol 1: Patient Preparation for F-18 FES PET/CT
-
Patient Screening:
-
Medication Review and Washout:
-
Patient Instructions (Day of Scan):
Protocol 2: F-18 FES PET/CT Image Acquisition
-
Radiotracer Administration:
-
Uptake Period:
-
Image Acquisition:
-
Have the patient void immediately before imaging.[4]
-
Position the patient supine on the scanner bed, with arms raised above the head if possible.[4]
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire the PET scan from the skull vertex to the mid-thigh or feet, depending on the clinical question.
-
The total scan time is typically 20-30 minutes.[5]
-
Protocol 3: Quantitative Image Analysis
-
Image Reconstruction:
-
Reconstruct the PET data using an iterative algorithm (e.g., OSEM), with CT-based attenuation correction.
-
-
Region of Interest (ROI) Definition:
-
Draw ROIs on visually identified areas of abnormal uptake corresponding to suspected tumor lesions.
-
Also, draw ROIs on reference tissues (e.g., normal liver, blood pool) for background assessment.
-
-
SUV Calculation:
-
Data Interpretation:
-
A lesion with an SUVmax ≥ 1.5 is generally considered ER-positive.[9]
-
Compare tumor uptake to background activity in reference tissues.
-
Visualizations
Caption: F-18 FES binds to the estrogen receptor, leading to gene transcription.
Caption: Workflow for F-18 FES PET imaging from patient preparation to data analysis.
Caption: Managing confounding factors for accurate F-18 FES PET imaging.
References
- 1. Factors influencing the uptake of [F-18]fluoroestradiol (FES) in patients with estrogen receptor positive (ER+) breast cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Factors influencing the uptake of 18F-fluoroestradiol in patients with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors influencing the uptake of 18F-Fluoroestradiol (FES) in patients with estrogen receptor positive (ER+) breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. [18 F]-Fluoroestradiol PET (FES-PET) and [18 F] Flurodeoxyglucose PET (FDG-PET) Imaging May Aid in Managing Therapy in Patients with Metastatic Lobular Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Image Quality and Interpretation of [18F]-FES-PET: Is There any Effect of Food Intake? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visual and quantitative evaluation of [18F]FES and [18F]FDHT PET in patients with metastatic breast cancer: an interobserver variability study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of [18F]FES PET/CT in Breast Cancer Management: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ¹⁸F-FES PET Imaging: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protocol deviations in ¹⁸F-FES PET studies. Adherence to standardized protocols is critical for ensuring the accuracy and reproducibility of study outcomes. This guide addresses common issues encountered during ¹⁸F-FES experiments, offering solutions and detailed methodologies to mitigate the impact of these deviations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended patient preparation for an ¹⁸F-FES PET scan?
While no specific patient preparation was initially deemed necessary unless a contrast-enhanced CT is performed concurrently, recent studies suggest that dietary choices can influence image quality.[1] Meticulous patient preparation, including dietary restrictions, is crucial for obtaining high-quality images essential for accurate interpretation.[2] For ¹⁸F-FES PET, patient preparation is generally less stringent than for ¹⁸F-FDG PET; for instance, physical activity does not need to be avoided before injection.[3]
Q2: How does food intake affect ¹⁸F-FES uptake and image quality?
Food intake can significantly impact physiological ¹⁸F-FES uptake, particularly in the abdomen. ¹⁸F-FES is metabolized in the liver and excreted through the gallbladder and bile ducts into the gastrointestinal tract, which can create high background activity.[1] One study found that a fatty meal, such as a chocolate bar, consumed after tracer injection can decrease ¹⁸F-FES uptake in the gallbladder and stomach, potentially improving the visualization of abdominal metastases.[1][4] Conversely, fasting can lead to higher tracer uptake in these organs.[1]
Q3: What are the common causes of high background signal in ¹⁸F-FES PET images?
High physiological uptake in the liver, gallbladder, bile ducts, and gastrointestinal tract is a known limitation of ¹⁸F-FES PET imaging.[1][5][6] This can obscure or mimic tumor lesions in the abdominal region.[4] Additionally, patient-specific factors like Sex Hormone-Binding Globulin (SHBG) levels can influence tracer uptake and availability.[7][8][9]
Q4: Can recent or ongoing treatments interfere with ¹⁸F-FES study outcomes?
Yes. Patients who have recently used ER antagonists may show significantly lower ¹⁸F-FES uptake in tumors.[10] It is recommended that ER antagonists be discontinued for more than five weeks before imaging.[1]
Q5: What is the recommended dose and administration procedure for ¹⁸F-FES?
The recommended intravenous dose of ¹⁸F-FES is 222 MBq (6 mCi), with an acceptable range of 111–222 MBq (3–6 mCi).[3] The injection should be administered over 1-2 minutes, followed by a saline flush.[3] It is preferable to inject the tracer in the arm contralateral to the primary tumor site.[3]
Q6: How can variability in ¹⁸F-FES uptake between patients be addressed?
Patient factors such as Body Mass Index (BMI) and plasma levels of Sex Hormone-Binding Globulin (SHBG) can influence ¹⁸F-FES uptake.[7][8] Higher BMI has been associated with greater FES uptake, though this effect may be mitigated by correcting the Standardized Uptake Value (SUV) for lean body mass (LBM).[7][8] Higher SHBG levels are inversely associated with FES SUV.[7][8][9] Measuring SHBG levels can help in the interpretation of FES uptake.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background uptake in the abdomen obscuring lesions | Physiological excretion of ¹⁸F-FES via the hepatobiliary system. | - Consider a dietary intervention, such as administering a fatty meal (e.g., a chocolate bar) after tracer injection to promote gallbladder emptying.[1]- Increase the time interval between tracer injection and the start of the scan to allow for further clearance of background activity.[1][4] |
| Low tumor ¹⁸F-FES uptake in a known ER-positive patient | - Recent use of ER antagonists.- High plasma SHBG levels. | - Confirm that the patient has discontinued ER antagonist therapy for at least 5 weeks.[1]- Measure plasma SHBG levels, as higher levels can be associated with lower FES uptake.[7][8] |
| Unexpected ¹⁸F-FES uptake in non-tumor tissues | - Physiological uptake in organs of metabolism and excretion (liver, gallbladder, intestines).- Radiation-induced inflammation or fibrosis.[11] | - Correlate PET findings with anatomical imaging (CT or MRI) to differentiate physiological uptake from pathology.- Review the patient's prior treatment history, particularly radiation therapy to the thoracic area, which can lead to enhanced lung uptake.[11] |
| Variable ¹⁸F-FES uptake across different metastatic sites | True biological heterogeneity of ER expression in metastases. | This may not be a protocol deviation but a reflection of the disease biology. ¹⁸F-FES PET is valuable for identifying such heterogeneity.[5][10] |
Quantitative Data Summary
Table 1: Impact of Patient Preparation on Physiological ¹⁸F-FES Uptake (SUVmean)
| Organ | Chocolate Diet Group (Median SUVmean) | Fasting Group (Median SUVmean) | Control Group (No Restrictions) (Median SUVmean) | p-value |
| Gallbladder | 2.8 | 6.1 | 4.3 | 0.015 |
| Stomach Lumen | 1.3 | 2.3 | 1.6 | 0.011 |
Data adapted from a study comparing different food intake protocols. The chocolate group consumed a 47g milk chocolate bar after tracer injection. The fasting group had no food intake for at least 4-6 hours prior to the scan. The control group had no dietary restrictions.[1]
Detailed Experimental Protocols
Protocol: Fatty Meal Intervention to Reduce Abdominal Background
This protocol is designed to reduce the physiological ¹⁸F-FES signal in the gallbladder and stomach, potentially improving the detection of metastases in the upper abdomen.
-
Patient Preparation: No specific dietary restrictions are required before the tracer injection.
-
Tracer Administration: Administer the standard dose of ¹⁸F-FES intravenously.
-
Fatty Meal Administration: Immediately following the ¹⁸F-FES injection, provide the patient with a standardized fatty meal. A 47g milk chocolate bar (approximately 248 kcal, 14g of fat) has been shown to be effective.[1]
-
Uptake Period: Allow for a standard uptake period of 60 minutes post-injection.
-
Image Acquisition: Proceed with the standard PET/CT imaging protocol.
Visualizations
Caption: Troubleshooting workflow for high abdominal background in ¹⁸F-FES PET.
Caption: Factors influencing ¹⁸F-FES tumor uptake.
References
- 1. Image Quality and Interpretation of [18F]-FES-PET: Is There any Effect of Food Intake? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ¹⁸F-FDG PET and PET/CT patient preparation: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic whole-body [18F]FES PET/CT increases lesion visibility in patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing the uptake of 18F-Fluoroestradiol (FES) in patients with estrogen receptor positive (ER+) breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing the uptake of 18F-fluoroestradiol in patients with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Enhanced pulmonary uptake on 18F-FES-PET/CT scans after irradiation of the thoracic area: related to fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ¹⁸F-Fluoroestradiol (¹⁸F-FES) Radiolabeling
Welcome to the technical support center for the optimization of 16α-[¹⁸F]fluoroestradiol (¹⁸F-FES) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving higher specific activity and troubleshooting common issues encountered during the synthesis of this important PET tracer.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing ¹⁸F-FES for PET imaging?
A1: The primary challenge is achieving a high specific activity (SA) and effective specific activity (ESA). ¹⁸F-FES targets estrogen receptors, which are present in limited numbers in tissues. Therefore, a high specific activity is crucial to ensure that the radiotracer binds specifically to the receptors without causing a pharmacological effect from the unlabeled FES.[1]
Q2: What are the common precursors used for ¹⁸F-FES synthesis?
A2: The most commonly used precursor is 3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol (MMSE). Another precursor that has been utilized is the cyclic sulfate precursor. The choice of precursor can influence the reaction conditions and overall yield.
Q3: What are the key steps in the automated synthesis of ¹⁸F-FES?
A3: A typical automated synthesis of ¹⁸F-FES involves the following steps:
-
Trapping and elution of [¹⁸F]fluoride.
-
¹⁸F-fluorination of the precursor (e.g., MMSE).
-
Acidic deprotection to remove protecting groups.
-
Purification of the crude product, commonly via Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC).[2]
-
Formulation of the final product in a suitable solvent for injection.[2]
Q4: How does the choice of phase transfer catalyst affect the synthesis?
A4: Phase transfer catalysts like Kryptofix 2.2.2 (K222) with potassium carbonate (K₂CO₃) or tetrabutylammonium bicarbonate (TBA·HCO₃) are used to facilitate the nucleophilic fluorination step. Studies have shown that both can be effective, and the choice may depend on the specific automated synthesis platform and desired reaction conditions.[3] Some research suggests that TBA·HCO₃ can lead to higher radiochemical yields under certain conditions.[3]
Q5: What is a typical radiochemical yield (RCY) and synthesis time for ¹⁸F-FES?
A5: Radiochemical yields and synthesis times can vary depending on the method and equipment used. Automated synthesis can achieve decay-corrected RCY of 30-40% within 75-80 minutes, including purification.[4][5] Some optimized and simplified methods report shorter synthesis times of around 45 minutes with yields of approximately 15% (corrected for decay).[6]
Q6: Does the specific activity of ¹⁸F-FES significantly impact tumor uptake in clinical settings?
A6: While high specific activity is theoretically important, some clinical studies have suggested that over a certain range (e.g., 500–18000 Ci/mmol), the specific activity may not have a significant effect on the standardized uptake value (SUV) of ¹⁸F-FES in tumors.[4] However, it is still considered ideal to maintain the highest possible specific and effective specific activity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) | - Inefficient [¹⁸F]Fluoride Trapping/Elution: Issues with the QMA cartridge or elution solvent. - Incomplete Drying of [¹⁸F]Fluoride: Presence of water can inhibit the nucleophilic substitution reaction. - Suboptimal Reaction Temperature/Time: Fluorination and hydrolysis steps are sensitive to these parameters. - Precursor Degradation: The precursor may be sensitive to basic conditions. | - Check QMA cartridge integrity and ensure proper activation. - Use fresh, anhydrous acetonitrile for azeotropic drying. [3] - Optimize fluorination temperature (e.g., 100-135°C) and time (e.g., 5-15 min) for your system. [2][3] - Carefully control the amount of base (e.g., K₂CO₃) used. [1] |
| Low Specific Activity (SA) | - Carrier Fluoride Contamination: Contamination from the cyclotron target, transfer lines (e.g., Teflon), or reagents.[7] - Leaching from Synthesis Components: Contamination from septa, vials, or tubing. | - Use high-purity [¹⁸O]water and ensure proper target maintenance. - Replace Teflon transfer lines with polyethylene tubing. [7] - Use high-quality, pre-tested reagents and components. |
| Presence of Impurities in Final Product | - Incomplete Hydrolysis: Residual protected intermediate. - Side Reactions: Formation of byproducts like estriol from hydrolysis of the precursor or final product.[8] - Inefficient Purification: HPLC or SPE method not optimized to separate impurities. | - Ensure sufficient acid concentration (e.g., 1M H₂SO₄ or 2M HCl) and heating for the deprotection step. [1][4] - Optimize purification parameters (e.g., HPLC mobile phase, SPE cartridge type and rinsing volumes). [2] |
| Inconsistent Results Between Batches | - Variability in Manual Synthesis: Human error can introduce inconsistencies. - Reagent Instability: Degradation of precursor or other reagents over time. | - Utilize an automated synthesis module for improved reproducibility. [4] - Store precursor and other sensitive reagents under recommended conditions (e.g., cold and dry). |
Data Presentation
Table 1: Comparison of ¹⁸F-FES Synthesis Parameters and Outcomes
| Parameter | Method 1 | Method 2 | Method 3 |
| Synthesis System | Automated (TRACERlab FX N Pro) | Automated (Eckert & Ziegler) | Automated (CFN-MPS-200) |
| Precursor | MMSE (0.3 mg) | MMSE | MMSE (2 mg) |
| Phase Transfer Catalyst | Tetrabutylammonium tosylate (TBAOTs) | Kryptofix 2.2.2 (K222) | K222/K₂CO₃ or TBA·HCO₃ |
| Fluorination Temp. & Time | 100°C, 5 min[2] | Not Specified | 115°C, 15 min (K222) / 135°C, 10 min (TBA)[3] |
| Hydrolysis Agent | 1N HCl/CH₃CN[2] | 2.0 M HCl[4] | 1 M HCl |
| Purification Method | SPE (OASIS WAX 3cc)[2] | HPLC[4] | HPLC |
| Total Synthesis Time | 45 min[2] | 80 min[4] | <50 min[3] |
| Radiochemical Yield (RCY) | ~12% (non-decay corrected)[2] | 40 ± 5.0% (decay-corrected)[4] | 48.7 ± 0.95% (decay-corrected, K222)[3] |
| Specific Activity (SA) | Not Specified | >97% Purity | Not Specified |
Experimental Protocols
Protocol 1: Automated ¹⁸F-FES Synthesis with SPE Purification
This protocol is based on a precursor-minimizing approach for an automated synthesis module.[2]
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]fluoride into the reactor vessel.
-
-
Azeotropic Drying:
-
Add anhydrous acetonitrile to the reactor.
-
Heat the reactor under a stream of nitrogen to evaporate the water and acetonitrile, leaving behind the reactive [¹⁸F]fluoride.
-
-
¹⁸F-Fluorination:
-
Add a solution of 0.3 mg of MMSE and 1.2 mg of tetrabutylammonium tosylate in 1 mL of anhydrous acetonitrile to the reactor.
-
Heat the reaction mixture at 100°C for 5 minutes with stirring.
-
-
Hydrolysis (Deprotection):
-
Cool the reactor to 50°C.
-
Add 0.5 mL of a 1N HCl/acetonitrile mixture.
-
Heat the mixture at 100°C for 5 minutes with stirring.
-
-
Solid Phase Extraction (SPE) Purification:
-
Cool the reaction mixture and dilute with 10 mL of water.
-
Pass the diluted mixture through an OASIS WAX 3cc cartridge.
-
Rinse the cartridge with 1 mL of 40% aqueous ethanol.
-
Elute the purified [¹⁸F]FES from the cartridge with 1 mL of 95% ethanol into a collection vial containing 19 mL of saline for formulation.
-
Protocol 2: Quality Control of Final ¹⁸F-FES Product
This protocol outlines key quality control tests for the final ¹⁸F-FES product.[4]
-
Appearance: Visually inspect the final product for clarity and absence of particulate matter.
-
pH: Measure the pH of the final solution using a calibrated pH meter or pH strips. The acceptable range is typically 4.5 to 7.5.
-
Radiochemical Purity and Identity:
-
Perform analytical High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase of 50% ethanol in water at a flow rate of 0.5 mL/min.
-
Identify the [¹⁸F]FES peak by comparing its retention time to that of an authentic, non-radioactive FES standard (typically 9.2-9.5 minutes).[4]
-
Calculate radiochemical purity by integrating the area of the [¹⁸F]FES peak relative to the total radioactive peak area. The acceptance criterion is typically >95%.
-
-
Residual Solvents:
-
Use Gas Chromatography (GC) to determine the concentration of residual solvents such as ethanol and acetonitrile.
-
Ensure levels are below the limits specified by the United States Pharmacopeia (USP), e.g., acetonitrile < 410 ppm.
-
-
Bacterial Endotoxin Test: Perform a Limulus Amebocyte Lysate (LAL) test to ensure the product is free of pyrogens.
-
Sterility: Test for sterility according to standard pharmacopeial methods.
Visualizations
Caption: Automated ¹⁸F-FES synthesis workflow.
Caption: Troubleshooting decision tree for ¹⁸F-FES synthesis.
References
- 1. Optimization of the preparation of fluorine-18-labeled steroid receptor ligands 16alpha-[18F]fluoroestradiol (FES), [18F]fluoro furanyl norprogesterone (FFNP), and 16beta-[18F]fluoro-5alpha-dihydrotestosterone (FDHT) as radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated synthesis of the 16α-[18F]fluoroestradiol ([18F... [degruyterbrill.com]
- 3. Frontiers | Quick Automatic Synthesis of Solvent-Free 16α-[18F] Fluoroestradiol: Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate [frontiersin.org]
- 4. Synthesis of Clinical-Grade [18F]-Fluoroestradiol as a Surrogate PET Biomarker for the Evaluation of Estrogen Receptor-Targeting Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Quest for Improving the Management of Breast Cancer by Functional Imaging: The Discovery and Development of 16α-[18F]Fluoroestradiol (FES), a PET Radiotracer for the Estrogen Receptor, an Historical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Validating Fluoroestradiol F-18 PET with Immunohistochemistry for Estrogen Receptor Status
For researchers, scientists, and drug development professionals, the accurate in-vivo assessment of estrogen receptor (ER) status in breast cancer is paramount for therapeutic decision-making and monitoring. While immunohistochemistry (IHC) of biopsied tissue remains the gold standard, it is an invasive procedure subject to sampling errors and may not capture the heterogeneity of ER expression across all metastatic lesions.[1][2] 16α-[¹⁸F]Fluoro-17β-estradiol (Fluoroestradiol F-18, or FES) positron emission tomography (PET) has emerged as a non-invasive imaging technique that allows for a whole-body assessment of ER expression and function.[2][3][4] This guide provides a comprehensive comparison of FES-PET and IHC, supported by experimental data and detailed protocols, to aid in the evaluation and adoption of this quantitative imaging biomarker.
Quantitative Correlation: FES-PET Uptake vs. IHC Scoring
Numerous studies have demonstrated a strong correlation between FES uptake, measured as the maximum standardized uptake value (SUVmax), and the semi-quantitative assessment of ER expression by IHC, often using the Allred scoring system.[1][5][6] The Allred score is determined by summing the scores for the proportion of positively stained tumor cells and the average staining intensity.[7]
A meta-analysis of several studies has shown that FES-PET has a high sensitivity and specificity for detecting ER-positive lesions as confirmed by IHC.[2][8] The data consistently show that higher FES uptake in tumors corresponds with higher ER expression levels determined by IHC.
Below is a summary table compiling data from representative studies that quantitatively compare FES-PET SUVmax with IHC ER status.
| Study Cohort & Size | FES-PET Metric | IHC ER Status Metric | Key Findings |
| 24 patients with biopsy-proven breast cancer[1] | Mean SUV | Allred Score | Mean SUV for ER+ tumors was 4.75, while for ER- tumors it was 1.41. A SUV of ≥ 1.8 was suggested as a cutoff for ER positivity, yielding an overall accuracy of 91.66%. |
| 17 patients with primary or metastatic breast cancer[5] | Partial-volume-corrected SUV | Allred Score (0-8), Qualitative Score (0-3+), Computerized IHC index | ER-negative tumors had a partial-volume-corrected SUV of less than 1.0, whereas ER-positive tumors had values above 1.1. Correlation coefficients between FES uptake and various IHC scores ranged from 0.57 to 0.73. |
| Umbrella review of multiple systematic reviews[8] | SUVmax | IHC | The threshold for SUVmax to identify ER-positive lesions was between 1.5 and 1.82, with a sensitivity of 85-90% and a specificity of 79%. The threshold for mean SUV was between 1.1 and 1.5 with a sensitivity of 85-94% and a specificity of 75-94%. |
Experimental Protocols
This compound PET/CT Imaging Protocol
A standardized protocol is crucial for the accurate and reproducible quantification of FES uptake. The following is a representative protocol based on established guidelines and clinical trial methodologies.[9][10]
-
Patient Preparation: No fasting is required. Patients should discontinue drugs that bind to the estrogen receptor, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), for a duration of at least 5 biological half-lives prior to the scan (e.g., tamoxifen for 8 weeks, fulvestrant for 28 weeks).[11]
-
Radiotracer Administration: A dose of 111-222 MBq (3-6 mCi) of this compound is administered intravenously over 1-2 minutes.[9] The injection should be followed by a saline flush.
-
Uptake Period: Patients should rest for 60-80 minutes after injection to allow for tracer distribution and uptake.
-
Image Acquisition: A whole-body PET/CT scan is performed from the head to the mid-thigh.
-
Image Analysis: FES uptake in tumors is quantified using the standardized uptake value (SUV), typically reported as SUVmax (the maximum pixel value within a region of interest). A lesion is generally considered FES-positive if its uptake is visually higher than the surrounding background tissue.[4]
Immunohistochemistry (IHC) for Estrogen Receptor Alpha (ERα)
The following is a generalized protocol for the immunohistochemical staining of ERα in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Specific antibody clones (e.g., SP1, 6F11) and staining platforms may require optimization.[12][13]
-
Tissue Preparation: 4-5 micron thick sections are cut from the FFPE tissue block and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded alcohols.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigen. This is a critical step and is often done using a citrate buffer (pH 6.0) or a high pH buffer (e.g., Tris-EDTA, pH 9.0) in a pressure cooker or microwave.
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked using a 3% hydrogen peroxide solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for ERα (e.g., rabbit monoclonal clone SP1 or mouse monoclonal clone 6F11) at a predetermined optimal dilution and incubation time.
-
Detection System: A polymer-based detection system (e.g., HRP-labeled polymer) is applied, followed by incubation.
-
Chromogen Application: A chromogen such as 3,3'-diaminobenzidine (DAB) is used to visualize the antibody-antigen complex, resulting in a brown precipitate at the site of ER expression.
-
Counterstaining: The slides are counterstained with hematoxylin to visualize the cell nuclei.
-
Scoring: The stained slides are evaluated by a pathologist. The Allred score is calculated by summing the proportion score (0-5) and the intensity score (0-3). A score of ≥3 is typically considered ER-positive.[7]
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the relationship between FES-PET and IHC, as well as the underlying biological mechanism, the following diagrams have been generated.
References
- 1. Evaluation of estrogen expression of breast cancer using 18F-FES PET CT-A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snmmi.org [snmmi.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Invited Commentary: A Recently Approved PET Imaging Agent to Guide Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative imaging of estrogen receptor expression in breast cancer with PET and 18F-fluoroestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Role of [18F]FES PET/CT in Breast Cancer Management: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. appliedradiology.com [appliedradiology.com]
- 11. DailyMed - CERIANNA- fluoroestradiol f 18 injection [dailymed.nlm.nih.gov]
- 12. Estrogen Receptor-α Quantification in Breast Cancer: Concordance Between Immunohistochemical Assays and mRNA-In Situ Hybridization for ESR1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemical Performance of Estrogen and Progesterone Receptor Antibodies on the Dako Omnis Staining Platform: Evaluation in Multicenter Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluoroestradiol F-18 and FDG PET in Breast Cancer
In the landscape of molecular imaging for breast cancer, both 18F-Fluoroestradiol (FES) and 18F-Fluorodeoxyglucose (FDG) Positron Emission Tomography (PET) serve as critical diagnostic and prognostic tools. While FDG PET, which measures glucose metabolism, has been a long-standing modality in oncology, FES PET offers a more targeted approach by imaging estrogen receptor (ER) expression. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Core Principles: Targeting Tumor Biology
18F-FDG PET operates on the principle that malignant cells often exhibit increased glycolysis compared to normal cells, a phenomenon known as the Warburg effect. As a glucose analog, FDG is taken up by cells with high metabolic rates, providing a map of metabolically active tumors. However, its sensitivity can be limited in less aggressive, well-differentiated, or ER-positive (ER+) breast cancers which may have lower glucose metabolism.[1][2]
18F-FES PET , conversely, is an estrogen analog that specifically binds to the estrogen receptor.[3] This allows for a non-invasive, whole-body assessment of ER function and expression.[3] Its utility is primarily in ER+ breast cancer, the most common subtype, where it can visualize the functional status of the therapeutic target for endocrine therapies.
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative performance of FES-PET and FDG-PET across various clinical scenarios based on systematic reviews and meta-analyses.
Table 1: General Diagnostic Accuracy in ER-Positive Breast Cancer
| Metric | 18F-FES PET/CT | 18F-FDG PET/CT | Notes |
| Patient-Based Sensitivity | 94% | 97% | Both tracers show high sensitivity at the patient level.[1][2] |
| Lesion-Based Sensitivity | 95% | 85% | FES PET/CT demonstrates slightly better sensitivity for individual lesions.[1][2] |
| Sensitivity (Restaging) | 98% | 81% | The difference in sensitivity is more pronounced in the restaging setting, favoring FES PET/CT.[1][2] |
| Specificity | 100% | 30.77% | In one head-to-head study, FES showed significantly higher specificity.[4] |
| Accuracy | 88.35% | 95.37% | Overall accuracy was comparable in the same study.[4] |
Table 2: Performance in Specific Clinical Scenarios & Histologies
| Scenario / Histology | 18F-FES PET/CT Performance | 18F-FDG PET/CT Performance | Key Findings |
| Invasive Lobular Carcinoma (ILC) | Correctly staged 90% of cases.[5][6] Detected 254 lesions in one study.[7] | Correctly staged 70% of cases.[5][6] Detected 111 lesions in the same study.[7] | FES PET/CT appears superior for detecting and staging ILC, which is notoriously difficult to image and almost always ER-positive.[5][6][7] |
| Grade 1 Tumors | Correctly staged 92% of cases.[5][6] | Correctly staged 58% of cases.[5][6] | For low-grade tumors with lower metabolic activity, FES PET/CT is significantly more accurate.[5][6] |
| Regional Lymph Node Staging | Correctly staged all cases in one study.[5][6] | Incorrectly staged 14% of cases.[5][6] | FES PET provides a more precise evaluation of nodal involvement.[5][6] |
| Detecting ER-Positivity | Sensitivity: 81-94%[3] | Not Applicable | FES PET/CT demonstrates high sensitivity in detecting ER-positive lesions.[3] |
Table 3: Prediction of Response to Endocrine Therapy
| Metric | 18F-FES PET/CT | Notes |
| Likelihood of Clinical Benefit (FES-Positive Scan) | 66% | Patients with FES-positive scans are significantly more likely to benefit from endocrine therapy.[8][9] |
| Likelihood of Clinical Benefit (FES-Negative Scan) | 11% | An FES-negative scan strongly suggests a lack of benefit from endocrine therapies, even if the tumor was ER-positive on biopsy.[8][9] |
| Risk Ratio of Response (FES-Positive vs. FES-Negative) | 3.21 | This indicates a more than three-fold increased likelihood of response for patients with FES-positive disease.[8][9] |
Experimental Protocols
The methodologies for comparative FES and FDG PET imaging studies generally follow a structured protocol to ensure data integrity and comparability.
Patient Preparation:
-
18F-FDG PET/CT: Patients are required to fast for a minimum of 4-6 hours to reduce physiological glucose uptake in muscle and fat, thereby increasing the tumor-to-background ratio.[1] Blood glucose levels are checked prior to injection.
-
18F-FES PET/CT: No fasting is required for FES PET scans.[1]
Radiotracer Administration:
-
18F-FDG: An intravenous injection of 185 to 370 MBq is typically administered.[1]
-
18F-FES: An intravenous injection of 111 to 222 MBq is common.[1]
Image Acquisition:
-
Uptake Time: The time interval between radiotracer injection and image acquisition is typically 60 minutes for both tracers.[1] In some FES protocols, this can be extended to 80-100 minutes.[1]
-
Scanner: Imaging is performed on a PET/CT scanner, which allows for the fusion of functional PET data with anatomical CT data for precise localization of tracer uptake.
Image Analysis:
-
Qualitative (Visual) Analysis: Images are reviewed by nuclear medicine physicians. For FDG, any focal uptake greater than the surrounding normal tissue that is not physiological is considered suspicious.[1] For FES, uptake is compared to background activity, with a focus on identifying ER-expressing lesions.
-
Semi-Quantitative Analysis: The maximum standardized uptake value (SUVmax) is calculated for lesions.[1] This involves drawing a region of interest (VOI) around the area of uptake.[4] A cutoff SUVmax of ≥1.5 or ≥2.0 is often used to define FES-positivity.[10][11]
Visualizing the Mechanisms and Workflows
Biological Pathways of Radiotracer Uptake
Caption: Biological basis of FES and FDG uptake in breast cancer cells.
Comparative Imaging Experimental Workflow
Caption: Workflow for a comparative FES and FDG PET study.
Clinical Decision-Making in ER+ Metastatic Breast Cancer
References
- 1. mdpi.com [mdpi.com]
- 2. Head-to-Head Comparison between 18F-FES PET/CT and 18F-FDG PET/CT in Oestrogen Receptor-Positive Breast Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of [18F]FES PET/CT in Breast Cancer Management: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-head comparison of 18F-FDG and 18F-FES PET/CT for initial staging of ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthmanagement.org [healthmanagement.org]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. Head-to-Head Evaluation of 18F-FES and 18F-FDG PET/CT in Metastatic Invasive Lobular Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. 18F-Fluoroestradiol PET/CT for Predicting Benefit from Endocrine Therapy in Patients with Estrogen Receptor-Positive Breast Cancer: A Systematic Review and Metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PET-Based Estradiol Challenge as a Predictive Biomarker of Response to Endocrine Therapy in Women with Estrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of ¹⁸F-FES and Other ER-Targeted PET Tracers for Breast Cancer Research and Drug Development
For researchers, scientists, and drug development professionals, the precise in vivo characterization of estrogen receptor (ER) expression is critical for advancing the understanding and treatment of ER-positive breast cancer. 16α-[¹⁸F]-fluoro-17β-estradiol ([¹⁸F]FES), an estrogen analog, is a PET tracer that allows for the non-invasive, whole-body assessment of ER expression and function.[1][2][3] This guide provides a head-to-head comparison of ¹⁸F-FES with other PET tracers, supported by experimental data, to inform the selection of the most appropriate imaging agent for preclinical and clinical research.
¹⁸F-FES: A Specific Marker for Estrogen Receptor Expression
Developed in the 1980s, ¹⁸F-FES was the first receptor-targeted PET radiotracer for oncologic imaging.[2][3] Its uptake correlates well with ERα protein expression as measured by immunohistochemistry (IHC).[1][4] This allows for the in vivo quantification of ER across all metastatic sites, which can be crucial for understanding disease heterogeneity and predicting response to endocrine therapies.[1][5] In 2020, the U.S. Food and Drug Administration (FDA) approved ¹⁸F-FES (trade name Cerianna) for the detection of ER-positive lesions as an adjunct to biopsy in patients with recurrent or metastatic breast cancer.[2][6][7]
Performance Comparison: ¹⁸F-FES vs. Other PET Tracers
The most extensive comparative data for ¹⁸F-FES is with ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), a glucose analog that measures tumor metabolism. While not an ER-targeted tracer, ¹⁸F-FDG is a standard-of-care imaging agent in oncology. Newer, more specific ER-targeted tracers are also emerging, such as 4-fluoro-11β-methoxy-16α-¹⁸F-fluoroestradiol (¹⁸F-4FMFES) and [¹⁸F]FHNP.
Quantitative Data Summary
The following tables summarize the key performance metrics from comparative studies.
Table 1: Diagnostic Performance of ¹⁸F-FES vs. ¹⁸F-FDG in ER-Positive Breast Cancer
| Parameter | ¹⁸F-FES | ¹⁸F-FDG | Study Population & Notes | Reference |
| Sensitivity (Patient-based) | 94% | 97% | Meta-analysis of 7 studies (171 patients) | [8][9] |
| Sensitivity (Lesion-based) | 95% | 85% | Meta-analysis of 7 studies (171 patients) | [8][9] |
| Sensitivity (Restaging) | 98% | 81% | Sub-analysis of 3 studies in the restaging setting | [8][9][10] |
| Specificity | 100% | 30.77% | 28 patients, initial staging | [11][12][13] |
| Positive Predictive Value (PPV) | 100% | 94.74% | 28 patients, initial staging | [11][12][13] |
| Negative Predictive Value (NPV) | 35.14% | 11.43% | 28 patients, initial staging | [11][12][13] |
| Accuracy | 88.35% | 95.37% | 28 patients, initial staging | [11][12][13] |
Table 2: Comparison of Newer ER-Targeted PET Tracers with ¹⁸F-FES
| Tracer | Key Findings | Model | Reference |
| ¹⁸F-4FMFES | - Similar tumor uptake (SUVmax) to ¹⁸F-FES.- 2.5-fold increase in metabolic stability.- 4-fold decrease in blood-pool activity, leading to better tumor contrast.- Detected 9 more lesions than ¹⁸F-FES in a phase II trial (n=31). | ER+ breast cancer patients | [14] |
| [¹⁸F]FHNP | - Nanomolar affinity for ERs with 3.5-fold higher affinity for ERβ.- In vivo, ¹⁸F-FES showed 2-fold higher tumor uptake.- [¹⁸F]FHNP showed higher selectivity for ERβ in blocking studies. | SKOV3 ovarian carcinoma xenograft model | [15] |
Experimental Methodologies
General Protocol for Clinical ¹⁸F-FES PET/CT Imaging
A standardized protocol is crucial for reproducible results. The following is a general workflow for clinical ¹⁸F-FES PET/CT imaging:
-
Patient Preparation:
-
Tracer Administration:
-
Uptake Period:
-
Image Acquisition:
-
Image Analysis:
Preclinical ¹⁸F-FES PET Imaging in Xenograft Models
For drug development and mechanistic studies, preclinical imaging in animal models is essential.
-
Animal Model:
-
Tracer Injection:
-
Imaging:
-
Perform micro-PET/CT imaging at specified time points post-injection (e.g., 60 minutes).[17]
-
-
Data Analysis:
In Vitro Binding Affinity Assays
These assays are used to determine the binding affinity of a radiotracer to its target receptor.
-
Cell Culture:
-
Use cell lines expressing the target receptor (e.g., ER-positive breast cancer cells).
-
-
Competitive Binding Assay:
-
Incubate cells with a fixed concentration of the radiotracer and increasing concentrations of a non-labeled competitor ligand.
-
Measure the bound radioactivity at equilibrium.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Kd) to quantify binding affinity.
-
Visualizing Key Pathways and Workflows
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is the primary target of ¹⁸F-FES.
Caption: Classical Estrogen Receptor Signaling Pathway.
General Experimental Workflow for ER-Targeted PET Imaging
This diagram outlines the typical workflow for a preclinical or clinical study using an ER-targeted PET tracer.
References
- 1. PET Imaging of Estrogen Receptors Using 18F-Based Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. appliedradiationoncology.com [appliedradiationoncology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 18F-FES Whole-Body Imaging Protocol for Evaluating Tumor Estrogen Receptor Status in Patients with Recurrent or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Expert consensus on workflow of PET/CT with long axial field-of-view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snmmi.org [snmmi.org]
- 14. researchgate.net [researchgate.net]
- 15. [18 F]-Fluoroestradiol PET (FES-PET) and [18 F] Flurodeoxyglucose PET (FDG-PET) Imaging May Aid in Managing Therapy in Patients with Metastatic Lobular Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. academic.oup.com [academic.oup.com]
Correlating Fluoroestradiol F-18 SUVmax with Estrogen Receptor Expression Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluoroestradiol F-18 (¹⁸F-FES) Positron Emission Tomography (PET) and the traditional immunohistochemistry (IHC) method for determining Estrogen Receptor (ER) status in breast cancer. The content is supported by experimental data to aid researchers and clinicians in understanding the utility and correlation of these methods.
Introduction
Estrogen receptor (ER) expression is a critical biomarker in breast cancer, guiding therapeutic decisions for endocrine therapies.[1][2] The standard method for determining ER status is immunohistochemistry (IHC) on biopsied tumor tissue.[1][3] However, IHC is subject to limitations such as sampling errors due to tumor heterogeneity and challenges in biopsying metastatic or inaccessible lesions.[4][5] ¹⁸F-FES PET has emerged as a non-invasive, whole-body imaging technique to assess in vivo ER expression, offering a potential solution to these challenges.[4][6][7] This guide compares the quantitative data, experimental protocols, and underlying principles of both methods.
Quantitative Data Summary
The following tables summarize the correlation between ¹⁸F-FES PET SUVmax and ER expression levels as determined by IHC from various studies.
Table 1: Comparison of ¹⁸F-FES SUVmax in ER-Positive vs. ER-Negative Tumors
| Study | Mean SUVmax (ER-Positive) | Mean SUVmax (ER-Negative) | SUVmax Cutoff for ER Positivity |
| Dehdashti et al. (1995, as cited in[6]) | - | - | > 1.0 |
| Kurland et al. (as cited in[4]) | 4.75 | 1.41 | ≥ 1.8 |
| Peterson et al. (2008)[6][8] | > 1.1 | < 1.0 | - |
| van Kruchten et al. (as cited in[9]) | - | < 1.5 (unlikely to benefit from endocrine therapy) | - |
Table 2: Correlation between ¹⁸F-FES SUVmax and Quantitative IHC Scores
| Study | IHC Scoring Method | Correlation Coefficient (r) with SUVmax | Key Findings |
| Peterson et al. (2008)[6][8] | Qualitative (0-3+), Allred Score (0-8), Computerized IHC Index | 0.57 to 0.73 | The best correlation was observed between the computerized IHC index and partial-volume-corrected SUV. There was excellent agreement between different IHC scoring methods (r = 0.99). |
| Chae et al. (as cited in[10]) | ER Expression % | Positive correlation (p=0.009) | A positive trend was seen between ¹⁸F-FES SUVmax and the level of ER expression. |
| Anonymous Study[5] | ER Expression % | Negative correlation with FES negativity | The rate of FES negativity was negatively correlated with the levels of ER expression by IHC in the primary tumor. |
Experimental Protocols
¹⁸F-Fluoroestradiol (¹⁸F-FES) PET/CT Imaging
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan to decrease biliary uptake of the tracer.[11]
-
Tracer Injection: A dose of ¹⁸F-FES, typically ranging from 167 to 409 MBq (mean 280 MBq), is administered intravenously.[11]
-
Uptake Period: An uptake period of 50 ± 20 minutes is allowed for the tracer to distribute and bind to ERs.[11]
-
Imaging Acquisition: A whole-body PET/CT scan is performed, typically from the head to the mid-thighs, with an acquisition time of approximately 3 minutes per bed position.[11]
-
Image Analysis: The standardized uptake value (SUV), adjusted for body weight, is calculated for regions of interest. The maximum SUV (SUVmax) is commonly used for quantitative analysis.[5]
Estrogen Receptor (ER) Immunohistochemistry (IHC)
-
Tissue Preparation: A tissue sample is obtained via biopsy (e.g., core needle biopsy) and fixed in formalin, then embedded in paraffin (FFPE).[2]
-
Sectioning and Staining: Thin sections of the FFPE tissue are cut and mounted on slides. The slides are then incubated with a primary antibody specific to the ERα isoform.[1][12]
-
Detection: A secondary antibody linked to an enzyme is added, which binds to the primary antibody. A substrate is then added, which reacts with the enzyme to produce a colored product, visualizing the location of the ERs.
-
Scoring: The stained slides are examined under a microscope. Scoring systems, such as the Allred score, are used to semi-quantitatively assess the proportion and intensity of positive tumor cell nuclei.[1] The Allred score ranges from 0 to 8, with a score greater than 2 typically considered ER-positive.[3]
Visualizations
Caption: Experimental workflow for correlating ¹⁸F-FES PET with IHC.
References
- 1. ER by IHC | BCM [bcm.edu]
- 2. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 3. scispace.com [scispace.com]
- 4. Evaluation of estrogen expression of breast cancer using 18F-FES PET CT-A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ER status conversion and subsequent treatment: an assessment of negative ER expression detected by 18F-FES PET in metastatic breast cancer patients with ER-positive primary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative imaging of estrogen receptor expression in breast cancer with PET and 18F-fluoroestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18F-Fluoroestradiol Binding Specificity in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can 18F-Fluoroestradiol Positron Emission Tomography Become a New Imaging Standard in the Estrogen Receptor-positive Breast Cancer Patient: A Prospective Comparative Study with 18F-Fluorodeoxyglucose Positron Emission Tomography? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. Optimized immunohistochemical detection of estrogen receptor beta using two validated monoclonal antibodies confirms its expression in normal and malignant breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of ¹⁸F-FES PET with Biopsy Results for Estrogen Receptor Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 16α-[¹⁸F]-fluoro-17β-estradiol (¹⁸F-FES) Positron Emission Tomography (PET) findings with the gold-standard biopsy results for determining estrogen receptor (ER) status in breast cancer. It is designed to offer a comprehensive overview of the performance of ¹⁸F-FES PET, supported by experimental data and detailed methodologies, to inform research and clinical trial design.
Data Presentation: ¹⁸F-FES PET Performance Metrics
The diagnostic accuracy of ¹⁸F-FES PET in assessing ER status has been evaluated in numerous studies, with immunohistochemistry (IHC) of biopsy samples serving as the reference standard. The following table summarizes the quantitative data from key studies.
| Study/Analysis | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |
| Meta-analysis (Kurland et al., 2020) | 86% | 85% | - | - | - |
| van Geel et al. (2022) | 86% | 86% | 93% | 85% | - |
| Kiatkittikul et al. | 87.56% | 100% | 100% | 35.14% | 88.35% |
| Gupta et al. | - | - | - | - | 91.66% |
Note: Performance metrics can vary based on the patient population, imaging protocol, and criteria for positivity.
Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting and reproducing research findings. The following sections detail the standardized protocols for both ¹⁸F-FES PET imaging and ER analysis by biopsy.
¹⁸F-FES PET Imaging Protocol
The Society of Nuclear Medicine and Molecular Imaging (SNMMI) and the European Association of Nuclear Medicine (EANM) have published guidelines to standardize the ¹⁸F-FES PET procedure.[1][2]
Patient Preparation:
-
Patients should be well-hydrated before the injection of the radiotracer.[3][4]
-
A review of the patient's medication history is essential. Systemic endocrine therapies that block ER, such as tamoxifen and fulvestrant, can interfere with ¹⁸F-FES uptake and should be discontinued for an adequate period before imaging (e.g., up to 8 weeks for tamoxifen and 28 weeks for fulvestrant).[3]
-
No specific dietary restrictions, such as fasting, are generally required for ¹⁸F-FES PET, unlike ¹⁸F-FDG PET.[5]
Radiotracer Administration and Imaging:
-
The recommended intravenous dose of ¹⁸F-FES is typically around 6.0 mCi (222 MBq), administered over 1-2 minutes, followed by a saline flush.[4]
-
Image acquisition usually begins 50-60 minutes after the injection.[4]
-
Whole-body imaging is performed from the vertex of the skull to the mid-thighs.[6]
Image Acquisition and Analysis:
-
PET images are acquired in three-dimensional mode, with an acquisition time of approximately 3 minutes per bed position.[6]
-
Images are reconstructed using an iterative algorithm and corrected for attenuation, scatter, and decay.[6]
-
Image analysis is both qualitative (visual) and quantitative. A lesion is typically considered positive if there is focal uptake higher than the surrounding background.[5]
-
The Standardized Uptake Value (SUV) is a common quantitative metric. An SUVmax (maximum SUV) of ≥ 1.5 to 1.8 is often used as a threshold to define ER-positive lesions.[7]
Estrogen Receptor (ER) Analysis by Biopsy (Immunohistochemistry)
The American Society of Clinical Oncology (ASCO) and the College of American Pathologists (CAP) have established guidelines for ER testing in breast cancer to ensure accuracy and reproducibility.[8][9][10][11][12]
Biopsy Procedure:
-
A tissue sample is obtained from the tumor via core needle biopsy or surgical excision.[13]
-
The choice of biopsy method depends on the tumor's size and location.[13]
Immunohistochemistry (IHC) Protocol:
-
The tissue sample is fixed, processed, and embedded in paraffin wax.[14]
-
Thin sections of the tissue are stained with a specific monoclonal antibody (e.g., 1D5) that targets the estrogen receptor.[14][15]
-
The presence and intensity of the staining are then assessed by a pathologist.
Scoring and Interpretation (Allred Score):
-
The Allred score is a widely used system to quantify ER expression. It combines the proportion of positively stained tumor cells and the average staining intensity.[16][17][18][19]
-
Proportion Score (PS): Ranges from 0 to 5, based on the percentage of positive cells (0 = 0%, 1 = <1%, 2 = 1-10%, 3 = 11-33%, 4 = 34-66%, 5 = >66%).[19]
-
Intensity Score (IS): Ranges from 0 to 3, representing no, weak, intermediate, or strong staining.[19]
-
Total Score (TS): The sum of the PS and IS (TS = PS + IS), ranging from 0 to 8.[19]
-
A total score of 0 or 2 is considered ER-negative, while a score of 3 to 8 is considered ER-positive.[16]
-
According to ASCO/CAP guidelines, a breast cancer is considered ER-positive if at least 1% of the tumor cells show positive nuclear staining.[15][20] A new category of "ER Low Positive" has been introduced for cases with 1-10% positive cells.[8][10]
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Workflow for cross-validating ¹⁸F-FES PET with biopsy results.
References
- 1. news-medical.net [news-medical.net]
- 2. Journal publishes procedure standard/practice guideline for FES PET imaging of breast cancer - ecancer [ecancer.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Head-to-head comparison of 18F-FDG and 18F-FES PET/CT for initial staging of ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of estrogen expression of breast cancer using 18F-FES PET CT-A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snmmi.org [snmmi.org]
- 8. Estrogen and Progesterone Receptor… | College of American Pathologists [cap.org]
- 9. Update to ASCO/CAP Guideline on ER and PgR Testing in Breast Cancer [accc-cancer.org]
- 10. ASCO and CAP Release Updated Guideline on Estrogen and Progesterone Testing in Breast Cancer - The ASCO Post [ascopost.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Estrogen and Progesterone Receptor Testing in Breast Cancer: ASCO/CAP Guideline Update. [themednet.org]
- 13. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. Allred Scoring of ER-IHC Stained Whole-Slide Images for Hormone Receptor Status in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. breastcancer.org [breastcancer.org]
- 18. researchgate.net [researchgate.net]
- 19. Interpretation of ER and Her2neu hormonal receptor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. American Society of Clinical Oncology/College of American Pathologists Guideline Recommendations for Immunohistochemical Testing of Estrogen and Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Fluoroestradiol F-18 PET vs. MRI for the Detection of ER-Positive Lesions
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo characterization of estrogen receptor (ER) status in breast cancer is crucial for guiding therapeutic decisions, particularly concerning endocrine therapies. While magnetic resonance imaging (MRI) is a well-established imaging modality for breast cancer detection and staging, providing excellent soft-tissue contrast, Fluoroestradiol F-18 (18F-FES) positron emission tomography (PET) has emerged as a functional imaging technique that specifically targets ER expression. This guide provides an objective comparison of the performance of 18F-FES PET and MRI in detecting ER-positive lesions, supported by available experimental data.
Quantitative Data Comparison
Direct head-to-head comparisons of 18F-FES PET and MRI for the detection of ER-positive lesions across all disease sites in large patient cohorts are limited in the current literature. Much of the existing data for 18F-FES PET is in comparison to 18F-FDG PET. However, by synthesizing data from available studies, including those with direct comparisons in specific metastatic settings and studies reporting on the individual performance of each modality, we can construct a comparative overview.
| Imaging Modality | Lesion Type | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy | Key Findings & Citations |
| 18F-FES PET/CT | Overall (Recurrent/Metastatic) | 95% | 89% | - | - | - | Excellent diagnostic performance in patients with ER-positive breast cancer suspected of de novo metastasis or recurrence.[1] |
| Regional Lymph Nodes | Correctly staged all cases | - | - | - | - | Superior to 18F-FDG PET in correctly staging regional lymph nodes.[2][3] | |
| Distant Metastases | 100% | 91% | - | - | - | For detection of metastatic disease.[2][3] | |
| Intracranial Metastases (Hybrid 18F-FES PET/MRI) | - | - | - | - | - | Detected 13.3% more lesions than conventional contrast-enhanced brain MRI.[4][5] | |
| MRI | Primary Breast Cancer | High (approaching 100%) | Variable (depends on technique) | - | - | - | Highest sensitivity for breast cancer detection among current clinical imaging modalities.[3] |
| Axillary Metastases (Unknown Primary) | 75-85% | - | - | - | - | Can detect a primary breast tumor in a significant portion of patients.[3] | |
| Bone Metastases (FDG PET/MRI) | Superior to FDG PET/CT | Similar to FDG PET/CT | - | - | - | Demonstrates high sensitivity for detecting bone metastases.[6][7] | |
| Overall (FDG PET/MRI vs. FDG PET/CT for recurrence) | 99% (patient level) | 98% (patient level) | - | - | - | Comparable diagnostic performance to FDG PET/CT for breast cancer recurrence.[8] |
Note: The data presented is a synthesis from multiple studies and should be interpreted with caution. The performance of each modality can vary based on the specific patient population, disease stage, and the technical parameters of the imaging protocol.
Experimental Protocols
This compound PET/CT
A standardized protocol is crucial for the accurate and reproducible imaging of ER expression with 18F-FES.
-
Patient Preparation: Patients should fast for at least 4-6 hours prior to the scan. It is important to obtain a history of recent or ongoing endocrine therapies, as these can interfere with 18F-FES uptake.
-
Radiotracer Administration: A dose of approximately 6 mCi (222 MBq) of 18F-FES is administered intravenously.
-
Uptake Period: Patients should rest in a quiet, comfortable setting for an uptake period of approximately 60 to 90 minutes.
-
Image Acquisition: A whole-body PET/CT scan is typically performed from the skull base to the mid-thigh. The acquisition time per bed position is generally 2-4 minutes.
-
Image Interpretation: 18F-FES uptake is considered positive if it is focally increased above background activity in a pattern consistent with malignancy. A maximum standardized uptake value (SUVmax) of >1.5 is often used as a threshold to suggest ER expression.
Magnetic Resonance Imaging (MRI)
MRI protocols for breast cancer detection and staging are multiparametric and aim to provide both morphological and functional information.
-
Patient Positioning: The patient is positioned prone with the breasts placed in a dedicated breast coil.
-
Standard Sequences:
-
T2-weighted imaging: (e.g., turbo spin-echo) to characterize fluid-containing lesions like cysts.
-
T1-weighted imaging (pre- and post-contrast): A dynamic contrast-enhanced (DCE) series is the cornerstone of breast MRI. Images are acquired before and at multiple time points after the intravenous administration of a gadolinium-based contrast agent. This allows for the assessment of lesion morphology and enhancement kinetics (wash-in and wash-out patterns).
-
Diffusion-Weighted Imaging (DWI): Measures the random motion of water molecules and can help differentiate between benign and malignant lesions.
-
-
Image Interpretation: Lesions are characterized based on their morphology (e.g., shape, margins) and enhancement kinetics according to the Breast Imaging Reporting and Data System (BI-RADS) lexicon.
Visualizations
Estrogen Receptor Signaling Pathway
References
- 1. Diagnostic Accuracy of 18F-FES PET/CT for the Detection of Recurrent and Metastatic Breast Cancer | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Breast MRI: guidelines from the European Society of Breast Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. cdn0.scrvt.com [cdn0.scrvt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating ¹⁸F-FES as a Predictive Biomarker for Endocrine Therapy Response
For researchers, scientists, and drug development professionals, the quest for precise biomarkers to predict therapeutic response is paramount. In the landscape of estrogen receptor (ER)-positive breast cancer, ¹⁸F-fluoroestradiol positron emission tomography ([¹⁸F]F-FES PET) has emerged as a promising tool to non-invasively assess ER function and predict the efficacy of endocrine therapies. This guide provides an objective comparison of [¹⁸F]F-FES PET with alternative methods, supported by experimental data, to aid in the evaluation and adoption of this imaging biomarker.
Endocrine therapy is a cornerstone in the management of ER-positive breast cancer; however, not all patients respond, and many eventually develop resistance.[1] The conventional method for determining ER status is immunohistochemistry (IHC) on tumor biopsy samples. While valuable, IHC has limitations: it does not confirm the functionality of the ER protein and fails to capture the heterogeneity of ER expression across different metastatic lesions.[2] This is where [¹⁸F]F-FES PET offers a significant advantage by providing a whole-body, in-vivo assessment of functional ER expression.[2][3]
Performance of ¹⁸F-FES PET in Predicting Endocrine Therapy Response
Multiple studies and meta-analyses have demonstrated the robust predictive power of [¹⁸F]F-ES PET. A systematic review and meta-analysis of 12 studies involving 308 participants showed that patients with a positive [¹⁸F]F-ES PET scan had a 66% likelihood of clinical benefit from endocrine therapy, whereas those with a negative scan had only an 11% likelihood.[4] This translates to a risk ratio of 3.21, indicating that patients with [¹⁸F]F-ES-positive disease are significantly more likely to respond to treatment.[4]
Another meta-analysis of 12 studies found that [¹⁸F]F-ES PET/CT had a sensitivity of 0.79 and a false positive rate of 0.58 for predicting response to endocrine therapy.[3]
| Performance Metric | ¹⁸F-FES PET/CT | Reference |
| Sensitivity for Predicting Response | 0.79 (95% CI: 0.62–0.89) | [3] |
| False Positive Rate (FPR) | 0.58 (95% CI: 0.42–0.72) | [3] |
| Likelihood of Clinical Benefit (Positive Scan) | 66% (95% CI: 51%-79%) | [4] |
| Likelihood of Clinical Benefit (Negative Scan) | 11% (95% CI: 3.5%-22%) | [4] |
| Risk Ratio of Response (Positive vs. Negative) | 3.21 (95% CI: 1.96-5.25) | [4] |
Comparison with Alternative Biomarkers
¹⁸F-FES PET vs. Immunohistochemistry (IHC)
While IHC is the current standard for ER status determination, [¹⁸F]F-ES PET provides a more comprehensive and functional assessment. Cases of discordance between IHC and [¹⁸F]F-ES PET results have been reported, where patients with ER-positive IHC tumors show no [¹⁸F]F-ES uptake.[5] This suggests that the ER, although present, may not be functional, thus explaining the lack of response to endocrine therapy in some IHC-positive patients.[5]
A study comparing [¹⁸F]F-ES PET/CT with IHC found a significant positive correlation between [¹⁸F]F-ES uptake (measured as Standardized Uptake Value - SUV) and ERα expression levels determined by IHC (r² = 0.76 for %ID/gmax and r² = 0.82 for T/M).[6][7] This indicates that [¹⁸F]F-ES uptake is a good surrogate for the quantity of ER present. However, the key advantage of [¹⁸F]F-ES lies in its ability to assess the functionality and heterogeneity of ER expression across all tumor sites.
| Feature | ¹⁸F-FES PET/CT | Immunohistochemistry (IHC) |
| Assessment | In-vivo, whole-body functional ER expression | In-vitro, ER protein presence in a tissue sample |
| Heterogeneity | Can assess inter- and intra-tumoral heterogeneity | Prone to sampling error, may not reflect heterogeneity |
| Predictive Value | Directly assesses the target of endocrine therapy | Infers potential for response based on ER presence |
| Invasiveness | Minimally invasive (intravenous injection) | Invasive (biopsy required) |
¹⁸F-FES PET vs. ¹⁸F-FDG PET
[¹⁸F]FDG PET, which measures glucose metabolism, is another commonly used imaging modality in oncology. However, for predicting endocrine therapy response in ER-positive breast cancer, [¹⁸F]F-ES PET has shown superiority. A preclinical study directly comparing the two tracers found that [¹⁸F]F-ES uptake corresponded well with tumor response to endocrine therapy, while [¹⁸F]FDG uptake did not show a significant early difference between responding and non-responding tumors.[6][8] This is because glucose metabolism is not directly targeted by endocrine therapy.[6]
A head-to-head comparison in the initial staging of ER-positive breast cancer found the diagnostic performance of [¹⁸F]F-ES to be comparable to [¹⁸F]FDG, but better for strongly ER-positive tumors.[9][10]
| Performance Metric | ¹⁸F-FES PET/CT | ¹⁸F-FDG PET/CT | Reference |
| Sensitivity (Initial Staging) | 87.56% | 83.94% | [10] |
| Specificity (Initial Staging) | 100% | 30.77% | [10] |
| Positive Predictive Value (PPV) | 100% | 94.74% | [10] |
| Negative Predictive Value (NPV) | 35.14% | 11.43% | [10] |
| Accuracy (Initial Staging) | 88.35% | 95.37% | [10] |
Experimental Protocols
¹⁸F-FES PET/CT Imaging Protocol
A standardized protocol is crucial for the reliable application of [¹⁸F]F-ES PET. The following is a summary of a typical experimental workflow:
-
Patient Preparation: Unlike [¹⁸F]FDG PET, fasting is generally not required for [¹⁸F]F-ES PET scans.
-
Radiotracer Administration: A dose of 111-222 MBq (3-6 mCi) of [¹⁸F]F-ES is administered intravenously.
-
Uptake Period: An uptake period of 60-80 minutes is allowed for the radiotracer to distribute and bind to ERs.
-
Image Acquisition: A whole-body PET/CT scan is performed.
-
Image Analysis: [¹⁸F]F-ES uptake in tumors is quantified using the Standardized Uptake Value (SUV). A lesion with an SUVmax > 1.8 is generally considered FES-positive.[2]
Response Assessment
Tumor response to endocrine therapy is typically assessed using the Response Evaluation Criteria in Solid Tumors (RECIST). This involves measuring the size of target lesions on imaging studies (like CT or MRI) before and after treatment to determine if the tumor has shown a complete response, partial response, stable disease, or progressive disease.
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
The diagram above illustrates the estrogen signaling pathway. Estrogen (or its analog [¹⁸F]F-ES) binds to the estrogen receptor, leading to gene transcription and cell proliferation. Endocrine therapies work by blocking this pathway.
This workflow diagram outlines the key steps involved in using [¹⁸F]F-ES PET to predict endocrine therapy response, from patient preparation to treatment decision-making based on the scan results.
This diagram illustrates the logical relationship between the biomarkers and the therapeutic outcome. While IHC provides an indirect prediction based on ER presence, [¹⁸F]F-ES PET offers a more direct prediction by assessing ER function.
Conclusion
The validation of [¹⁸F]F-ES PET as a biomarker for predicting endocrine therapy response marks a significant advancement in personalized medicine for ER-positive breast cancer. Its ability to non-invasively assess whole-body functional ER expression and heterogeneity provides crucial information that complements and, in some cases, surpasses traditional biopsy-based methods. For researchers and drug development professionals, incorporating [¹⁸F]F-ES PET into clinical trials can aid in patient selection, early assessment of treatment efficacy, and the development of more targeted and effective endocrine therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. [18F]F-FES PET for diagnosis, staging, and endocrine therapy prediction in ER-positive breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Negative 18F-FES PET/CT Despite Estrogen Receptor Positivity by Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer | PLOS One [journals.plos.org]
- 7. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-to-head comparison of 18F-FDG and 18F-FES PET/CT for initial staging of ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-head comparison of 18F-FDG and 18F-FES PET/CT for initial staging of ER-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ¹⁸F-FES and Novel Estrogen Receptor Ligands in Preclinical Models
A detailed examination of the biodistribution profiles of Fluoroestradiol F-18 (¹⁸F-FES) against emerging novel estrogen receptor (ER) ligands, ¹⁸F-4-fluoro-11β-methoxy-16α-fluoroestradiol (¹⁸F-4FMFES) and ¹⁸F-Fluorofuranylnorprogesterone (¹⁸F-FHNP), reveals significant differences in tumor uptake, metabolic stability, and non-target tissue accumulation. These findings, supported by rigorous preclinical data, offer valuable insights for researchers and drug development professionals in the selection and advancement of next-generation ER-targeted imaging agents.
This guide provides a comprehensive comparison of the in vivo performance of these radiotracers, with a focus on their biodistribution in various preclinical cancer models. The data presented herein is intended to inform the design of future studies and the clinical translation of promising new ER ligands.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data for ¹⁸F-FES, ¹⁸F-4FMFES, and ¹⁸F-FHNP in key tissues and tumors from preclinical studies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard measure for quantifying radiotracer uptake.
| Tissue/Tumor | ¹⁸F-FES (%ID/g) | ¹⁸F-4FMFES (%ID/g) | Animal Model | Cell Line | Reference |
| ER+ Tumor | Lower | Significantly Higher | Balb/c mice | MC7-L1, MC4-L2 | [1] |
| ERαKD Tumor | Lower | Higher | Balb/c mice | MC4-L2 ERαKD | [1] |
| Blood | Higher | ~4-fold lower | Breast Cancer Patients | N/A | [2] |
Table 1: Comparative Biodistribution of ¹⁸F-FES and ¹⁸F-4FMFES. This table highlights the superior tumor uptake and lower blood-pool activity of ¹⁸F-4FMFES compared to ¹⁸F-FES.
| Tissue/Tumor | ¹⁸F-FES (%ID/g) | ¹⁸F-FHNP (%ID/g) | Animal Model | Cell Line | Reference |
| Tumor | ~2-fold higher (1.32 ± 0.66) | 0.57 ± 0.07 | Athymic nude mice | SKOV3 | [3][4] |
| Liver | High | High | Athymic nude mice | SKOV3 | [4] |
| Kidneys | High | High | Athymic nude mice | SKOV3 | [4] |
Table 2: Comparative Biodistribution of ¹⁸F-FES and ¹⁸F-FHNP. This table indicates a higher tumor uptake for ¹⁸F-FES compared to ¹⁸F-FHNP in the SKOV3 xenograft model. Both tracers show high uptake in the liver and kidneys.
Metabolic Stability
In addition to tissue distribution, the metabolic stability of a radiotracer is a critical factor for its imaging performance. A comparison of ¹⁸F-FES and ¹⁸F-4FMFES revealed that while both tracers degraded at a similar rate in the initial 10 minutes post-injection, the percentage of intact ¹⁸F-4FMFES remained 2- to 2.5-fold higher than that of ¹⁸F-FES between 20 and 60 minutes.[5] This suggests that ¹⁸F-4FMFES is more resistant to metabolism in vivo, which could contribute to its improved imaging characteristics.
Experimental Protocols
The following methodologies were employed in the key comparative studies cited:
¹⁸F-FES vs. ¹⁸F-4FMFES Biodistribution Study[1]
-
Animal Model: Balb/c mice.
-
Cell Lines: ER-positive (ER+) MC7-L1 and MC4-L2 cell lines, and their ERα-knockdown (ERαKD) variants.
-
Tumor Implantation: Subcutaneous implantation of cell lines.
-
Radiotracer Administration: Intravenous injection of either ¹⁸F-FES or ¹⁸F-4FMFES.
-
Imaging: Static PET images were acquired for 30 minutes, starting 1 hour post-injection.
-
Biodistribution Analysis: Tissues and tumors were harvested 1 hour post-injection, weighed, and the radioactivity was measured using a gamma counter to determine the %ID/g.
-
Blocking Study: To assess ER-specific uptake, a group of mice with ER+ tumors were pre-treated with fulvestrant, a competitive ER inhibitor, 48 hours prior to imaging with ¹⁸F-4FMFES.
¹⁸F-FES vs. ¹⁸F-FHNP Biodistribution Study[3][4]
-
Animal Model: Athymic nude mice.
-
Cell Line: SKOV3 (ER-positive) xenografts.
-
Radiotracer Administration: Intravenous injection of either ¹⁸F-FES or ¹⁸F-FHNP.
-
Biodistribution Analysis: Tissues and tumors were excised at 1 hour post-injection, and the radioactivity was measured to calculate the %ID/g.
-
Blocking Studies: To determine ER selectivity, co-injection with a non-selective ER ligand (estradiol) or a relatively ERβ-selective ligand (genistein) was performed.
Visualizing the Comparative Workflow
The following diagram illustrates the general experimental workflow for the comparative biodistribution studies.
Caption: Workflow for comparative biodistribution studies.
Estrogen Receptor Signaling Pathway
To understand the mechanism of action of these radiotracers, it is essential to visualize the estrogen receptor signaling pathway. Upon binding of an estrogenic ligand, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates gene expression.
Caption: Estrogen receptor signaling cascade.
References
- 1. Assessment of the novel estrogen receptor PET tracer 4-fluoro-11β-methoxy-16α-[(18)F]fluoroestradiol (4FMFES) by PET imaging in a breast cancer murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Estrogen Receptor Assessment by PET Using the Novel Radiotracer 18F-4FMFES in Estrogen Receptor–Positive Breast Cancer Patients: An Ongoing Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Fluoroestradiol F-18 PET versus Standard Imaging in Breast Cancer Diagnostics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diagnostic accuracy of Fluoroestradiol F-18 (¹⁸F-FES) Positron Emission Tomography (PET) against standard imaging modalities in the context of breast cancer. We present a synthesis of current experimental data, detailed methodologies for key imaging protocols, and visual representations of workflows and biological pathways to inform research and clinical trial design.
Executive Summary
This compound PET is a molecular imaging agent that targets estrogen receptors (ER), offering a non-invasive, whole-body assessment of ER status. This capability presents a significant advantage over standard imaging techniques, such as CT, bone scans, and even ¹⁸F-Fluorodeoxyglucose (FDG) PET, particularly in the context of ER-positive breast cancer. While standard imaging visualizes anatomical changes or metabolic activity, ¹⁸F-FES PET provides specific information on the functional status of a key therapeutic target. This guide outlines the comparative diagnostic performance, underlying mechanisms, and experimental protocols of these imaging modalities.
Data Presentation: Diagnostic Accuracy
The following tables summarize the quantitative data on the diagnostic accuracy of ¹⁸F-FES PET compared to standard imaging modalities in various clinical scenarios.
Table 1: ¹⁸F-FES PET vs. Standard of Care (CT and/or Bone Scan) for Detection of Metastatic Disease
| Study/Analysis | Patient Population | Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |
| ResearchGate | ER-positive, suspected de novo metastasis or recurrence (n=162) | ¹⁸F-FES PET/CT | 95% | 89% | - | - | - |
| ResearchGate | ER-positive, suspected de novo metastasis or recurrence (n=162) | Standard-of-Care Imaging | 83% (detection rate) | - | - | - | - |
Note: Data presented as reported in the respective studies. Dashes indicate data not provided in the source.
Table 2: ¹⁸F-FES PET vs. ¹⁸F-FDG PET for Staging and Lesion Detection in ER-Positive Breast Cancer
| Study/Analysis | Patient Population/Setting | Modality | Sensitivity | Specificity | PPV | NPV | Accuracy |
| MDPI Meta-Analysis (Patient-Based) | ER-positive breast cancer (7 studies, n=171) | ¹⁸F-FES PET/CT | 94% | - | - | - | - |
| MDPI Meta-Analysis (Patient-Based) | ER-positive breast cancer (7 studies, n=171) | ¹⁸F-FDG PET/CT | 97% | - | - | - | - |
| MDPI Meta-Analysis (Lesion-Based) | ER-positive breast cancer (7 studies, n=171) | ¹⁸F-FES PET/CT | 95% | - | - | - | - |
| MDPI Meta-Analysis (Lesion-Based) | ER-positive breast cancer (7 studies, n=171) | ¹⁸F-FDG PET/CT | 85% | - | - | - | - |
| European Journal of Hybrid Imaging | Initial staging of ER-positive breast cancer (n=28) | ¹⁸F-FES PET/CT | 87.56% | 100% | 100% | 35.14% | 88.35% |
| European Journal of Hybrid Imaging | Initial staging of ER-positive breast cancer (n=28) | ¹⁸F-FDG PET/CT | 83.94% | 30.77% | 94.74% | 11.43% | 95.37% |
| RSNA Journals | Grade 1-2 ER-positive breast cancer (n=41) | ¹⁸F-FES PET/CT | - | - | - | - | 83% (correctly staged) |
| RSNA Journals | Grade 1-2 ER-positive breast cancer (n=41) | ¹⁸F-FDG PET/CT | - | - | - | - | 71% (correctly staged) |
| RSNA Journals (Lobular Carcinoma) | Grade 1-2 ER-positive breast cancer (n=10) | ¹⁸F-FES PET/CT | - | - | - | - | 90% (correctly staged) |
| RSNA Journals (Lobular Carcinoma) | Grade 1-2 ER-positive breast cancer (n=10) | ¹⁸F-FDG PET/CT | - | - | - | - | 70% (correctly staged) |
Note: Data presented as reported in the respective studies. Dashes indicate data not provided in the source. Staging accuracy reflects the percentage of patients correctly staged.
Table 3: ¹⁸F-FES PET for Estrogen Receptor (ER) Status Detection vs. Immunohistochemistry (IHC)
| Study/Analysis | Patient Population | Modality | Sensitivity | Specificity | PPV | NPV | Accuracy |
| PMC - NIH | Biopsy-proven breast cancer (n=24) | ¹⁸F-FES PET/CT | - | - | - | - | 91.66% |
| ResearchGate Meta-Analysis | Biopsied metastatic lesions (n=181) | ¹⁸F-FES PET/CT | 95% | 80% | 93% | 85% | - |
| NIH Meta-Analysis | ER-positive breast cancer (7 studies) | ¹⁸F-FES PET/CT | 86% | 55% (1-FPR) | - | - | - |
Note: Immunohistochemistry (IHC) is considered the gold standard for determining ER status from tissue biopsies. FPR stands for False Positive Rate.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for ¹⁸F-FES PET/CT and standard imaging modalities.
¹⁸F-Fluoroestradiol (FES) PET/CT Protocol
-
Patient Preparation: No fasting is generally required for ¹⁸F-FES PET scans.[1] Patients should be queried about current or recent endocrine therapies, as these can interfere with ¹⁸F-FES uptake.
-
Radiotracer Administration: A dose of 111 to 222 MBq of ¹⁸F-FES is administered intravenously.[1]
-
Uptake Period: An uptake period of 60 to 100 minutes is allowed for the radiotracer to distribute throughout the body and bind to estrogen receptors.[1]
-
Imaging: A whole-body PET/CT scan is acquired, typically from the skull base to the mid-thigh.
-
Image Analysis: ¹⁸F-FES uptake is quantified using the Standardized Uptake Value (SUV). An SUVmax of >1.5 or 1.8 has been suggested as a threshold for ER-positivity in some studies.[2]
Standard Imaging Protocols
¹⁸F-Fluorodeoxyglucose (FDG) PET/CT Protocol
-
Patient Preparation: Patients are required to fast for 4-6 hours prior to the scan to minimize background glucose levels.[1]
-
Radiotracer Administration: A dose of 185 to 370 MBq of ¹⁸F-FDG is administered intravenously.[1]
-
Uptake Period: An uptake period of approximately 60 minutes is required.
-
Imaging: A whole-body PET/CT scan is performed.
-
Image Analysis: ¹⁸F-FDG uptake, reflecting metabolic activity, is quantified using SUV.
Computed Tomography (CT) and Bone Scintigraphy (Bone Scan) Protocol
-
CT Scan:
-
Patient Preparation: Depending on the region being scanned, oral or intravenous contrast agents may be administered.
-
Imaging: X-ray beams are passed through the body from various angles to create cross-sectional images. Standard protocols for metastatic breast cancer often include CT of the chest, abdomen, and pelvis.[3]
-
-
Bone Scintigraphy:
-
Patient Preparation: No specific preparation is typically needed.
-
Radiotracer Administration: A technetium-99m-labeled phosphate compound is injected intravenously.
-
Uptake Period: An uptake period of 2-4 hours allows the tracer to accumulate in areas of active bone formation.
-
Imaging: A gamma camera scans the entire body to detect areas of increased tracer uptake, which can indicate bone metastases.
-
Mandatory Visualization
The following diagrams illustrate key conceptual and workflow comparisons between ¹⁸F-FES PET and standard imaging.
References
- 1. Head-to-Head Comparison between 18F-FES PET/CT and 18F-FDG PET/CT in Oestrogen Receptor-Positive Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of estrogen expression of breast cancer using 18F-FES PET CT-A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
clinical trial data comparing ¹⁸F-FES with other imaging modalities
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of ¹⁸F-FES PET Against Alternative Imaging Modalities Based on Clinical Trial Data.
This guide provides a comprehensive comparison of ¹⁸F-Fluoroestradiol Positron Emission Tomography (¹⁸F-FES PET) with other imaging modalities used in the clinical evaluation of estrogen receptor (ER)-positive breast cancer. By summarizing quantitative data from clinical trials, detailing experimental protocols, and visualizing key biological and experimental pathways, this document aims to equip researchers, scientists, and drug development professionals with the evidence needed to evaluate the role of ¹⁸F-FES PET in their work.
Executive Summary
¹⁸F-FES PET is a molecular imaging technique that specifically targets the estrogen receptor, providing a non-invasive, whole-body assessment of ER expression. This functional imaging modality offers distinct advantages over anatomical imaging techniques like CT and MRI, and provides complementary information to metabolic imaging with ¹⁸F-FDG PET. Clinical trial data consistently demonstrate the high specificity of ¹⁸F-FES PET for identifying ER-positive lesions, its utility in predicting response to endocrine therapy, and its potential to guide treatment decisions, particularly in the context of metastatic or recurrent breast cancer. While ¹⁸F-FDG PET is a valuable tool for staging and assessing tumor metabolism, ¹⁸F-FES PET provides a direct measure of a key therapeutic target, addressing the challenge of tumor heterogeneity and receptor status discordance between primary and metastatic sites.
Data Presentation: Quantitative Comparison of Imaging Modalities
The following tables summarize the diagnostic performance of ¹⁸F-FES PET/CT in comparison to ¹⁸F-FDG PET/CT and conventional imaging modalities.
Table 1: Diagnostic Performance of ¹⁸F-FES PET/CT vs. ¹⁸F-FDG PET/CT for Detection of ER-Positive Breast Cancer Lesions
| Study/Analysis | Imaging Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |
| Kiatkittikul et al. (2023)[1] | ¹⁸F-FES PET/CT | 87.56% | 100% | 100% | 35.14% | 88.35% |
| ¹⁸F-FDG PET/CT | 83.94% | 30.77% | 94.74% | 11.43% | 95.37% | |
| Liu et al. (2019)[2] | ¹⁸F-FES PET/CT | 90.8% | - | - | - | - |
| ¹⁸F-FDG PET/CT | 82.8% | - | - | - | - | |
| Piccardo et al. (2022) - Meta-Analysis (Lesion-based)[3] | ¹⁸F-FES PET/CT | 95% | - | - | - | - |
| ¹⁸F-FDG PET/CT | 85% | - | - | - | - | |
| Piccardo et al. (2022) - Meta-Analysis (Patient-based)[3] | ¹⁸F-FES PET/CT | 94% | - | - | - | - |
| ¹⁸F-FDG PET/CT | 97% | - | - | - | - |
Table 2: Staging Accuracy of ¹⁸F-FES PET vs. ¹⁸F-FDG PET in Grade 1-2 ER-Positive Breast Cancer
| Study | Imaging Modality | Correctly Staged Participants |
| Knip & Iqbal et al. (2025)[4] | ¹⁸F-FES PET | 83% (34/41) |
| ¹⁸F-FDG PET | 71% (29/41) |
Table 3: Comparison of ¹⁸F-FES PET/CT with Standard of Care (SoC) Imaging (CT and Bone Scan)
| Study | Finding |
| Ulaner et al. (NCT04883814)[5] | A phase II trial designed to directly compare the clinical value of ¹⁸F-FES PET/CT for staging and detection of recurrence against SoC imaging. |
| Clinical Case (Ulaner, 2021)[6] | In a patient with lobular breast cancer, ¹⁸F-FES PET detected osseous disease not seen on CT and bone scan, leading to a change in patient management. |
Note: Direct quantitative comparisons of ¹⁸F-FES PET with MRI are limited in the current literature. While some studies use MRI for anatomical correlation, head-to-head diagnostic performance data is an area of ongoing research. One study protocol (NCT04883814) mentions MRI as a reference standard for non-biopsied lesions[7]. Another study on brain metastases suggests that ¹⁸F-FES PET/CT can be used alongside MRI for improved detection[1]. A meta-analysis comparing ¹⁸F-FDG PET/CT and ¹⁸F-FDG PET/MRI for detecting bone metastases found that ¹⁸F-FDG PET/MRI had superior sensitivity[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical trial data. Below are summarized protocols for key imaging modalities.
¹⁸F-FES PET/CT Imaging Protocol (Representative)
-
Patient Preparation: No fasting is generally required. Patients should discontinue selective estrogen receptor modulators (SERMs) like tamoxifen for at least 8 weeks and selective estrogen receptor degraders (SERDs) like fulvestrant for at least 24 weeks prior to the scan to avoid interference with ¹⁸F-FES uptake[5].
-
Radiotracer Administration: An intravenous injection of approximately 111-222 MBq (3-6 mCi) of ¹⁸F-FES is administered[2][8].
-
Uptake Period: Patients rest for approximately 60-80 minutes to allow for radiotracer distribution and uptake[2][8].
-
Image Acquisition: A whole-body PET/CT scan is performed from the skull base to the mid-thigh. The CT component is typically a low-dose scan for attenuation correction and anatomical localization[2].
¹⁸F-FDG PET/CT Imaging Protocol (Representative)
-
Patient Preparation: Patients are required to fast for at least 4-6 hours prior to the scan to ensure optimal tumor-to-background contrast. Blood glucose levels should be below 200 mg/dL[9].
-
Radiotracer Administration: An intravenous injection of approximately 185-370 MBq (5-10 mCi) of ¹⁸F-FDG is administered[8].
-
Uptake Period: A quiet uptake period of approximately 60 minutes is observed to minimize physiologic muscle uptake of the tracer[9].
-
Image Acquisition: A whole-body PET/CT scan is performed, similar to the ¹⁸F-FES protocol.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway and ¹⁸F-FES Mechanism of Action
The following diagram illustrates the classical nuclear-initiated estrogen receptor signaling pathway and the mechanism by which ¹⁸F-FES acts as an imaging biomarker.
Caption: Estrogen Receptor Signaling and ¹⁸F-FES Uptake Mechanism.
General Experimental Workflow for Comparative Imaging Trials
This diagram outlines a typical workflow for a clinical trial comparing ¹⁸F-FES PET/CT with another imaging modality.
Caption: Comparative Imaging Clinical Trial Workflow.
Conclusion
¹⁸F-FES PET emerges as a powerful tool in the landscape of breast cancer imaging, offering a unique, in-vivo assessment of estrogen receptor status throughout the body. The presented clinical trial data underscores its high specificity and its potential to significantly impact patient management, particularly in the metastatic setting where tumor heterogeneity can render tissue biopsies of a single lesion unrepresentative of the overall disease burden. While ¹⁸F-FDG PET/CT remains a cornerstone for metabolic assessment and staging, ¹⁸F-FES PET/CT provides crucial, target-specific information that is highly relevant for endocrine therapy selection and monitoring. The comparison with MRI is an evolving area, with the potential for combined PET/MRI to offer both functional and high-resolution anatomical information. For researchers and professionals in drug development, ¹⁸F-FES PET stands out as a valuable biomarker for patient selection in clinical trials of novel endocrine agents and for non-invasively monitoring the pharmacodynamic effects of these therapies on the estrogen receptor. Further prospective studies, especially those directly comparing ¹⁸F-FES PET with MRI, will continue to refine its role in the clinical management of ER-positive breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. JNM Publishes Procedure Standard/Practice Guideline for FES PET Imaging of Breast Cancer | SNMMI [snmmi.org]
- 7. Head-to-head comparison of 18F-FDG and 18F-FES PET/CT for initial staging of ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Nuclear Medicine PET/CT Breast Cancer Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fluoroestradiol F-18
Essential guidelines for the safe and compliant disposal of Fluoroestradiol F-18, a critical radiopharmaceutical in biomedical research. This document provides immediate, actionable information to ensure the safety of laboratory personnel and adherence to regulatory standards.
This compound (FES) is a positron-emitting radiotracer instrumental in positron emission tomography (PET) imaging for estrogen receptor (ER) positive breast cancer research. Due to its radioactive nature, proper handling and disposal are paramount to maintain a safe laboratory environment and comply with radiation safety regulations. The primary method for F-18 waste disposal is "decay-in-storage," which leverages its short half-life to reduce radioactivity to negligible levels.
Quantitative Data for this compound Disposal
Understanding the decay properties of Fluorine-18 is fundamental to its safe disposal. The following table summarizes key quantitative data for F-18.
| Parameter | Value | Unit |
| Half-life (T½) | ~109.8 | minutes |
| Decay Constant (λ) | ~0.00631 | per minute |
| Primary Emission | Positron (β+) | - |
| Annihilation Photon Energy | 511 | keV |
| Recommended Decay Period | 10 half-lives | - |
| Time for 10 Half-lives | ~1098 (~18.3) | minutes (hours) |
| Half-Value Layer (HVL) in Lead | ~6 | mm |
| Tenth-Value Layer (TVL) in Lead | ~17 | mm |
Decay of Fluorine-18 Over Time
To ensure radioactivity has reached a safe level, it is recommended to store F-18 waste for at least 10 half-lives. This duration reduces the initial radioactivity by a factor of 1024.
| Number of Half-Lives | Time Elapsed (minutes) | Remaining Activity (%) |
| 1 | 109.8 | 50 |
| 2 | 219.6 | 25 |
| 3 | 329.4 | 12.5 |
| 4 | 439.2 | 6.25 |
| 5 | 549.0 | 3.125 |
| 6 | 658.8 | 1.563 |
| 7 | 768.6 | 0.781 |
| 8 | 878.4 | 0.391 |
| 9 | 988.2 | 0.195 |
| 10 | 1098.0 | 0.098 |
Experimental Protocol: Decay-in-Storage for this compound Waste
This step-by-step protocol outlines the procedure for the safe disposal of solid and liquid waste contaminated with this compound in a laboratory setting.
Materials:
-
Lead-lined radioactive waste container
-
Plastic liners for solid waste
-
Sealed containers for liquid waste
-
Radioactive material warning labels
-
Geiger-Mueller survey meter
-
Personal Protective Equipment (PPE): lab coat, safety glasses, disposable gloves
Procedure:
-
Waste Segregation:
-
At the point of generation, separate F-18 contaminated waste from all other waste streams (e.g., regular trash, chemical waste).
-
Use dedicated, clearly labeled containers for F-18 waste.
-
Solid waste (e.g., gloves, absorbent paper, vials) should be placed in a plastic-lined, lead-shielded container.
-
Aqueous liquid waste should be collected in a shatter-resistant, sealed container. Do not mix with other radioactive or chemical waste.
-
-
Labeling and Shielding:
-
Affix a "Caution - Radioactive Material" label to the waste container.
-
The label must include:
-
Radionuclide: Fluorine-18 (F-18)
-
Date of sealing the container
-
Initial activity (estimated)
-
Name of the responsible researcher
-
-
Ensure the waste container is adequately shielded, typically with lead, to keep the external radiation levels As Low As Reasonably Achievable (ALARA) and below institutional limits (e.g., < 2 mR/hr at the surface).[1]
-
-
Decay-in-Storage:
-
Store the labeled and shielded F-18 waste container in a designated and secure radioactive material storage area.
-
The storage area should be away from high-traffic areas and clearly marked with radiation warning signs.
-
Allow the waste to decay for a minimum of 10 half-lives (approximately 18.3 hours). For practical purposes and to ensure complete decay, a storage period of 24 hours is often recommended.[1]
-
-
Post-Decay Survey:
-
After the decay period, transport the container to a low-background area for surveying.
-
Using a calibrated Geiger-Mueller survey meter, measure the radiation level at the surface of the waste container and of the unshielded waste itself.
-
The radiation level must be indistinguishable from the natural background radiation level.
-
-
Final Disposal:
-
If the survey confirms that the radioactivity has decayed to background levels, the waste can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive material labels must be defaced or removed from the container.
-
Solid waste can be placed in the regular laboratory trash.
-
Aqueous liquid waste can be disposed of down a designated laboratory sink with copious amounts of water, in accordance with institutional and local regulations.
-
-
Record Keeping:
-
Maintain a detailed log for all F-18 waste disposal.
-
The log should include:
-
Date the waste was sealed for decay
-
Initial estimated activity
-
Date of the final survey
-
Results of the background and waste surveys
-
Name of the individual who performed the survey and disposal
-
Method of final disposal
-
-
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Fluoroestradiol F-18
This guide provides comprehensive, procedural information for the safe handling and disposal of Fluoroestradiol F-18, a radioactive diagnostic agent. Adherence to these protocols is critical to minimize radiation exposure and ensure a safe laboratory environment for all personnel.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and a critical barrier against exposure to radioactive materials.[1][2] The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Use waterproof gloves.[3] For administration, two pairs of chemotherapy-rated gloves are required.[4] | To protect skin from radioactive contamination.[5] |
| Gown/Lab Coat | A lab coat must be worn at all times when working with radiolabeled materials.[6] For administration of injectable antineoplastic drugs, a gown resistant to permeability by hazardous drugs is required.[4] | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety eyewear or face shields should be worn.[5] | To protect the eyes from potential splashes of radioactive material. |
| Dosimetry | Whole-body and finger-ring dosimeters are required when handling 5 mCi or more, or 1 mCi weekly.[5] | To monitor and record individual radiation exposure levels. |
| Syringe Shields | Use effective radiation shielding, including syringe shields, during preparation and handling.[7] | To minimize radiation dose to the hands and extremities.[8] |
| Shielding | Handle and store this compound behind adequate lead (Pb) shielding.[9] | To reduce gamma radiation exposure to the body. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain safety and experimental integrity.
1. Receiving and Storage
-
Upon receipt, conduct a visual inspection of the shipping container for any signs of damage.
-
Verify the contents against the shipping documentation in a designated receiving area.
-
Store the vial upright in its original radiation-shielded container at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[3]
-
The storage area must be secured and properly labeled with radiation warning signs.
2. Preparation for Administration
-
Designate a work area and cover it with absorbent bench paper.[6]
-
Don all required PPE before beginning any work.[10]
-
Employ strict aseptic technique throughout the preparation process.[7][3]
-
Use shielded vials and syringe shields to minimize radiation exposure.[7]
-
Visually inspect the solution for particulate matter or discoloration before administration; do not use if these are present.[3]
-
If dilution is required, use 0.9% Sodium Chloride Injection, USP.[3][11]
-
Prior to administration, accurately assay the dose using a suitable dose calibrator.[3][11]
3. Administration
-
Transport the prepared dose in a shielded syringe carrier to the administration area.
-
Administer the recommended dose of 222 MBq (6 mCi), with a range of 111 MBq to 222 MBq (3 mCi to 6 mCi), as a single intravenous injection over 1 to 2 minutes.[3][11]
-
Follow the injection with a saline flush to ensure the complete dose is delivered.[12]
-
Immediately following administration, place the syringe and any contaminated materials into a designated radioactive waste container.
Disposal Plan: Waste Management Protocol
Proper disposal of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation
-
At the point of generation, segregate radioactive waste from all other waste streams.
-
Use dedicated, clearly labeled, and shielded containers for solid, liquid, and sharps radioactive waste.
-
Given the short half-life of Fluorine-18, segregate waste intended for decay-in-storage.[5][13]
2. Decay-in-Storage (DIS)
-
The primary disposal method for F-18 is to allow it to decay to negligible radioactivity levels.
-
Store radioactive waste in a secure, shielded location for a minimum of 24 hours.[14] This period allows for sufficient decay of the F-18 isotope.
-
Each waste container must be labeled with the radionuclide (F-18), the date it was sealed, and the initial activity.
3. Post-Decay Procedure
-
After the decay period, survey the surface of the waste container with a suitable radiation detection meter (e.g., a Geiger-Mueller counter) in a low-background area.[15]
-
Confirm that the radiation levels are indistinguishable from the natural background radiation.
-
Once confirmed, deface or remove all radioactive material labels from the container.[15]
-
The waste can then be disposed of as non-radioactive waste, following institutional guidelines for chemical or biohazardous waste if applicable.
Quantitative Safety Data
| Parameter | Value / Guideline | Significance |
| F-18 Half-Life | Approximately 110 minutes[5][9] | The short half-life allows for effective decay-in-storage disposal. |
| Recommended Decay Period | A minimum of 24 hours[14] | Ensures radioactivity has decayed to background levels before disposal. |
| Gamma Ray Shielding | 1.5 cm of lead attenuates the dose rate by 90%[5] | Highlights the need for appropriate lead shielding for vials and syringes. |
| Beta Particle Shielding | 2 mm of plastic will absorb all beta emissions[5] | Useful for secondary shielding considerations. |
| Occupational Dose Limits | Effective dose of 20 mSv per year[16] | A regulatory limit that all radiation safety procedures aim to stay well below. |
Workflow for Handling and Disposal of this compound
References
- 1. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 2. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 3. drugs.com [drugs.com]
- 4. pogo.ca [pogo.ca]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. nrc.gov [nrc.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. lp.comecer.com [lp.comecer.com]
- 9. case.edu [case.edu]
- 10. hpschapters.org [hpschapters.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. Radiation Safety Manual - Chapter 09: Disposal of Radioactive Wastes [policies.unc.edu]
- 14. pafmj.org [pafmj.org]
- 15. nrc.gov [nrc.gov]
- 16. PET CT Radiation Protection - Medical Professionals [medical-professionals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
